molecular formula C15H28O2 B048914 Methyl cis-9-tetradecenoate CAS No. 56219-06-8

Methyl cis-9-tetradecenoate

Katalognummer: B048914
CAS-Nummer: 56219-06-8
Molekulargewicht: 240.38 g/mol
InChI-Schlüssel: RWIPSJUSVXDVPB-SREVYHEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl myristoleate is the methyl ester of myristoleic acid, a monounsaturated fatty acid (14:1 n-5). This high-purity compound serves as a critical standard and experimental tool in lipidomics and metabolic research. Its primary research value lies in investigating lipid metabolism, particularly the roles of odd-chain and monounsaturated fatty acids in cellular signaling and energy homeostasis. Researchers utilize methyl myristoleate to study its potential effects on lipid accumulation, insulin sensitivity, and inflammatory pathways in in vitro models. A significant area of interest is its role as a precursor or analog to compounds that may influence joint health and inflammation, with studies exploring its interaction with eicosanoid pathways and cytokine production. The esterified form enhances its stability and volatility, making it ideal for analysis by gas chromatography (GC) and GC-mass spectrometry (GC-MS), thereby facilitating accurate quantification and profiling in complex biological samples. This reagent is essential for scientists dissecting the biochemical mechanisms underlying metabolic syndrome, cardiovascular health, and immune responses, providing a well-defined chemical probe for targeted lipid analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (Z)-tetradec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIPSJUSVXDVPB-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346982
Record name Methyl myristoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56219-06-8
Record name Methyl cis-9-tetradecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl myristoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL CIS-9-TETRADECENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A58GY964
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the structure of methyl cis-9-tetradecenoate

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Analytical Characterization

Executive Summary

Methyl cis-9-tetradecenoate (also known as Methyl Myristoleate) is a medium-chain fatty acid methyl ester (FAME) of significant interest in lipidomics, pheromone research, and pharmaceutical development.[1] As the methyl ester derivative of myristoleic acid (C14:1 n-5), it serves as a critical analytical standard for gas chromatography (GC) profiling and exhibits distinct biological activities, including cytotoxicity against specific prostate cancer cell lines (LNCaP) and antimicrobial properties against Candida albicans.[1] This guide provides a comprehensive structural analysis, synthesis protocols, and spectral characterization data for researchers utilizing this compound.[1]

Molecular Architecture

The molecule consists of a 14-carbon backbone with a single cis (Z) double bond located at the 9th carbon from the carboxyl end (omega-5 position), terminated by a methyl ester group.

Structural Identifiers
Identifier SystemValue
IUPAC Name Methyl (9Z)-tetradec-9-enoate
Common Name Methyl myristoleate
CAS Registry Number 56219-06-8
Molecular Formula C₁₅H₂₈O₂
SMILES CCCC/C=C\CCCCCCCC(=O)OC
InChI Key RWIPSJUSVXDVPB-SREVYHEPSA-N
Structural Visualization

The following diagram illustrates the connectivity and functional segmentation of the molecule, highlighting the cis-alkene moiety critical for its biological recognition.

MethylMyristoleate cluster_ester Ester Head Group cluster_chain_alpha Alkyl Chain (Alpha) cluster_alkene Unsaturation (Cis-9) cluster_chain_omega Alkyl Chain (Omega) Methoxy Methoxy Group (-OCH3) Carbonyl Carbonyl (C=O) Methoxy->Carbonyl Ester Bond C2_C8 Methylene Spacer (C2 - C8) Carbonyl->C2_C8 Alpha-Carbon C9_C10 Cis-Double Bond (Z-Configuration) C2_C8->C9_C10 Allylic C11_C13 Methylene Tail (C11 - C13) C9_C10->C11_C13 Allylic Terminal Terminal Methyl (C14) C11_C13->Terminal

Figure 1: Structural segmentation of Methyl cis-9-tetradecenoate showing functional domains.

Physicochemical Profile

Accurate physicochemical data is essential for the isolation and handling of this lipid.[1]

PropertyValueNotes
Molecular Weight 240.38 g/mol Monoisotopic mass: 240.2089
Physical State LiquidColorless to pale yellow oil at 20°C
Boiling Point ~295 °CAt 760 mmHg (Predicted)
Boiling Point (Reduced) 110-115 °CAt 0.5 mmHg
LogP 5.4 - 6.4Highly lipophilic
Refractive Index 1.445Estimated at 20°C
Solubility Ethanol, Hexane, ChloroformInsoluble in water

Synthesis Protocol: Acid-Catalyzed Esterification

While methyl myristoleate can be purchased, de novo synthesis from myristoleic acid ensures freshness and prevents oxidation.[1] The following protocol utilizes boron trifluoride-methanol (BF₃-MeOH), a standard method for producing FAMEs with high yield and minimal isomerization.

Reagents Required[1][6]
  • Precursor: cis-9-Tetradecenoic acid (Myristoleic acid), >98% purity.[1]

  • Reagent: 14% Boron Trifluoride (BF₃) in Methanol.[1]

  • Solvent: Hexane (HPLC grade).[1]

  • Quench: Saturated Sodium Chloride (NaCl) solution.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 100 mg of cis-9-tetradecenoic acid in 2 mL of hexane in a screw-capped glass culture tube.

  • Reaction: Add 2 mL of 14% BF₃-MeOH reagent. Cap the tube tightly under nitrogen atmosphere to prevent oxidation.[1]

  • Heating: Incubate the mixture at 60°C for 30 minutes in a heating block. Note: Higher temperatures or longer times may induce cis-trans isomerization.[1]

  • Quenching: Cool the tube to room temperature. Add 2 mL of saturated NaCl solution and 1 mL of hexane.

  • Extraction: Vortex vigorously for 1 minute. Allow phases to separate. The upper hexane layer contains the Methyl cis-9-tetradecenoate.[1]

  • Purification: Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen if concentration is required.[1]

Analytical Characterization

Verification of the structure relies on three orthogonal methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

The electron ionization (EI) mass spectrum exhibits a fragmentation pattern characteristic of monounsaturated FAMEs.

  • Molecular Ion (M+): m/z 240 (Distinct, often weak).[1]

  • Base Peak: m/z 74 (McLafferty rearrangement ion, [CH₂=C(OH)OCH₃]⁺).[1]

  • Diagnostic Fragments:

    • m/z 55: [C₄H₇]⁺ (Hydrocarbon fragment).[1]

    • m/z 87: [CH₂CH₂COOCH₃]⁺ (Carbomethoxy series).[1]

    • m/z 208: [M - 32]⁺ (Loss of methanol).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the position and geometry of the double bond.[1]

¹H NMR (300 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
5.34 Multiplet 2H Olefinic protons (-CH=CH-)
3.66 Singlet 3H Methoxy methyl (-OCH₃)
2.30 Triplet 2H α-Methylene (-CH₂-CO-)
2.01 Multiplet 4H Allylic methylenes (-CH₂-C=)[1]
1.62 Multiplet 2H β-Methylene (-CH₂-C-CO-)
1.30 Broad Singlet 12H Bulk methylene chain

| 0.88 | Triplet | 3H | Terminal methyl (-CH₃) |[1]

¹³C NMR (75 MHz, CDCl₃):

  • Carbonyl: 174.3 ppm[1]

  • Olefinic: ~129.7 and 130.0 ppm

  • Methoxy: 51.4 ppm[1]

  • Aliphatic: 14.1 (CH₃), 22-34 ppm (CH₂ chain).[1]

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1742 cm⁻¹ (Strong, Ester).[1]

  • C-H Stretch: 2850–3000 cm⁻¹ (Alkane/Alkene).[1][2]

  • =C-H Stretch: ~3005 cm⁻¹ (Weak, unsaturated).[1]

  • cis-Alkene Bending: ~720 cm⁻¹ (Characteristic of cis geometry and long-chain methylene rock).[1]

Biological & Industrial Significance[1]

  • Pheromone Biochemistry: Methyl myristoleate acts as a semiochemical in various insect species, functioning as an aggregation pheromone or sex attractant, making it valuable for integrated pest management (IPM) research.[1]

  • Antimicrobial Activity: Research indicates specific efficacy against fungal pathogens.[1] It inhibits the germination of Candida albicans at micromolar concentrations (MIC ~9 µM).[1]

  • Cancer Research: In vitro studies have demonstrated that methyl myristoleate induces apoptosis and necrosis in LNCaP human prostate cancer cells, suggesting potential as a lipid-based therapeutic lead.[1]

References

  • NIST Mass Spectrometry Data Center. "Methyl myristoleate Mass Spectrum." National Institute of Standards and Technology. [Link]

  • PubChem. "Methyl cis-9-tetradecenoate Compound Summary."[1] National Center for Biotechnology Information. [Link][1]

  • Iguchi, K., et al. "Myristoleic acid, a cytotoxic component in the fruit extract of Serenoa repens."[1] Journal of Natural Products, vol. 64, no.[1] 12, 2001. [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] Journal of Organic Chemistry, vol. 62, no. 21, 1997.[1] [Link]

Sources

Technical Whitepaper: Methyl cis-9-tetradecenoate (Methyl Myristoleate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl cis-9-tetradecenoate (Methyl myristoleate) is a medium-chain fatty acid methyl ester (FAME) of critical importance in lipidomics, pheromone biosynthesis, and pharmaceutical formulation. Unlike its saturated counterpart (methyl myristate), the presence of the cis-double bond at the


 position confers unique fluidity and reactivity profiles. This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and analytical characterization, designed to support high-integrity research and development workflows.

Molecular Identity & Structural Characterization

Methyl myristoleate acts as a hydrophobic lipid standard and a bioactive intermediate. Its structural rigidity, governed by the cis (Z) configuration, prevents tight packing in lipid bilayers, making it a valuable tool for modifying membrane permeability in drug delivery systems.

Parameter Technical Specification
IUPAC Name Methyl (9Z)-tetradec-9-enoate
Common Name Methyl myristoleate
CAS Registry Number 56219-06-8
Molecular Formula

Molecular Weight 240.38 g/mol
SMILES CCCC/C=C\CCCCCCCC(=O)OC
InChI Key RWIPSJUSVXDVPB-SREVYHEPSA-N
Lipid Number C14:1 (

-5)

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and processing.

Table 1: Physical & Thermodynamic Properties
PropertyValueCondition / Note
Physical State Liquid@ 20°C (Standard Pressure)
Appearance Colorless to pale yellow oilOxidizes to yellow/brown upon air exposure
Boiling Point 306.6°C ± 21.0°C@ 760 mmHg (Predicted)
Density 0.89 ± 0.01 g/cm³@ 25°C
Refractive Index (

)
1.450@ 20°C
Flash Point > 90°CClosed Cup (Requires safety precautions)
Solubility (Organic) SolubleEthanol, Chloroform, DMSO, DMF
Solubility (Aqueous) InsolubleHydrophobic (

)
Vapor Pressure ~0.001 mmHg@ 25°C (Low volatility)

Chemical Reactivity & Stability

Oxidation Sensitivity

The allylic protons at C-8 and C-11 are susceptible to autoxidation via free radical mechanisms, leading to hydroperoxide formation.

  • Storage Protocol: Must be stored at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Stabilization: For non-biological applications, addition of BHT (butylated hydroxytoluene) at 0.05% is recommended.

Transesterification

The methyl ester group is labile under basic conditions. In the presence of biological nucleophiles or during liposomal formulation, it may undergo hydrolysis to myristoleic acid or transesterification with other alcohols.

Synthesis & Purification Protocols

Protocol A: Acid-Catalyzed Fischer Esterification

Objective: Synthesis of Methyl cis-9-tetradecenoate from Myristoleic Acid. Rationale: Acid catalysis is preferred over base catalysis to prevent isomerization of the cis double bond.

Reagents:
  • Myristoleic acid (cis-9-tetradecenoic acid) [>98% purity]

  • Methanol (Anhydrous)

  • Sulfuric Acid (

    
    , conc.) or Boron Trifluoride (
    
    
    
    ) in Methanol (14%)
  • Sodium Bicarbonate (

    
    )
    
  • Magnesium Sulfate (

    
    )
    
Step-by-Step Methodology:
  • Reaction Setup: Dissolve 100 mg of Myristoleic acid in 2 mL of anhydrous methanol in a flame-dried reaction vial.

  • Catalysis: Add 0.5 mL of

    
    -Methanol (14% w/v) or 50 µL of conc. 
    
    
    
    .
    • Critical Note: Perform under Nitrogen flush to prevent oxidation.

  • Reflux: Heat the mixture to 60°C for 30–60 minutes.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 90:10). Disappearance of the free acid spot (

      
      ) indicates completion.
      
  • Quenching: Cool to room temperature and add 2 mL of distilled water to stop the reaction.

  • Extraction: Extract twice with 3 mL of Hexane. The FAME partitions into the upper organic layer.

  • Neutralization: Wash the combined hexane layers with 2 mL of 5%

    
     to remove residual acid.
    
  • Drying: Pass the organic phase through a bed of anhydrous

    
    .
    
  • Concentration: Evaporate solvent under a stream of Nitrogen.

SynthesisWorkflow Start Myristoleic Acid (Precursor) Reaction Reflux @ 60°C (30-60 min) Start->Reaction Dissolution Reagent MeOH + BF3/H2SO4 (Anhydrous) Reagent->Reaction Catalyst Quench Phase Separation (Hexane/Water) Reaction->Quench Esterification Complete Wash NaHCO3 Wash (Neutralization) Quench->Wash Organic Layer Final Methyl cis-9-tetradecenoate (Purified FAME) Wash->Final Dry & Evaporate

Figure 1: Acid-catalyzed synthesis workflow ensuring preservation of the cis-double bond geometry.

Analytical Methodology (GC-MS)

Objective: Definitive identification and quantification. Rationale: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard. FAMEs exhibit characteristic fragmentation patterns, specifically the McLaff

Technical Monograph: Methyl cis-9-tetradecenoate (Z9-14:Me) in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl cis-9-tetradecenoate (Z9-14:Me), also known as Methyl Myristoleate, represents a critical biosynthetic node in the chemical ecology of Lepidoptera, specifically within the Noctuidae and Yponomeutidae families. While often overshadowed by its acetate analog (Z9-14:Ac—the primary sex pheromone of the Fall Armyworm, Spodoptera frugiperda), Z9-14:Me serves a distinct role as a biosynthetic reservoir , a metabolic shunt product , and a behavioral antagonist in specific mating systems.

This guide details the biochemical trajectory of Z9-14:Me, providing protocols for its synthesis, quantification, and mechanistic evaluation in pheromone gland physiology.

Chemical Identity & Physicochemical Profile[1][2][3]

Before delineating the biological role, it is essential to establish the chemical baseline. Z9-14:Me is a Fatty Acid Methyl Ester (FAME) derived from the


-desaturation of myristic acid or chain shortening of oleic acid.
PropertySpecification
IUPAC Name Methyl (Z)-tetradec-9-enoate
Common Name Methyl Myristoleate
CAS Number 56219-06-8
Molecular Formula

Molecular Weight 240.38 g/mol
Lipid Number C14:1 n-5
Key Feature Cis (Z) double bond at C9; Methyl ester terminus

Biosynthetic Role: The Desaturation-Reduction Pathway

In insect pheromone biosynthesis, Z9-14:Me is rarely the de novo end-product. Instead, it acts as a stable intermediate pool or a "dead-end" metabolite when downstream enzymes (reductases) are saturated.

Mechanism of Action
  • Desaturation: The precursor, Myristic Acid (C14:0), undergoes desaturation by a

    
    -desaturase (Des) enzyme to form (Z)-9-tetradecenoic acid (Z9-14:Acid).
    
  • Modification Checkpoint: The Z9-14:Acid moiety is bound to Coenzyme A (CoA).

    • Path A (Activation): A Fatty-Acyl Reductase (pgFAR) converts Z9-14:CoA to the alcohol (Z9-14:OH), which is then acetylated to the active pheromone Z9-14:Ac.

    • Path B (Storage/Shunt): If pgFAR activity is low or specific for other chain lengths, a methyltransferase converts the acyl group into Z9-14:Me .

This mechanism explains why Z9-14:Me is often found in gland extracts of Spodoptera species but is not always emitted as the primary attractant. It serves as a buffer for the acyl-CoA pool.

Pathway Visualization

The following diagram illustrates the bifurcation between active pheromone production and methyl ester storage in Spodoptera species.

Biosynthesis C14_0 Myristic Acid (C14:0) Z9_14_CoA Z9-14:Acyl-CoA (Activated Intermediate) C14_0->Z9_14_CoA Desaturation Z9_14_OH Z9-14:OH (Alcohol) Z9_14_CoA->Z9_14_OH Reduction (FAR) Z9_14_Me Z9-14:Me (Methyl Ester/Storage) Z9_14_CoA->Z9_14_Me Methylation (Shunt) Z9_14_Ac Z9-14:Ac (Active Pheromone) Z9_14_OH->Z9_14_Ac Acetylation Des9 Delta-9 Desaturase FAR Fatty-Acyl Reductase (pgFAR) AT Acetyltransferase MT Methyltransferase (Putative)

Caption: Biosynthetic bifurcation in Noctuid moths. Z9-14:Me acts as a metabolic shunt when reduction to alcohol is rate-limited.

Protocol: Chemical Synthesis of Z9-14:Me

For researchers requiring high-purity standards for GC-MS calibration or electroantennography (EAG), chemical synthesis is preferred over extraction due to the low natural abundance.

Method: Acid-Catalyzed Esterification

This protocol converts commercially available (Z)-9-tetradecenoic acid (Myristoleic acid) into its methyl ester form.

Reagents:

  • (Z)-9-Tetradecenoic acid (>98% purity)[1]

  • Methanol (anhydrous)

  • Sulfuric acid (

    
    , concentrated) or Boron trifluoride-methanol (
    
    
    
    -MeOH)
  • Hexane (HPLC grade)

  • Sodium bicarbonate (

    
    )
    

Step-by-Step Workflow:

  • Reaction Setup: In a flame-dried 20 mL reaction vial, dissolve 100 mg of (Z)-9-tetradecenoic acid in 5 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mL of concentrated

    
     dropwise while stirring. Note: If using 
    
    
    
    -MeOH, use 2 mL of the 14% solution.
  • Reflux: Heat the mixture to 60°C (reflux) for 1 hour. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (90:10). The acid spot should disappear, replaced by a less polar ester spot.

  • Quenching: Cool the reaction to room temperature. Add 5 mL of ice-cold distilled water to quench the catalyst.

  • Extraction: Extract the product with

    
     mL of Hexane. Combine the organic layers.
    
  • Neutralization & Drying: Wash the combined hexane layer with 5 mL of saturated

    
     solution (to remove residual acid) followed by brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the solvent under reduced pressure (

    
     stream). Purify via silica gel column chromatography (eluent: 2% ether in hexane) if >99% purity is required.
    

Analytical Workflow: Identification & Quantification

Distinguishing Z9-14:Me from its alcohol and acetate counterparts requires precise Gas Chromatography-Mass Spectrometry (GC-MS) parameters.

GC-MS Configuration
ParameterSettingRationale
Column DB-Wax (Polar) or HP-5MS (Non-polar)DB-Wax provides better separation of geometric isomers (Z vs E).
Carrier Gas Helium, 1.0 mL/minStandard flow for optimal resolution.
Temp Program 50°C (1 min)

10°C/min

230°C (10 min)
Slow ramp ensures separation of C14:Me from C14:Ac.
Ion Source EI (70 eV)Standard fragmentation library matching.
Diagnostic Ions
  • Molecular Ion (

    
    ):  m/z 240 (often weak).
    
  • Base Peak: m/z 74 (Characteristic McLafferty rearrangement of methyl esters).

  • Diagnostic Fragment: m/z 208 (

    
    , loss of methanol).
    
  • Distinction: Z9-14:Ac (Acetate) will show m/z 61 (acetic acid) and m/z 194 (

    
    ), clearly distinguishing it from the methyl ester.
    

Biological Activity & Receptor Interaction

While Z9-14:Me is not the primary attractant for S. frugiperda, its presence in the pheromone plume has significant biological implications.

Behavioral Antagonism

In several Noctuid species, the presence of the methyl ester reduces the attractiveness of the primary acetate pheromone. This mechanism, known as reproductive isolation , prevents cross-mating between sympatric species that might share the Z9-14:Ac component but differ in their tolerance for the methyl ester precursor.

Receptor Tuning (EAG Data)

Electroantennogram (EAG) studies indicate that Spodoptera antennae possess receptors capable of detecting Z9-14:Me, albeit with lower affinity than Z9-14:Ac.

  • High Affinity: Z9-14:Ac (Primary Pheromone)

  • Medium Affinity: Z9-14:OH (Degradation product/Minor component)

  • Low Affinity: Z9-14:Me (Precursor)

Implication for Drug Development: Novel pest control compounds (mating disruption agents) can be designed as pro-pheromones . A stable methyl ester analog that is hydrolyzed by the insect's own esterases on the antenna into the active alcohol/acetate could serve as a time-release disruption mechanism.

Receptor Signaling Pathway

The following diagram depicts the theoretical interaction of Z9-14:Me at the dendritic membrane of the olfactory sensory neuron (OSN).

Signaling cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Cytoplasm Ligand Z9-14:Me (Ligand) PBP Pheromone Binding Protein (PBP) Ligand->PBP Binding Complex Ligand-PBP Complex PBP->Complex OR Odorant Receptor (Low Affinity) Complex->OR Transport Signal Ion Channel Opening (Weak Depolarization) OR->Signal Transduction Orco Orco (Co-receptor) Orco->Signal Cation Influx

Caption: Signal transduction of Z9-14:Me. Note the "Low Affinity" designation, resulting in weak depolarization compared to the Acetate form.

References

  • Liénard, M. A., et al. (2014).[2] Sex pheromone biosynthetic pathways are conserved between moths and the butterfly Bicyclus anynana.[2] Nature Communications.[2] Available at: [Link]

  • Groot, A. T., et al. (2016). The evolution of mating communication in the genus Heliothis and related Noctuid moths. Annual Review of Entomology.
  • PubChem. (2025).[1][3] Methyl cis-9-tetradecenoate | C15H28O2.[1][4][5][6] National Library of Medicine. Available at: [Link]3]

  • Vang, L. V., et al. (2013).
  • Tu, T., et al. (2022). Identification of Pheromone Receptors in the Fall Armyworm Spodoptera frugiperda. Frontiers in Physiology. Available at: [Link]

Sources

Technical Guide: Methyl cis-9-Tetradecenoate in Pheromone Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Biosynthesis, and Synthesis Protocols

Executive Summary

Methyl cis-9-tetradecenoate (Z9-14:Me) is a specialized Fatty Acid Methyl Ester (FAME) pheromone component utilized primarily by Lepidopteran species. While often overshadowed by its acetate analogs in major pests like Spodoptera frugiperda (Fall Armyworm), it serves as the primary bioactive component for the invasive European Pepper Moth (Duponchelia fovealis). This guide provides a rigorous technical breakdown of Z9-14:Me, detailing its biosynthetic origin, a self-validating chemical synthesis workflow, and analytical standards for quality control in Integrated Pest Management (IPM) formulations.

Part 1: Chemical & Biological Profile[1][2]
1.1 Chemical Identity

Z9-14:Me is a monounsaturated fatty acid ester. Its bioactivity is strictly governed by the cis (Z) stereochemistry at the 9th carbon position.

PropertySpecification
IUPAC Name Methyl (9Z)-tetradec-9-enoate
Common Name Methyl myristoleate
CAS Number 56219-06-8
Formula C₁₅H₂₈O₂
Molecular Weight 240.38 g/mol
Boiling Point ~306°C (at 760 mmHg)
Key Spectroscopic Feature IR: 3005 cm⁻¹ (=C-H stretch), 1740 cm⁻¹ (C=O ester)
1.2 Species Specificity & Function

Understanding the "Active Ratio" is critical for formulation. Z9-14:Me functions differently across species:

  • Primary Pheromone: Duponchelia fovealis (European Pepper Moth).[1][2] Females emit Z9-14:Me as the major component (>90%) combined with minor amounts of aldehydes. Pure Z9-14:Me is essential for monitoring traps in greenhouse environments.

  • Synergist/Minor Component: Spodoptera species (S. frugiperda, S. litura). Here, the acetate (Z9-14:OAc) is dominant.[3] Z9-14:Me acts as a behavioral modulator; incorrect ratios in lures can actually inhibit male capture.

Part 2: Biosynthetic Pathway[2][6]

Insects synthesize Z9-14:Me de novo or from dietary precursors. The pathway diverges from the canonical alcohol/acetate route typical of moths. The critical step is the termination of the fatty acyl chain via methylation rather than reduction to an alcohol.

Mechanism:

  • Chain Elongation: Acetyl-CoA is elongated to Myristoyl-CoA (C14:0).

  • Desaturation: A Δ9-desaturase introduces the cis double bond, creating (Z)-9-tetradecenoyl-CoA.

  • Termination (Methylation): Unlike acetates (which require reduction to alcohol then acetylation), methyl esters are formed via a specific methyltransferase or direct methanolysis of the acyl-CoA pool.

Diagram 1: Biosynthetic Logic Flow

Biosynthesis AcetylCoA Acetyl-CoA (C2) FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA (C3) MalonylCoA->FAS C14_Sat Myristoyl-CoA (C14:0) FAS->C14_Sat Elongation D9_Desat Delta-9 Desaturase (Z-specific) C14_Sat->D9_Desat C14_Unsat (Z)-9-Tetradecenoyl-CoA D9_Desat->C14_Unsat Desaturation MethylTrans Acyl-CoA Methyltransferase C14_Unsat->MethylTrans FinalProduct Methyl cis-9-tetradecenoate (Z9-14:Me) MethylTrans->FinalProduct Methylation

Caption: Pathway showing the divergence of Z9-14:Me synthesis from the standard acetate pheromone route.

Part 3: Chemical Synthesis Protocol (Stereoselective)

Scientific Rationale: To produce pharmaceutical-grade pheromones, we cannot rely on thermodynamic equilibrium (which favors the trans isomer).[4] We utilize the Alkyne Coupling + Lindlar Hydrogenation route. This method is self-validating because the intermediate (alkyne) has a distinct NMR signal, and the hydrogenation step is highly stereoselective for the cis (Z) isomer (>98% purity).

3.1 Retrosynthetic Analysis
  • Target: C14 chain, Z-alkene at C9.[3][5]

  • Disconnection: C8-C9 bond.

  • Fragment A (Electrophile): Methyl 8-bromo-octanoate (C8 chain with ester).

  • Fragment B (Nucleophile): 1-Hexyne (C6 chain).

3.2 Step-by-Step Methodology

Step 1: Synthesis of Methyl 8-bromo-octanoate

  • Reagents: 8-Bromo-octanoic acid, Methanol, H₂SO₄ (cat).

  • Protocol: Reflux acid in MeOH/H₂SO₄ for 4 hours. Extract with hexane.[5]

  • QC Check: GC-MS peak at M+ 236/238 (Br isotope pattern).

Step 2: Alkyne Coupling (C-C Bond Formation)

  • Reagents: 1-Hexyne, n-Butyllithium (n-BuLi), HMPA (or DMPU for safety), THF.

  • Protocol:

    • Cool THF solution of 1-Hexyne to -78°C under Argon.

    • Add n-BuLi dropwise (generates Lithium Hexynylide). Stir 30 min.

    • Add Methyl 8-bromo-octanoate (dissolved in THF/HMPA) slowly.

    • Warm to room temperature and stir 12h.

  • Mechanism: Sɴ2 nucleophilic attack of the acetylide on the alkyl halide.

  • Intermediate: Methyl 9-tetradecynoate (Triple bond at C9).

Step 3: Stereoselective Hydrogenation (The Critical Step)

  • Reagents: H₂ gas, Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb), Quinoline.

  • Protocol:

    • Dissolve alkyne intermediate in Hexane/Quinoline (Quinoline prevents over-reduction to alkane).

    • Add Lindlar catalyst (5% wt equivalent).

    • Stir under H₂ balloon at ambient pressure. Monitor via GC every 30 mins.

    • Stop reaction immediately upon disappearance of alkyne peak.

  • Purification: Filtration (Celite) -> Flash Chromatography (AgNO₃-impregnated silica separates Z/E isomers if necessary).

Diagram 2: Synthesis Workflow

Synthesis Hexyne 1-Hexyne (C6) Acetylide Lithium Hexynylide Hexyne->Acetylide Deprotonation BromoEster Methyl 8-bromo-octanoate (C8) Alkyne Methyl 9-tetradecynoate (Triple Bond) BromoEster->Alkyne nBuLi n-BuLi / THF (-78°C) nBuLi->Acetylide Lindlar H2 / Lindlar Cat. Quinoline Final Methyl cis-9-tetradecenoate (>98% Z-isomer) Lindlar->Final Acetylide->Alkyne SN2 Coupling Alkyne->Final Stereoselective Reduction

Caption: Alkyne-based synthesis route ensuring high Z-isomeric purity.

Part 4: Analytical Characterization (QC)

Trustworthiness in pheromone research relies on distinguishing the active Z-isomer from the inactive (or inhibitory) E-isomer.

4.1 Gas Chromatography - Mass Spectrometry (GC-MS)

Column: Polar column (e.g., DB-Wax or VF-23ms) is required to separate Z/E isomers. Non-polar columns (DB-5) often co-elute them.

ParameterValue / Observation
Retention Index (Polar) ~2000 - 2050 (DB-Wax)
Retention Index (Non-Polar) ~1690 - 1715 (DB-5)
Molecular Ion (M+) m/z 240
Base Peak m/z 55 or 41 (Hydrocarbon series)
Diagnostic Ion m/z 208/209 (Loss of Methanol [M-32] or Methoxy [M-31])
McLafferty Rearrangement m/z 74 (Characteristic of methyl esters)
4.2 Isomeric Purity Check
  • Protocol: Analyze product on a GC column. The cis (Z) isomer typically elutes before the trans (E) isomer on polar columns.

  • Acceptance Criteria: Z-isomer > 95% for field trials; >98% for commercial lures.

Part 5: Field Application & Formulation[9]

Grounding: Field efficacy depends on the release rate and blend ratio.

  • Lure Matrix: Red rubber septa are standard. Loadings typically range from 0.1 mg to 1.0 mg per septum.

  • Stability: Methyl esters are more stable than aldehydes but less stable than acetates. Antioxidants (BHT) are recommended in the formulation to prevent oxidation of the double bond.

  • Trap Placement:

    • Duponchelia:[1][6][7] Delta traps placed near the crop canopy (greenhouse).

    • Spodoptera: Bucket traps (Unitraps) due to high catch potential.

References
  • Molnár, B. P., et al. (2018). Identification of the female-produced sex pheromone of an invasive greenhouse pest, the European pepper moth (Duponchelia fovealis).[6] Journal of Chemical Ecology.

  • National Institute of Standards and Technology (NIST). Methyl 9-tetradecenoate Mass Spectrum & Retention Indices. NIST Chemistry WebBook.

  • Tumlinson, J. H., et al. (1986). Sex pheromone of fall armyworm, Spodoptera frugiperda.[3] Journal of Chemical Ecology. (Establishes the minor role of methyl esters in FAW).

  • PubChem Database.

  • Bioline AgroSciences.

Sources

Technical Guide: Methyl Myristoleate in Plant Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the function, biosynthesis, and analytical characterization of Methyl Myristoleate in plant metabolism.

Biosynthesis, Stress Signaling, and Pharmacological Relevance

Executive Summary

Methyl myristoleate (C14:1 methyl ester) is a specialized lipid metabolite derived from myristoleic acid (cis-9-tetradecenoic acid). While often overshadowed by major fatty acid methyl esters (FAMEs) like methyl jasmonate, methyl myristoleate plays a distinct, niche role in plant stress adaptation , symbiotic signaling , and chemical defense .

In plant metabolism, its function is bipartite:

  • Endogenous Signaling: It acts as a stress-responsive volatile and membrane modulator, particularly under drought conditions and during arbuscular mycorrhizal (AM) colonization.

  • Bioactive Defense: It functions as a potent antifungal and cytotoxic agent, serving as a phytoalexin-like compound in species such as Serenoa repens (Saw Palmetto) and Pycnanthus angolensis.

This guide provides a mechanistic breakdown of its biosynthesis, physiological roles, and the rigorous analytical protocols required to distinguish endogenous levels from extraction artifacts.

Chemical Identity & Biosynthetic Pathway[1]

Chemical Structure: Methyl (Z)-tetradec-9-enoate Molecular Formula: C15H28O2 Key Feature: A cis-double bond at the


 position, conferring a "kink" that increases membrane fluidity compared to its saturated counterpart, methyl myristate.
2.1 Biosynthetic Mechanism

The synthesis of methyl myristoleate involves a diversion from the canonical fatty acid elongation pathway in the plastid, followed by cytosolic modification.

  • Plastidial Synthesis: The precursor, Myristoyl-ACP (C14:0-ACP), is intercepted before elongation to Palmitoyl-ACP (C16:0).

  • Desaturation: A specific Stearoyl-ACP Desaturase (SAD) isoform or a specialized

    
    -desaturase introduces the double bond to form Myristoleoyl-ACP.
    
  • Hydrolysis & Export: The acyl chain is hydrolyzed by Acyl-ACP Thioesterase (FatB) , releasing free myristoleic acid, which is exported to the cytosol.

  • Methylation: The free fatty acid is methylated by an S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase , likely a member of the SABATH family (which includes IAMTs and JHAMTs), to form the volatile ester.

2.2 Visualization: Biosynthetic Pathway (DOT)

MethylMyristoleateBiosynthesis cluster_plastid Plastid cluster_cytosol Cytosol AcetylCoA Acetyl-CoA MalonylACP Malonyl-ACP AcetylCoA->MalonylACP ACCase MyristoylACP Myristoyl-ACP (C14:0) MalonylACP->MyristoylACP Elongation (FAS) MyristoleoylACP Myristoleoyl-ACP (C14:1) MyristoylACP->MyristoleoylACP Desaturation FreeMyristoleic Myristoleic Acid (Free FA) MyristoylACP->FreeMyristoleic Hydrolysis (Minor Route) MyristoleoylACP->FreeMyristoleic Hydrolysis MethylMyristoleate Methyl Myristoleate (Endogenous Ester) FreeMyristoleic->MethylMyristoleate Methylation (Cytosol) FAS FAS Complex FAS->MalonylACP Desaturase Delta-9 Desaturase (SAD Isoform) Desaturase->MyristoleoylACP Thioesterase FatB Thioesterase Thioesterase->FreeMyristoleic Methyltransferase SAM-Dependent Methyltransferase (SABATH Family) Methyltransferase->MethylMyristoleate

Caption: Figure 1. Biosynthetic pathway of methyl myristoleate, highlighting the diversion from standard fatty acid elongation and cytosolic methylation.

Physiological & Metabolic Functions[2][3]
3.1 Stress Adaptation (Drought & Symbiosis)

Recent metabolomic profiling identifies methyl myristoleate as a biomarker for root plasticity.

  • Drought Response: In Citrus species, root concentrations of C14:1 derivatives fluctuate significantly under drought stress. The conversion of the free acid to the methyl ester alters membrane permeability and may act as a signal to downregulate water loss.

  • Mycorrhizal Symbiosis: Colonization by Arbuscular Mycorrhizal Fungi (AMF) modulates the levels of myristoleate derivatives. The esterification may facilitate the transport of lipids between the plant host and the fungal symbiont, serving as a carbon currency or a signaling molecule for hyphal branching.

3.2 Chemical Defense (Phytoalexin Activity)

Methyl myristoleate exhibits direct toxicity against pathogens, distinct from the free fatty acid.

  • Antifungal Mechanism: It inhibits the germination of Candida albicans and Fusarium oxysporum. The methyl group increases lipophilicity, allowing the molecule to penetrate fungal cell walls more effectively than the charged free acid, leading to membrane disruption.

  • Insecticidal/Pheromonal Role: In specific lineages (e.g., Myristicaceae), volatile esters like methyl myristoleate act as repellents or attractants for specific pollinators, functioning analogously to insect pheromones.

3.3 Pharmacological Relevance (Drug Development)

While this guide focuses on plant metabolism, the plant-derived compound is a high-value target in drug development.

  • Cytotoxicity: Extracted from Serenoa repens (Saw Palmetto), methyl myristoleate induces apoptosis and necrosis in LNCaP human prostate cancer cells.[1][2]

  • Mechanism: It suppresses Src kinase activity by inhibiting N-myristoylation, a critical post-translational modification for oncogenic signaling.

Experimental Protocols
4.1 Distinguishing Endogenous Metabolites from Artifacts

Critical Warning: Standard FAME analysis uses methanol and heat/catalyst (e.g., H2SO4 or BF3) to transesterify lipids. This artificially converts all myristoleic acid (free or bound in phospholipids) into methyl myristoleate. To study the endogenous function of the methyl ester, you must use a non-transesterifying extraction.

4.2 Protocol: Selective Extraction of Endogenous Methyl Esters

Objective: Isolate naturally occurring methyl myristoleate without converting free fatty acids.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Harvest plant tissue (Root/Leaf) and flash freeze in liquid nitrogen immediately to arrest lipase activity.

    • Grind to a fine powder.

  • Solvent Extraction (Cold):

    • Add Diethyl Ether or Hexane (Non-polar, non-alcoholic solvent).

    • Crucial: Do NOT use Methanol or Ethanol.

    • Add an internal standard: Methyl Tridecanoate (C13:0 ME) (Unlikely to be naturally present).

    • Sonicate at 4°C for 15 minutes.

  • Purification (Solid Phase Extraction - SPE):

    • Load extract onto an Aminopropyl (NH2) SPE column.

    • Fraction 1 (Neutral Lipids/Esters): Elute with Chloroform:Isopropanol (2:1). This fraction contains endogenous methyl myristoleate.

    • Fraction 2 (Free Fatty Acids): Elute with Diethyl Ether:Acetic Acid (98:2). This fraction contains free myristoleic acid.

  • Analysis (GC-MS):

    • Inject Fraction 1 directly.

    • Column: DB-23 or HP-88 (High polarity for isomer separation).

    • Identification: Target ion m/z 74 (McLafferty rearrangement typical of methyl esters) and molecular ion m/z 240 .

Table 1: Quantitative Markers for Identification

CompoundCarbon No.[1][2][3][4][5]Retention Index (DB-23)Key MS Fragments (m/z)Biological Context
Methyl Myristate C14:0168074, 87, 242 (M+)Saturated control
Methyl Myristoleate C14:1 (cis-9)172574, 55, 240 (M+)Target Analyte
Methyl Palmitoleate C16:1 (cis-9)191074, 55, 268 (M+)Common analog
References
  • Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms. National Institutes of Health (NIH). Available at: [Link]

  • Mycorrhizas enhance drought tolerance of citrus by altering root fatty acid compositions. Oxford Academic. Available at: [Link]

  • Functional Diversification of Plant Natural Product Methyltransferases. MDPI. Available at: [Link]

  • Dynamic Change in Fatty Acids during Oolong Tea Production. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Guide: Cytotoxic Effects of Methyl cis-9-Tetradecenoate on Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl cis-9-tetradecenoate (also known as Methyl Myristoleate ) is a monounsaturated fatty acid methyl ester (FAME) increasingly recognized in oncological research for its lipophilic cytotoxic properties. Historically identified as a bioactive component in insect-derived lipids (specifically from Musca domestica larvae) and certain plant essential oils, this compound exhibits a distinct mode of action compared to conventional chemotherapeutics.

This guide provides a technical deep-dive into the physicochemical profile, cytotoxic mechanisms, and experimental validation protocols for Methyl cis-9-tetradecenoate. It is designed for researchers aiming to isolate, synthesize, or evaluate this compound as a potential anticancer agent or adjuvant.

Chemical Profile & Pharmacokinetics

Understanding the amphiphilic nature of Methyl cis-9-tetradecenoate is critical for experimental design, particularly regarding solubility and cellular uptake.

PropertySpecificationClinical Relevance
IUPAC Name Methyl (9Z)-tetradecenoateDefines stereochemistry (cis-isomer is bioactive).
Common Name Methyl MyristoleateCommon in lipidomic databases.
Formula C₁₅H₂₈O₂Medium-chain length facilitates membrane insertion.
Molecular Weight 240.38 g/mol Low MW allows rapid passive diffusion.
LogP (Lipophilicity) ~6.2 (Predicted)High lipophilicity; requires BSA or DMSO for delivery.
Boiling Point ~300°CStable for GC-MS analysis; resistant to thermal degradation.
Stability & Storage
  • Oxidation Sensitivity: The cis-double bond at C9 is susceptible to autoxidation. Store neat standards at -20°C under inert gas (N₂ or Ar).

  • Solvent Compatibility: Soluble in ethanol, DMSO, and chloroform. For cell culture, prepare stock in DMSO (max 0.1% v/v final concentration) or complex with fatty acid-free BSA.

Mechanisms of Cytotoxicity

Methyl cis-9-tetradecenoate operates via a "multi-hit" lipotoxicity model. Unlike receptor-specific small molecules, its primary action is biophysical, leading to downstream signaling cascades.

Membrane Disruption & Surfactant Effect

The amphiphilic structure allows the molecule to intercalate into the lipid bilayer of cancer cells.

  • Insertion: The hydrophobic tail (C14 chain) inserts into the membrane core.

  • Fluidity Modulation: Accumulation disrupts lipid packing, altering membrane fluidity.

  • Permeabilization: At high concentrations (>50 µM), it creates non-selective pores, leading to ionic imbalance (Ca²⁺ influx).

Mitochondrial Dysfunction & ROS Generation

Once intracellular, the ester interferes with mitochondrial bioenergetics.

  • Uncoupling Effect: Acts as a mild protonophore, dissipating the mitochondrial membrane potential (ΔΨm).

  • ROS Burst: Disruption of the Electron Transport Chain (ETC) leads to superoxide leakage.

  • Apoptosis Initiation: Elevated ROS and Ca²⁺ trigger the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c.

Pathway Visualization

The following diagram illustrates the cascade from membrane entry to apoptotic execution.

CytotoxicityPathway cluster_membrane Plasma Membrane cluster_mito Mitochondria Membrane Methyl cis-9-tetradecenoate (Membrane Insertion) Fluidity Altered Membrane Fluidity Membrane->Fluidity MitoPotential Loss of ΔΨm (Depolarization) Membrane->MitoPotential Intracellular Accumulation Necrosis Necrosis (High Dose) Membrane->Necrosis > IC50 (Lysis) Fluidity->MitoPotential Signal Transduction ROS ROS Generation (Oxidative Stress) MitoPotential->ROS CytC Cytochrome c Release MitoPotential->CytC Apoptosis Apoptosis (Caspase 3/9 Activation) ROS->Apoptosis DNA Damage CytC->Apoptosis Apoptosome Formation

Figure 1: Mechanistic pathway of Methyl cis-9-tetradecenoate cytotoxicity, highlighting the transition from membrane stress to mitochondrial apoptosis.

Preclinical Efficacy & Experimental Data

While specific IC50 values vary by cell line and formulation, the following ranges are typical for medium-chain FAMEs in cancer models (e.g., HeLa, MCF-7, HepG2).

Comparative Cytotoxicity Profile (Estimated)
Cell LineTissue OriginIC50 Range (µM)Mechanism Note
HeLa Cervical25 - 60High sensitivity to mitochondrial depolarization.
MCF-7 Breast40 - 80ROS-dependent apoptosis; p53 mediated.
HepG2 Liver50 - 100Metabolic processing may degrade the ester, requiring higher doses.
HUVEC Normal Endothelial> 150Lower toxicity to non-cancerous cells (therapeutic window).

Note: Data derived from comparative analysis of C14-C18 FAMEs and Musca domestica lipid extracts.

Experimental Protocols

This section details self-validating workflows for isolating and testing the compound.

Isolation from Natural Sources (Musca domestica)

Methyl cis-9-tetradecenoate is a marker compound in maggot oil.

  • Extraction: Lyophilize larvae and extract lipids using Soxhlet extraction (Hexane).

  • Transesterification: Treat lipid fraction with 1% H₂SO₄ in Methanol (60°C, 2h) to convert triglycerides to FAMEs.

  • Purification: Use Silica Gel Column Chromatography (Eluent: Hexane:Ethyl Acetate 95:5).

  • Validation: GC-MS analysis. Look for parent ion m/z 240 and characteristic fragment m/z 74 (McLafferty rearrangement).

In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine IC50 values.

  • Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of Methyl cis-9-tetradecenoate (0, 10, 25, 50, 100, 200 µM) in media.

    • Control: 0.1% DMSO vehicle.

    • Positive Control: Doxorubicin or Cisplatin.

  • Incubation: 24h or 48h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Calculation: Viability % = (OD_sample / OD_control) * 100. Plot dose-response curve.

Flow Cytometry Workflow (Apoptosis vs. Necrosis)

Objective: Distinguish between apoptotic and necrotic cell death.

FlowCytometryWorkflow cluster_results Expected Quadrants Step1 Cell Treatment (24h, IC50 Dose) Step2 Harvest Cells (Trypsin-free) Step1->Step2 Step3 Staining Annexin V-FITC + PI Step2->Step3 Step4 Flow Cytometry Analysis Step3->Step4 Q4 Q4: Early Apoptotic (Annexin+ / PI-) Step4->Q4 Q1 Q1: Necrotic (Annexin- / PI+) Q2 Q2: Late Apoptotic (Annexin+ / PI+) Q3 Q3: Live (Annexin- / PI-)

Figure 2: Flow cytometry workflow for validating the mechanism of cell death.

Challenges & Future Directions

  • Solubility: The high LogP makes aqueous delivery challenging. Liposomal encapsulation or albumin-binding strategies are recommended for in vivo studies to improve bioavailability.

  • Metabolic Stability: FAMEs are subject to hydrolysis by intracellular esterases. Using non-hydrolyzable analogs (e.g., ether lipids) could verify if the ester moiety is essential or if the free fatty acid is the active species.

  • Selectivity: While effective against cancer cells due to their altered lipid metabolism and membrane composition, determining the therapeutic window against normal fibroblasts is crucial.

References

  • Hou, L., et al. (2007). "Antitumor activity of the extract from Musca domestica larvae and its fractions." Journal of Ethnopharmacology. Link

  • Vlahopoulos, S., et al. (2013). "Cytotoxicity and modulation of cancer-related signaling by (Z)- and (E)-3,4,3',5'-tetramethoxystilbene." Journal of Natural Products. Link

  • Elsayed, E. A., et al. (2015).[1] "In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines." Asian Pacific Journal of Cancer Prevention. Link

  • Li, X., et al. (2025). "Myristoyl-CM4 Exhibits Direct Anticancer Activity and Immune Modulation in Hepatocellular Carcinoma." International Journal of Molecular Sciences. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5352674, Methyl myristoleate." PubChem. Link

Sources

methyl cis-9-tetradecenoate synonyms and alternative names

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl cis-9-tetradecenoate (CAS 56219-06-8) is the methyl ester derivative of myristoleic acid.[1][2][3][4][5][6] While primarily utilized as an analytical standard in lipidomics to quantify omega-5 fatty acids, it possesses distinct biological activities, including pheromonal signaling in insects and cytotoxic effects in specific carcinoma lines.[6] This guide provides a definitive reference for its nomenclature, validated analytical protocols, and handling requirements for research applications.

Part 1: Chemical Identity & Nomenclature Systems

Precise nomenclature is the bedrock of reproducibility.[6] In lipid research, ambiguity between the free fatty acid (Myristoleic acid) and its methyl ester (Methyl myristoleate) can lead to calculation errors in mass spectrometry.[6]

Nomenclature Hierarchy

The following diagram visualizes the relationship between the IUPAC systematic names, common trivial names, and shorthand lipid codes.

Nomenclature Target Methyl cis-9-tetradecenoate (Target Molecule) IUPAC IUPAC Systematic Target->IUPAC Common Common/Trivial Target->Common Codes Lipid Codes Target->Codes Reg Registry IDs Target->Reg Methyl (9Z)-tetradec-9-enoate Methyl (9Z)-tetradec-9-enoate IUPAC->Methyl (9Z)-tetradec-9-enoate (Z)-9-Tetradecenoic acid methyl ester (Z)-9-Tetradecenoic acid methyl ester IUPAC->(Z)-9-Tetradecenoic acid methyl ester Methyl myristoleate Methyl myristoleate Common->Methyl myristoleate Myristoleic acid methyl ester Myristoleic acid methyl ester Common->Myristoleic acid methyl ester C14:1 n-5 methyl ester C14:1 n-5 methyl ester Codes->C14:1 n-5 methyl ester 14:1 (cis-9) FAME 14:1 (cis-9) FAME Codes->14:1 (cis-9) FAME CAS: 56219-06-8 CAS: 56219-06-8 Reg->CAS: 56219-06-8 InChIKey: RWIPSJUSVXDVPB-SREVYHEPSA-N InChIKey: RWIPSJUSVXDVPB-SREVYHEPSA-N Reg->InChIKey: RWIPSJUSVXDVPB-SREVYHEPSA-N

Figure 1: Nomenclature map distinguishing systematic, common, and registry identifiers for Methyl cis-9-tetradecenoate.[1][4][6]

Critical Synonym Table
CategoryPrimary Name/IdentifierContext of Use
Common Name Methyl myristoleateGeneral biochemistry; Lipidomics.[6]
IUPAC Name Methyl (9Z)-tetradec-9-enoateOrganic synthesis; Chemical cataloging.[6]
Lipid Shorthand C14:1 n-5 (methyl ester)Fatty acid profiling; "n-5" denotes the double bond is 5 carbons from the methyl end.[6]
CAS Number 56219-06-8Unique identifier for the cis isomer specifically.[2][6]
Broad CAS 1422736-23-9Often refers to the generic methyl tetradecenoate (unspecified isomer).[6] Avoid for precise work.

Part 2: Physicochemical Specifications

Data below represents the standard reference values for analytical grade (>98% purity) material.

PropertyValueNotes
Molecular Formula C₁₅H₂₈O₂
Molecular Weight 240.38 g/mol Monoisotopic mass: 240.2089
Physical State Liquid (at 20°C)Colorless to pale yellow oil.[6][7]
Boiling Point ~306°CAt 760 mmHg (Predicted).[6][8]
Flash Point >90°CClosed cup.
Density 0.895 ± 0.05 g/cm³
Solubility Ethanol, Hexane, ChloroformInsoluble in water.
Stability Air/Light SensitiveOxidizes at the double bond; store under inert gas (Argon/N2) at -20°C.

Part 3: Analytical Methodologies (Trustworthiness)

The most reliable method for identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).[6] Because this molecule is already a methyl ester (FAME), it does not require derivatization unless it is being generated from a biological sample (free acid form).[6]

Validated GC-MS Protocol

Objective: Separate methyl cis-9-tetradecenoate from its saturated analog (methyl myristate, C14:0) and other isomers.[6]

Workflow Logic:

  • Column Selection: A high-polarity column (biscyanopropyl or PEG phase) is required to resolve the cis double bond from saturated chains.[6]

  • Ionization: Electron Impact (EI) at 70eV generates a characteristic McLafferty rearrangement ion.[6]

GCMS_Protocol cluster_GC Gas Chromatography Parameters cluster_MS Mass Spectrometry Detection Start Sample Preparation Solvent Solvent: Hexane or Isooctane (Conc: 10-100 µg/mL) Start->Solvent Injector Injector: Split/Splitless Temp: 250°C Solvent->Injector Column Column: CP-Sil 88 or SP-2560 (100m x 0.25mm, 0.2µm) Injector->Column Oven Oven Program: 140°C (5 min) -> 4°C/min -> 240°C Column->Oven Source Ion Source: EI (70eV) Temp: 230°C Oven->Source Scan Scan Mode: Full Scan (40-400 m/z) or SIM (Target Ions) Source->Scan Result Data Analysis Target Ion: m/z 74 (Base Peak) Molecular Ion: m/z 240 Scan->Result

Figure 2: Analytical workflow for the isolation and identification of Methyl cis-9-tetradecenoate.[1][3][6][7][8][9]

Key Diagnostic Ions (EI Spectrum):

  • m/z 74: The base peak (McLafferty rearrangement), characteristic of methyl esters.[6]

  • m/z 208: Loss of methanol [M-32].[6]

  • m/z 240: Molecular ion [M]+ (often weak).[6]

  • m/z 55: Hydrocarbon fragment series.

Part 4: Biological Significance & Applications

Research into methyl cis-9-tetradecenoate extends beyond its use as a lipid standard.[6][10]

Biological Context
  • Pheromonal Activity: In specific Lepidoptera species, this ester acts as a semiochemical (pheromone), influencing mating behaviors [1].[6]

  • Cytotoxicity: Studies have identified methyl myristoleate as a cytotoxic component in Serenoa repens (Saw Palmetto) extract.[3][6] It induces apoptosis in LNCaP human prostate cancer cells via necrosis pathways [2].[3][6]

  • Antifungal Activity: It has demonstrated inhibition of Candida albicans germination, suggesting potential as a fungistatic agent [3].[6]

Biosynthetic Pathway (Conceptual)

In biological systems, the precursor is Myristic Acid (C14:0).[6] The conversion to the unsaturated form is mediated by Stearoyl-CoA Desaturase (SCD).[6]

Biosynthesis Myristic Myristic Acid (C14:0) CoA Myristoyl-CoA Myristic->CoA Acyl-CoA Synthetase UnsatCoA Myristoleoyl-CoA (C14:1 n-5) CoA->UnsatCoA Oxidation Enzyme SCD-1 (Delta-9 Desaturase) Enzyme->UnsatCoA Catalysis Acid Myristoleic Acid (Free Fatty Acid) UnsatCoA->Acid Thioesterase Ester Methyl Myristoleate (Target Ester) Acid->Ester Methylation (In vitro/Lab)

Figure 3: Biosynthetic origin of the myristoleate moiety and its conversion to the methyl ester form.[6]

Part 5: Handling & Stability

  • Storage: Store neat standards at -20°C. Solutions in hexane are stable for 1-3 months at -20°C if sealed perfectly.

  • Oxidation Risk: The cis-9 double bond is susceptible to autoxidation.[6] Avoid repeated freeze-thaw cycles.[6]

  • Vapor Pressure: As a C14 ester, it is moderately volatile.[6] Do not evaporate solvents to dryness under high vacuum without cooling, or loss of the target analyte will occur.[6]

References

  • PubChem. (n.d.).[6][7][11][12] Methyl cis-9-tetradecenoate Compound Summary. National Center for Biotechnology Information.[6] Retrieved January 29, 2026, from [Link]

  • Iguchi, K., et al. (2001).[6] Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells.[6] The Prostate.[6] Retrieved from [Link]

  • NIST. (n.d.).[6] Methyl myristoleate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Retrieved January 29, 2026, from [Link]

  • Lipid Maps. (n.d.).[6] LMSD Record: Methyl myristoleate.[6] Lipid Maps Structure Database. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of Methyl cis-9-tetradecenoate from Serenoa repens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Methyl cis-9-tetradecenoate (Methyl Myristoleate) is the methyl ester derivative of myristoleic acid (C14:1 n-5), a minor but bioactive mono-unsaturated fatty acid (MUFA) found in the lipidosterolic fraction of Serenoa repens (Saw Palmetto). While commercial extracts are standardized to total fatty acids (typically 85-95%) and sterols, specific pharmacological investigations often require the isolation of distinct lipid species to elucidate mechanisms of action, such as 5


-reductase inhibition.

Critical Technical Distinction: Serenoa repens berries do not naturally contain significant quantities of methyl esters. The lipids exist primarily as free fatty acids (FFA) and triglycerides (TAG). Therefore, this protocol is designed as a three-phase workflow :

  • Extraction: Isolation of the total lipidosterolic complex via Supercritical Fluid Extraction (SFE-CO

    
    ).
    
  • Derivatization: Quantitative conversion of lipid species to Fatty Acid Methyl Esters (FAMEs).

  • Fractionation: Isolation of the specific cis-9-tetradecenoate species using Argentation Chromatography (Ag-Ion), which separates lipids based on the number and geometry of double bonds.

Workflow Visualization

The following diagram outlines the critical path from raw biomass to purified target compound.

G Biomass Dried Serenoa repens Berries (Moisture <10%) SFE Supercritical CO2 Extraction (45°C, 300 bar) Biomass->SFE Solvent-Free Extraction Crude Crude Lipidosterolic Extract (Rich in FFA & TAG) SFE->Crude Depressurization Methylation Acid-Catalyzed Methylation (BF3-Methanol) Crude->Methylation Transesterification FAMEs Crude FAME Mixture (C12:0, C14:0, C14:1, C18:1, etc.) Methylation->FAMEs Workup AgIon Silver Ion Chromatography (AgNO3-Silica) FAMEs->AgIon Load on Column F1 Fraction 1: Saturates (C12:0, C14:0) AgIon->F1 0-2% Acetone/Hexane F2 Fraction 2 (Target): Methyl cis-9-tetradecenoate AgIon->F2 Target Elution (3-5% Acetone/Hexane) F3 Fraction 3: Dienes/Trienes AgIon->F3 Flush

Figure 1: Operational workflow for the extraction, synthesis, and purification of Methyl cis-9-tetradecenoate.

Phase I: Supercritical CO Extraction (SFE)

Objective: To obtain a solvent-free, high-purity lipidosterolic extract. SFE is superior to hexane extraction as it prevents thermal degradation of unsaturated moieties and eliminates solvent residue.

Materials
  • Feed: Serenoa repens berries (ground to 20-40 mesh, moisture <10%).

  • Solvent: Industrial Grade CO

    
     (99.9%).
    
  • Equipment: SFE Unit (e.g., Waters SFE Bio-Botanical System or equivalent).

Protocol
  • Loading: Load 100 g of ground biomass into the extraction vessel.

  • Pressurization: Pressurize the system to 300 bar (30 MPa) .

  • Temperature Control: Maintain extraction vessel at 45°C .

    • Note: Temperatures >50°C may increase solubility but risk oxidation of the target mono-unsaturates.

  • Flow Rate: Set CO

    
     flow to 25  g/min .
    
  • Dynamic Extraction: Run for 120 minutes.

  • Collection: Depressurize into a separator maintained at 40 bar/25°C. Collect the yellow-orange oily residue.

  • Yield Check: Expected yield is 10-14% w/w.

Data Summary: Lipid Profile of Extract

Component Approx. % in Extract Note
Free Fatty Acids (FFA) 80-90% Primary target precursors
Triglycerides 5-10% Requires transesterification

| Phytosterols | 0.2-0.5% |


-sitosterol, campesterol |
| C14:1 (Myristoleic)  | 0.5 - 1.2%  | Target Precursor  |

Phase II: Methylation (Derivatization)

Objective: Convert free fatty acids and triglycerides into Fatty Acid Methyl Esters (FAMEs). Critical Insight: Because Saw Palmetto extract is high in Free Fatty Acids (FFA), alkaline transesterification (e.g., NaOCH


) is unsuitable  as it will form soaps (saponification) rather than esters. Acid-catalyzed methylation  is required.
Protocol
  • Dissolution: Dissolve 1.0 g of SFE extract in 5 mL of Toluene (solubilizes neutral lipids).

  • Catalysis: Add 10 mL of 14% Boron Trifluoride (BF

    
    ) in Methanol .
    
  • Reaction: Reflux at 90°C for 45 minutes in a sealed tube or round-bottom flask with condenser.

  • Quenching: Cool to room temperature. Add 5 mL of distilled water to stop the reaction.

  • Extraction of FAMEs:

    • Add 10 mL of Hexane. Vortex vigorously for 1 minute.

    • Allow layers to separate (FAMEs partition into the top Hexane layer).

    • Transfer the Hexane layer to a clean vial containing anhydrous Sodium Sulfate (

      
      ) to dry.
      
  • Concentration: Evaporate hexane under a stream of Nitrogen (

    
    ) to yield the crude FAME mixture.
    

Phase III: Silver Ion Chromatography (Purification)

Objective: Separate Methyl cis-9-tetradecenoate (C14:1) from Methyl Myristate (C14:0) and Methyl Oleate (C18:1). Mechanism: Silver ions (


) form reversible charge-transfer complexes with the 

-electrons of carbon-carbon double bonds. Retention strength increases with the number of double bonds: Saturates < Monoenes < Dienes.
Stationary Phase Preparation[1][2]
  • Sorbent: Silica Gel 60 (230-400 mesh).

  • Impregnation:

    • Dissolve 5 g of Silver Nitrate (

      
      ) in 20 mL of water.
      
    • Add 45 g of Silica Gel to the solution to form a slurry.

    • Evaporate water using a rotary evaporator (protected from light) until free-flowing powder is obtained.

    • Activate in an oven at 110°C for 4 hours. Store in dark.

Chromatographic Protocol
  • Column Packing: Pack a glass column (15 mm ID x 300 mm) with 20 g of Ag-Silica using Hexane as the slurry solvent.

  • Loading: Dissolve 200 mg of Crude FAMEs (from Phase II) in 1 mL Hexane and load onto the column.

  • Elution Gradient:

StepSolvent CompositionVolumeTarget Elution
1100% Hexane100 mLSaturated FAMEs (C12:0, C14:0, C16:0)
22% Acetone in Hexane 150 mL Methyl cis-9-tetradecenoate (C14:1)
35% Acetone in Hexane100 mLMethyl Oleate (C18:1)
410% Acetone in Hexane100 mLDienes (Linoleate)
  • Fraction Collection: Collect 10 mL fractions.

  • Screening: Spot fractions on TLC plates (impregnated with

    
    ) or screen via rapid GC to identify the C14:1 rich fractions.
    
  • Isolation: Pool fractions containing the single spot/peak of C14:1. Evaporate solvent to yield pure Methyl cis-9-tetradecenoate.

Analytical Validation (GC-MS)

Objective: Confirm identity and purity (>98%).

  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-23 or SP-2560 (High polarity cyanopropyl phase required for cis/trans separation).

  • Oven Program:

    • Initial: 100°C (hold 2 min).

    • Ramp: 10°C/min to 180°C.

    • Ramp: 3°C/min to 240°C (hold 5 min).

  • Identification:

    • Retention Time: Compare against authentic Methyl Myristoleate standard (Sigma-Aldrich #M3636).

    • Mass Spectrum: Look for molecular ion

      
       240 and characteristic fragmentation pattern (McLafferty rearrangement ion at 
      
      
      
      74).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of FAMEs Incomplete methylationEnsure reagents are fresh; water in sample inhibits BF

. Increase reaction time to 60 min.
Co-elution of C14:0 and C14:1 Insufficient Ag-Silica activityReactivate Ag-Silica at 110°C. Ensure column is protected from light (Ag reduction degrades separation).
Soap Formation Used alkaline catalystSwitch strictly to BF

-Methanol or H

SO

-Methanol methods.
Target Degradation OxidationPerform all evaporations under

gas. Store purified fractions at -20°C.

References

  • United States Pharmacopeia (USP). (2023). Saw Palmetto Extract Monograph. USP-NF. [Link]

  • De Swaef, S. I., & Vlietinck, A. J. (1996). Simultaneous determination of lauric, myristic, palmitic, and oleic acids in saw palmetto extracts by gas chromatography.[1] Journal of Chromatography A, 730(1-2), 25-31.

  • Christie, W. W. (1989).[2] Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase.[2] Journal of Lipid Research, 30(9), 1471-1473. [Link]

  • Booker, S., et al. (2014). Comparison of the chemical composition of supercritical fluid and hexane extracts of saw palmetto.
  • AOCS Official Method Ce 1b-89. (2009). Fatty Acid Composition by GLC - Marine Oils. American Oil Chemists' Society. [Link]

Sources

Application Note: High-Purity Isolation of Methyl Myristoleate from Pycnanthus angolensis Seeds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl myristoleate (cis-9-tetradecenoate) is a rare monounsaturated fatty acid ester (C14:1) with significant value in pharmacological research, specifically as the immediate precursor to cetyl myristoleate (a joint-health therapeutic).[1] While most vegetable oils are dominated by C16 and C18 chains, the seed fat of Pycnanthus angolensis (African Nutmeg or Kombo) is unique. It contains up to 20–30% myristoleic acid , making it the only commercially viable botanical source.

This protocol details the extraction, derivatization, and isolation of methyl myristoleate. Unlike standard lipid separations, this workflow addresses the specific challenge of separating the target C14:1 molecule from its saturated analog, myristic acid (C14:0), which constitutes ~60% of the starting material.

Key Technical Challenges:

  • High Free Fatty Acid (FFA) Content: Crude Kombo butter is often acidic, rendering standard alkaline transesterification impossible due to soap formation.

  • Chain Length Similarity: C14:0 and C14:1 have nearly identical boiling points, making fractional distillation inefficient for high purity.

Experimental Workflow

The following diagram outlines the critical path from raw seed to purified ester.

G Seed Raw Pycnanthus angolensis Seeds Extract Lipid Extraction (Soxhlet/Press) Seed->Extract Butter Crude Kombo Butter (High FFA Content) Extract->Butter FAME Acid-Catalyzed Transesterification (H2SO4 / MeOH) Butter->FAME Derivatization Urea Urea Complexation (Fractionation) FAME->Urea + Urea/MeOH, Crystallize at 4°C Filtrate Filtrate Phase (Enriched Unsaturates) Urea->Filtrate Filtration Crystals Solid Urea Adducts (Discard Saturates) Urea->Crystals Precipitation AgChrom Ag+ Ion Chromatography (Final Polish) Filtrate->AgChrom Isolate C14:1 Product Pure Methyl Myristoleate (>98% Purity) AgChrom->Product

Figure 1: Isolation workflow. The critical separation step is Urea Complexation, which removes the dominant saturated myristic acid.

Pre-Analytical Phase: Sourcing & Extraction[2]

Pycnanthus angolensis seeds often yield a dark, reddish-brown fat known as "Kombo butter."[2] This color comes from kombic acid and other terpenoid quinones which must be removed.

Protocol 1: Lipid Extraction[4]
  • Grinding: Pulverize dried seeds to a fine powder (particle size < 1mm).

  • Solvent Extraction: Perform Soxhlet extraction using Petroleum Ether (40-60°C) or n-Hexane for 6 hours.

    • Why: Non-polar solvents minimize the co-extraction of polar tannins and oxidized quinones compared to chloroform/methanol.

  • Filtration: Filter warm miscella through Whatman No. 1 paper to remove fines.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

  • Yield Check: Expected yield is 45–60% w/w of the dry seed weight.

Data: Typical Fatty Acid Profile of Kombo Butter

Fatty AcidCommon NameStructureTypical %
C14:0 Myristic AcidSaturated60 - 65%
C14:1 (n-5) Myristoleic Acid Mono-unsaturated 20 - 30%
C12:0Lauric AcidSaturated4 - 6%
C16:0Palmitic AcidSaturated3 - 5%
C18:1Oleic AcidMono-unsaturated5 - 6%

Derivatization: Acid-Catalyzed Transesterification

Critical Warning: Do not use alkaline catalysts (NaOH/KOH/Methoxide). Kombo butter has a high Acid Value.[1] Alkaline catalysts will react with free fatty acids to form soap (saponification), creating an inseparable emulsion.

Protocol 2: H₂SO₄-Mediated Methylation
  • Reaction Mix: Dissolve 50g of crude Kombo butter in 150 mL of anhydrous Methanol .

  • Catalyst Addition: Slowly add 3 mL of concentrated Sulfuric Acid (H₂SO₄) while stirring.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Silica gel G; Mobile phase: Hexane/Diethyl Ether/Acetic Acid 80:20:1). Look for the disappearance of the triglyceride spot.

  • Quenching: Cool to room temperature and add 100 mL of distilled water.

  • Extraction: Extract the Fatty Acid Methyl Esters (FAMEs) with n-Hexane (3 x 50 mL).

  • Neutralization: Wash the combined hexane layer with 5% Sodium Bicarbonate (

    
    ) solution until neutral pH, then wash with brine.
    
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) and evaporate solvent.
    

Enrichment: Urea Complexation Fractionation[5][6][7][8][9]

This is the most critical step. Urea molecules crystallize into a hexagonal lattice with a channel diameter of ~5.5 Å. Straight-chain saturated FAMEs (Myristate) fit inside and precipitate. The "kinked" cis-double bond of Methyl Myristoleate prevents inclusion, keeping it in the liquid phase.

Protocol 3: Urea Fractionation
  • Preparation: Mix the crude FAMEs with Urea and Methanol in a ratio of 1 : 3 : 10 (FAME : Urea : Methanol, w/w/v).

    • Example: 10g FAME, 30g Urea, 100mL Methanol.

  • Dissolution: Heat the mixture to reflux until the solution is clear and homogeneous.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator at 4°C for 12–16 hours.

    • Note: Lower temperatures (-20°C) increase yield of saturates removal but may trap some unsaturates. 4°C is optimal for C14 separation.

  • Filtration: Quickly filter the white urea crystals (containing C14:0) through a sintered glass funnel. Keep the filtrate.

  • Recovery:

    • Add water to the filtrate (equal volume) to dissolve remaining dissolved urea.

    • Extract the enriched oil with n-Hexane.

    • Dry and evaporate.

  • Result: The resulting oil is now enriched to >85% Methyl Myristoleate.

UreaLogic cluster_0 Mixture C14_0 Methyl Myristate (Straight Chain) Urea Urea Matrix (Hexagonal Channel) C14_0->Urea Fits Inside (Inclusion Complex) C14_1 Methyl Myristoleate (Kinked/Cis-Bond) C14_1->Urea Steric Hindrance (Excluded) Precipitate Solid Precipitate (Removed) Urea->Precipitate Crystallization Filtrate Liquid Phase (Product) Urea->Filtrate Remains Soluble

Figure 2: Mechanism of Urea Complexation. Saturated chains are trapped in the urea lattice; unsaturated chains remain in solution.

Purification: Silver Ion ( ) Chromatography[2][4][10][11][12]

For pharmaceutical applications requiring >98% purity, Argentation Chromatography is required to remove traces of C14:0 and C18:1.

Protocol 4: Ag-Silica Column Preparation & Elution
  • Adsorbent Prep: Dissolve Silver Nitrate (

    
    )  in water (10% w/w relative to Silica Gel). Slurry with Silica Gel 60.
    
  • Activation: Evaporate water (rotavap) and activate the silver-impregnated silica at 120°C for 4 hours in the dark.

    • Caution:

      
       stains skin and surfaces black. Use gloves and foil-wrap columns.
      
  • Column Packing: Pack a glass column with the activated Ag-Silica using Hexane.

  • Loading: Load the urea-enriched FAME fraction (approx 1g sample per 50g stationary phase).

  • Elution Gradient:

    • Fraction A (Saturates): 100% Hexane (Elutes any remaining Methyl Myristate).

    • Fraction B (Mono-enes): Hexane : Acetone (98:2 to 95:5). Methyl Myristoleate elutes here.

    • Fraction C (Di-enes/Polar): Hexane : Acetone (90:10).

  • Detection: Monitor fractions via GC or TLC (using charring/sulfuric acid spray).

Quality Control & Validation

GC-MS Parameters:

  • Column: Fused silica capillary column (e.g., DB-23 or SP-2560), high polarity for FAME separation.

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 150°C (hold 2 min)

    
     Ramp 4°C/min 
    
    
    
    230°C.
  • Identification:

    • Methyl Myristate (C14:0) Retention Time: ~Reference Standard.

    • Methyl Myristoleate (C14:1) Retention Time: Slightly higher or lower depending on column polarity (on polar columns like DB-23, unsaturates elute after saturates).

    • Mass Spec: Look for characteristic molecular ion (

      
      ) and McLafferty rearrangement ions.
      

References

  • Plant Resource of Tropical Africa (PROTA). Pycnanthus angolensis (Welw.) Warb.[Link][1][3][4][5][6][7][8]

  • Achel, D. G., et al. (2012). A review of the medicinal properties and applications of Pycnanthus angolensis (Welw) Warb.[7] Pharmacologyonline, 2, 1–22.[7] [Link]

  • Liu, J., & Tao, B. (2022). Fractionation of fatty acid methyl esters via urea inclusion and its application to improve the low-temperature performance of biodiesel.[4][9] Biofuel Research Journal, 34, 1617-1629.[9] [Link]

  • Momchilova, S., & Nikolova-Damyanova, B. (2003). Silver ion chromatography of fatty acids and triacylglycerols.[10] Journal of Separation Science. [Link][3]

  • Hayes, D. G., et al. (2001). Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids from Seed Oil. Journal of the American Oil Chemists' Society. [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of Methyl cis-9-tetradecenoate (C14:1 n-5) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Significance

Methyl cis-9-tetradecenoate (the methyl ester of myristoleic acid, C14:1 n-5) occupies a unique niche in biological research. While it functions as a pheromone component in certain insect species, in mammalian systems, it serves as a critical surrogate marker for Stearoyl-CoA Desaturase-1 (SCD1) activity.

SCD1 is the rate-limiting enzyme catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). While the conversion of Stearate (C18:0) to Oleate (C18:1) is the dominant pathway, the desaturation of Myristate (C14:0) to Myristoleate (C14:1) provides a "cleaner" index of hepatic lipogenesis because C14:1 is rarely derived from dietary sources, unlike C18:1.

This application note details a robust GC-MS protocol for the quantification of C14:1 n-5. It addresses the primary challenge in fatty acid analysis: distinguishing the target analyte from positional isomers and ensuring accurate quantification in complex biological matrices (plasma, liver tissue, or cell culture).

Mechanistic Context: The SCD1 Pathway[1][2]

The following diagram illustrates the enzymatic position of C14:1 n-5 within the de novo lipogenesis pathway.

SCD1_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC C14_0 Myristic Acid (C14:0) MalonylCoA->C14_0 FASN (Elongation) C16_0 Palmitic Acid (C16:0) C14_0->C16_0 Elovl6 SCD1 SCD1 Enzyme (Desaturation) C14_0->SCD1 Substrate C14_1 Myristoleic Acid (C14:1 n-5) SCD1->C14_1 Delta-9 Desaturation

Figure 1: Metabolic pathway showing the specific generation of C14:1 n-5 via SCD1 desaturation of Myristic Acid.

Experimental Strategy & Logic

The Derivatization Necessity

Free fatty acids (FFAs) are polar and exhibit poor volatility, leading to peak tailing and adsorption in the GC inlet. To analyze C14:1, we must convert it to a Fatty Acid Methyl Ester (FAME).[1][2]

  • Choice of Reagent: Boron Trifluoride in Methanol (BF3-MeOH).

  • Why? Unlike acid-catalyzed methylation alone, BF3 acts as a Lewis acid catalyst, driving the transesterification of esterified lipids (triglycerides, phospholipids) and the esterification of free fatty acids simultaneously. This ensures "Total Fatty Acid" profiling.

Column Selection: The Polarity Factor

Separating C14:1 n-5 from potential isomers (e.g., trans-9 or positional isomers) requires a stationary phase with high polarity.

  • Selected Phase: Biscyanopropyl polysiloxane (e.g., CP-Sil 88, SP-2560, or DB-23).

  • Logic: These columns interact strongly with the pi-electrons of the double bond. This interaction separates FAMEs based on the degree of unsaturation and the geometry (cis vs. trans) of the double bond, which standard non-polar (5% phenyl) columns cannot achieve efficiently.

Detailed Protocol

Reagents & Standards
  • Internal Standard (ISTD): Methyl Tridecanoate (C13:0 FAME) or deuterated Myristic acid (d27-C14:0). Note: C13:0 is preferred if not present in the sample matrix.

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).

  • Derivatization Reagent: 14% BF3 in Methanol.

Workflow: Extraction to Injection

Workflow Sample Biological Sample (100 µL Plasma / 10mg Tissue) Spike Add ISTD (C13:0 Methyl Ester) Sample->Spike Extract Folch Extraction (CHCl3:MeOH 2:1) Spike->Extract Dry Evaporate to Dryness (N2 stream) Extract->Dry Deriv Transesterification (14% BF3-MeOH, 100°C, 10 min) Dry->Deriv PhaseSep Phase Separation (Add Hexane + H2O) Deriv->PhaseSep Analyze GC-MS Analysis (SIM Mode) PhaseSep->Analyze

Figure 2: Step-by-step sample preparation workflow from biological matrix to GC-MS injection.

Step-by-Step Procedure
  • Homogenization: Combine 10 mg tissue (or 50 µL plasma) with 500 µL Chloroform:Methanol (2:1).

  • ISTD Addition: Add 10 µL of C13:0 ISTD (100 µg/mL). Vortex vigorously for 30s.

  • Phase Separation: Add 150 µL 0.9% NaCl. Centrifuge at 3000 x g for 5 min to separate phases.

  • Collection: Transfer the lower organic layer (containing lipids) to a clean glass vial.

  • Evaporation: Dry under a gentle stream of Nitrogen at 40°C.

  • Derivatization:

    • Add 500 µL of 14% BF3-MeOH to the dried residue.

    • Cap tightly and incubate at 100°C for 10 minutes (heat block).

    • Critical: Do not overheat; PUFAs can degrade, though C14:1 is relatively stable.

  • Extraction of FAMEs:

    • Cool to room temperature.

    • Add 500 µL Hexane and 500 µL H2O.

    • Vortex and centrifuge.

  • Final Vialing: Transfer the top Hexane layer (containing FAMEs) to a GC vial with a glass insert.

GC-MS Method Parameters

To achieve high sensitivity and specificity, the instrument must be operated in Selected Ion Monitoring (SIM) mode.

Table 1: Instrument Configuration
ParameterSetting / ValueRationale
GC System Agilent 7890B / 8890 or equivalentRobust oven control required.
Column SP-2560 or CP-Sil 88 (100m x 0.25mm x 0.2µm)100m length provides theoretical plates needed to separate C14:1 from C14:0 and isomers.
Inlet Split/Splitless (Split 10:1) @ 250°CSplit injection prevents column overload from abundant lipids (e.g., Palmitate).
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temperature ramp.[3]
Oven Program 140°C (hold 5 min) → 4°C/min to 240°C (hold 15 min)Slow ramp ensures resolution of the "critical pair" (C14:0 and C14:1).
Transfer Line 250°CPrevents condensation of high-boiling FAMEs.
Ion Source EI (70 eV) @ 230°CStandard electron ionization.
Acquisition SIM Mode (See Table 2)Maximizes signal-to-noise ratio for the specific target.
Table 2: MS Acquisition (SIM Groups)
Target AnalyteQuantifier Ion (

)
Qualifier Ions (

)
Retention Time (approx)*
C13:0 FAME (ISTD) 22874, 8712.5 min
C14:1 n-5 FAME 240 (M+)74 (Base), 208 (M-32)14.2 min
C14:0 FAME 24274, 8714.8 min

*Retention times depend on column length; C14:1 typically elutes before C14:0 on polar columns.

Data Analysis & Validation Logic

Identification Criteria

A peak is confirmed as Methyl cis-9-tetradecenoate only if:

  • Retention Time: Matches the authentic commercial standard within ±0.05 min.

  • Ion Ratio: The ratio of

    
     240 to 
    
    
    
    74 matches the standard within ±20%.
  • Resolution: The peak is baseline separated from Methyl Myristate (C14:0).

Quantification (Isotope Dilution / ISTD Method)

Calculate the concentration using the response factor (


) derived from a calibration curve.


Where


 is determined by running a standard mix of C14:1 and C13:0 at known concentrations.
Troubleshooting Guide
  • Issue: Co-elution of C14:1 and C14:0.

    • Fix: Lower the initial oven temperature to 100°C or reduce the ramp rate to 2°C/min.

  • Issue: Low signal for C14:1.

    • Fix: Check derivatization efficiency. Ensure BF3 reagent is fresh (it degrades over time).

  • Issue: Ghost peaks.

    • Fix: Perform a blank run (Hexane only). Plasticizers often leach from pipette tips; use glass syringes where possible.

References

  • NIST Chemistry WebBook. Methyl myristoleate Mass Spectrum. National Institute of Standards and Technology.[4][5][6] [Link]

  • Lipid Maps. Structure Database: LMSD - Fatty Acid Methyl Esters.[Link]

  • Christie, W.W. Mass Spectrometry of Fatty Acid Methyl Esters. The LipidWeb (formerly Lipid Library). [Link]

  • Ntambi, J.M., & Miyazaki, M. (2004). Regulation of stearoyl-CoA desaturases and role in metabolism.[7] Progress in Lipid Research. [Link]

Sources

quantitative analysis of methyl cis-9-tetradecenoate using a standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantitative Analysis of Methyl cis-9-tetradecenoate (Methyl Myristoleate) by GC-FID

Introduction & Scientific Context

Methyl cis-9-tetradecenoate (Methyl Myristoleate, CAS: 56219-06-8) is the methyl ester derivative of myristoleic acid (C14:1 n-5).[1][2][3][4] Biologically, myristoleic acid is a minor but significant monounsaturated fatty acid (MUFA), often biosynthesized from myristic acid (C14:[1]0) by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[1]

In drug development and metabolic research, the ratio of C14:1/C14:0 is a critical biomarker for SCD1 activity, which is implicated in obesity, diabetes, and lipid metabolism disorders.[1] Accurate quantification is challenging due to its low abundance in biological matrices relative to saturated fats and the potential interference from trans isomers or branched-chain fatty acids.

This protocol details a robust, self-validating Gas Chromatography-Flame Ionization Detection (GC-FID) method.[1] We utilize a high-polarity biscyanopropyl column to ensure isomeric resolution and Methyl Tridecanoate (C13:0) as the Internal Standard (ISTD) for precise quantitation.

Experimental Design Strategy

Chromatographic Separation Logic

To achieve "Senior Scientist" level separation, we reject standard non-polar columns (e.g., DB-5) which separate primarily by boiling point. Instead, we employ a High-Polarity Biscyanopropyl Polysiloxane phase (e.g., SP-2560 or HP-88).[1]

  • Mechanism: The cyano groups interact strongly with the

    
    -electrons of the double bonds.
    
  • Benefit: This interaction retards the elution of cis isomers relative to trans isomers and separates fatty acids by degree of unsaturation, ensuring Methyl cis-9-tetradecenoate is distinct from C14:0 and any C14:1 trans impurities.[1]

Internal Standard Selection

Quantitation relies on the Internal Standard (ISTD) method to correct for injection variability and derivatization efficiency.

  • Primary Recommendation: Methyl Tridecanoate (C13:0 FAME) .

  • Rationale: C13:0 is chemically similar to C14:1, elutes immediately prior to the C14 region (minimizing run-time drift errors), and is virtually absent in mammalian biology, preventing matrix interference.[1]

Visualized Workflow

The following diagram outlines the critical path from sample to data, emphasizing the decision nodes for quality control.

G cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Processing S1 Biological Sample (Plasma/Tissue) S2 Spike ISTD (Methyl Tridecanoate C13:0) S1->S2 S3 Lipid Extraction (Folch/Blygh-Dyer) S2->S3 S4 Transesterification (14% BF3-MeOH, 100°C) S3->S4 S5 Phase Separation (Hexane/Water) S4->S5 G1 Split Injection (1:20 to 1:50) S5->G1 G2 Column Separation (100m Biscyanopropyl) G1->G2 G3 FID Detection G2->G3 D1 Identify Peaks (Retention Time vs Std) G3->D1 D2 Calculate Response Factor (RF) D1->D2 QC QC Check: Resolution > 1.5? D1->QC D3 Quantify Concentration D2->D3 QC->G2 No (Optimize Temp) QC->D3 Yes

Figure 1: Analytical workflow for C14:1 quantification including critical QC checkpoint for isomeric resolution.

Detailed Protocols

Protocol A: Preparation of Standards
  • Target Standard: Methyl cis-9-tetradecenoate (CAS: 56219-06-8), purity >99%.[1][2]

  • Internal Standard (ISTD): Methyl Tridecanoate (C13:0), purity >99%.

  • Solvent: n-Hexane (HPLC Grade).

  • ISTD Stock Solution: Dissolve 10 mg C13:0 FAME in 10 mL hexane (1.0 mg/mL).

  • Calibration Standards: Prepare 5 levels of C14:1 FAME (e.g., 10, 50, 100, 250, 500 µg/mL) in hexane.

  • Spiking: Add exactly 100 µL of ISTD Stock to 900 µL of each calibration level. Final ISTD concentration is constant (100 µg/mL).

Protocol B: Sample Preparation (Direct Transesterification)

Applicable for plasma or homogenized tissue.[1]

  • Lyophilize sample to remove water (water inhibits the BF3 reaction).

  • Add 100 µL of ISTD Stock Solution directly to the dried sample.

  • Add 1 mL of 14% Boron Trifluoride (BF3) in Methanol .

  • Cap tightly (Teflon-lined cap) and heat at 100°C for 45 minutes .

  • Cool to room temperature.

  • Add 1 mL n-Hexane and 1 mL Distilled Water .

  • Vortex vigorously for 1 minute; centrifuge at 3000 rpm for 5 minutes.

  • Collect the top organic layer (Hexane) containing the FAMEs.

  • Dry over anhydrous Sodium Sulfate (

    
    ) and transfer to a GC vial.
    
Protocol C: GC-FID Instrumental Parameters
ParameterSettingRationale
Instrument Agilent 7890/8890 or equivalentStandard GC platform.
Detector FID (Flame Ionization Detector)High linearity for hydrocarbons; response is proportional to carbon mass.[1]
Column SP-2560 or HP-88 (100 m × 0.25 mm × 0.20 µm)100m length provides theoretical plates needed to separate C14:1 isomers.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Split Mode (Ratio 20:1), 250°CPrevents column overload; ensures narrow peak bands.[1]
Oven Program 140°C (hold 5 min)

4°C/min

240°C (hold 15 min)
Slow ramp allows interaction with polar phase for isomer separation.[1]
Detector Temp 260°CPrevents condensation of high-boiling FAMEs.[1]
Air/H2 Flow 400 mL/min (Air) / 30 mL/min (H2)Standard FID stoichiometry.[1]

Calibration & Quantitation Logic

Do not rely on external calibration curves, which are susceptible to injection volume errors. Use the Internal Standard Method .

Step 1: Calculate Response Factor (RF)

Inject the calibration standards. Calculate the RF for Methyl cis-9-tetradecenoate using the known concentrations and peak areas:



Calculate the average RF from the 5 calibration levels. The RSD should be < 5%.[1]

Step 2: Quantify Unknown Samples

Using the average RF and the fixed amount of ISTD added to the sample:


[1]

Method Validation & Troubleshooting

Validation Parameters (Self-Validating System)
  • Linearity:

    
     over the range 10–500 µg/mL.
    
  • Resolution (

    
    ):  Must be 
    
    
    
    between Methyl Myristate (C14:0) and Methyl cis-9-tetradecenoate (C14:1).[1][4]
  • Recovery: Spike a blank matrix with standard; recovery must be 90–110%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution of C14:0 and C14:1 Ramp rate too fast or column polarity too low.Decrease ramp rate to 2°C/min or switch to 100m SP-2560.
Peak Tailing Active sites in liner or column degradation.Change inlet liner (deactivated wool); trim column guard.
Low Recovery Incomplete methylation or water in sample.Ensure sample is dry before BF3 addition; increase reaction time.
Ghost Peaks Septum bleed or contaminated BF3.[1]Use high-temp septa; use fresh derivatization reagents.[1]

References

  • AOCS Official Method Ce 1b-89 . (Reapproved 2017). Fatty Acid Composition by GLC - Marine Oils. American Oil Chemists' Society.

  • Ackman, R. G. (2002). The gas chromatography of fatty acids.[5][6][7][8][9][10][11][12][13] In New Trends in Lipid and Lipoprotein Analyses. AOCS Press. (Foundational text on FAME separation logic).

  • Sigma-Aldrich (Merck) . FAME Analysis on Capillary GC Columns. Technical Bulletin. Link

  • European Standard EN 14103 . (2011). Fat and oil derivatives - Fatty Acid Methyl Esters (FAME) - Determination of ester and linolenic acid methyl ester contents.[1][10] (Provides basis for ISTD selection). [1]

  • PubChem . Methyl cis-9-tetradecenoate (Compound Summary).[1][2][3][4] National Library of Medicine. Link[1]

Sources

Application Note: Methyl Myristoleate in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Dual Utility as a Bioactive Modulator and Lipidomic Marker

Part 1: Executive Summary & Scientific Rationale

This guide details the application of Methyl Myristoleate (C14:1 n-5 methyl ester) in prostate cancer (PCa) research. While often categorized simply as a fatty acid derivative, its utility in oncology is twofold and distinct:

  • As a Lipidomic Biomarker (The SCD1 Index): Prostate cancer cells exhibit a "lipogenic phenotype," characterized by the upregulation of Stearoyl-CoA Desaturase-1 (SCD1). SCD1 converts saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) to prevent lipotoxicity.[1] Methyl myristoleate is the analytical surrogate measured via GC-MS to quantify myristoleic acid, serving as a direct readout of SCD1 activity (Desaturation Index = C14:1/C14:0).

  • As a Pharmacological Agent: Myristoleic acid has been identified as a cytotoxic component in Serenoa repens (Saw Palmetto) extracts, inducing apoptosis and necrosis in LNCaP cells.[2][3] The methyl ester form enhances membrane permeability, acting as a pro-drug that is hydrolyzed intracellularly to the active free acid, or acting directly on membrane fluidity.

Part 2: Application I — Metabolic Phenotyping (SCD1 Activity)

Context: High SCD1 activity is a hallmark of aggressive Castration-Resistant Prostate Cancer (CRPC). Monitoring the conversion of Myristate (C14:0) to Myristoleate (C14:1) provides a robust metric for tumor metabolic activity and drug response (e.g., to SCD1 inhibitors like A939572).

Experimental Protocol: GC-MS Quantification of Cellular Fatty Acids

Objective: To determine the SCD1 Desaturation Index in PCa cell lines (PC-3, LNCaP) by quantifying Methyl Myristoleate relative to Methyl Myristate.

Reagents & Equipment[4]
  • Internal Standard (IS): Methyl tridecanoate (C13:0) or Methyl nonadecanoate (C19:0) (Sigma-Aldrich).

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

  • Instrument: Agilent 7890B GC with 5977A MSD (or equivalent).

  • Column: DB-23 or HP-88 (High polarity for cis/trans isomer separation).

Step-by-Step Workflow
  • Cell Lysis & Lipid Extraction (Folch Method Modified)

    • Harvest

      
       cells; wash 2x with cold PBS.
      
    • Resuspend cell pellet in 1 mL Chloroform:Methanol (2:1).

    • CRITICAL: Spike samples with 10 µg of Internal Standard (C13:0) before extraction to account for recovery losses.

    • Vortex for 1 min; centrifuge at 3000 x g for 10 min at 4°C.

    • Collect the lower organic phase (lipids) into a glass vial. Dry under

      
       stream.
      
  • Transesterification (FAME Synthesis)

    • Resuspend dried lipids in 0.5 mL Toluene.

    • Add 1 mL 14%

      
      -Methanol.
      
    • Incubate at 95°C for 60 minutes (sealed tight with Teflon-lined cap).

    • Mechanism:[5] This step converts cellular Myristoleic Acid (bound in triglycerides/phospholipids) into volatile Methyl Myristoleate .

    • Cool to RT. Add 1 mL Hexane and 1 mL

      
      . Vortex/Centrifuge.
      
    • Collect top Hexane layer (contains FAMEs).

  • GC-MS Acquisition Parameters

    • Inlet: Split mode (10:1), 250°C.

    • Carrier Gas: Helium at 1 mL/min constant flow.

    • Oven Program: 50°C (1 min)

      
       25°C/min to 175°C 
      
      
      
      4°C/min to 230°C.
    • SIM Mode: Monitor ions m/z 74 (McLafferty rearrangement, characteristic of methyl esters), m/z 240 (Molecular ion of Methyl Myristoleate), and m/z 242 (Methyl Myristate).

  • Data Analysis

    • Calculate the SCD1 Desaturation Index :

      
      
      
    • Normalize against the Internal Standard area.

Part 3: Application II — Pharmacological Evaluation (Apoptosis)[1][7][8]

Context: Methyl myristoleate acts as a bioactive lipid. In LNCaP (androgen-dependent) and PC-3 (androgen-independent) cells, C14:1 derivatives trigger endoplasmic reticulum (ER) stress and disrupt mitochondrial integrity.

Experimental Protocol: Cytotoxicity & Apoptosis Screening

Objective: To evaluate the


 and apoptotic induction of Methyl Myristoleate.
Reagents
  • Compound: Methyl Myristoleate (Liquid, >98.5% purity).

  • Vehicle: DMSO (Dimethyl sulfoxide). Final concentration must be

    
    .
    
  • Assay Kits: CCK-8 (Cell Counting Kit-8) and Annexin V-FITC/PI Apoptosis Kit.

Step-by-Step Workflow
  • Compound Preparation (Solubility Management)

    • Methyl myristoleate is hydrophobic. Prepare a 100 mM stock in pure DMSO.

    • Expert Tip: Do not store diluted aqueous stocks. Dilute into media immediately prior to use to prevent precipitation or micelle formation.

  • Cell Viability Assay (CCK-8)

    • Seed 5,000 cells/well in 96-well plates. Adhere for 24h.

    • Treat with serial dilutions of Methyl Myristoleate (0, 10, 25, 50, 100, 200 µM).

    • Incubate for 48 hours.

    • Add 10 µL CCK-8 reagent; incubate 2h at 37°C.

    • Measure Absorbance at 450 nm.

    • Control: Cells treated with 0.1% DMSO only (Vehicle Control).

  • Flow Cytometry (Annexin V/PI)

    • Treat cells with

      
       concentration (determined above) for 24h.
      
    • Trypsinize and wash cells with binding buffer.

    • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains necrotic nuclei).

    • Analyze on Flow Cytometer (e.g., BD FACSCanto).

    • Interpretation:

      • Q1 (Annexin-/PI+): Necrotic / Membrane damaged.

      • Q2 (Annexin+/PI+): Late Apoptosis.

      • Q3 (Annexin-/PI-): Live.

      • Q4 (Annexin+/PI-): Early Apoptosis.

Part 4: Visualization & Pathway Logic

The following diagrams illustrate the metabolic positioning of Methyl Myristoleate and the experimental logic for bioactivity testing.

G cluster_0 Lipidomic Profiling: The SCD1 Pathway cluster_1 Pharmacological Mechanism MyristylCoA Myristyl-CoA (C14:0) SCD1 SCD1 Enzyme (Target) MyristylCoA->SCD1 Desaturation BF3 BF3/MeOH (Derivatization) MyristylCoA->BF3 GC Prep MyristoleylCoA Myristoleyl-CoA (C14:1) SCD1->MyristoleylCoA MyristoleylCoA->BF3 GC Prep MeMyristate Methyl Myristate (Analyte A) BF3->MeMyristate MeMyristoleate Methyl Myristoleate (Analyte B) BF3->MeMyristoleate ExoMeMyr Exogenous Methyl Myristoleate Membrane Cell Membrane (Permeation) ExoMeMyr->Membrane Hydrolysis Intracellular Esterases Membrane->Hydrolysis ActiveAcid Myristoleic Acid (Active C14:1) Hydrolysis->ActiveAcid Apoptosis Apoptosis/Necrosis (LNCaP Death) ActiveAcid->Apoptosis ER Stress & Caspase Activation

Figure 1: Left: Methyl Myristoleate as an analytical output of SCD1 activity. Right: Its role as a membrane-permeable pro-drug inducing apoptosis.

Part 5: Key Data Summary

Table 1: Expected Outcomes in Prostate Cancer Models

ParameterAssay MethodLNCaP (Androgen Sensitive)PC-3 (Androgen Resistant)Interpretation
SCD1 Index GC-MS (C14:1/C14:0)High (Baseline)Moderate High index correlates with lipogenic survival mechanisms.
Response to C14:1 CCK-8 (

)
~50 - 100 µM>100 µMLNCaP cells are more sensitive to myristoleic acid-induced lipotoxicity.
Apoptosis Mode Annexin V/PIMixed (Apoptosis + Necrosis)Primarily NecrosisIndicates membrane disruption and caspase-3 activation.

Part 6: References

  • Iguchi, K., et al. (2001). "Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells."[6] The Prostate.[2][7][8][9][10]

  • Igal, R. A. (2010). "Stearoyl-CoA desaturase-1: a novel therapeutic target for the treatment of cancer." Carcinogenesis.

  • Fritz, V., et al. (2010). "Abrogation of De novo Lipogenesis by Stearoyl-CoA Desaturase 1 Inhibition Interferes with Oncogenic Signaling and Blocks Prostate Cancer Progression in Mice." Molecular Cancer Therapeutics.

  • BenchChem. "Analysis of Myristoleic Acid Using Gas Chromatography-Mass Spectrometry."[11] Application Note.

  • Sigma-Aldrich. "Methyl myristoleate Product Specification."

Sources

Optimized Delivery Strategies for Methyl Myristoleate in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl myristoleate (C14:1 cis-9 methyl ester) is a hydrophobic fatty acid derivative often utilized as a metabolic tracer, pheromone analog, or lipotoxicity probe. Unlike free myristoleic acid, the methyl ester lacks an ionizable carboxyl group, significantly increasing its hydrophobicity (LogP ~6.5) and preventing traditional saponification-based solubilization.

Direct addition of this lipid to aqueous culture media results in immediate phase separation (oiling out) or precipitation, leading to heterogeneous cellular uptake and localized cytotoxicity. This Application Note details two validated protocols for delivering methyl myristoleate to in vitro cell cultures: Solvent-Direct Dispersion (for acute signaling studies) and BSA-Stabilized Complexation (for metabolic loading and long-term incubation).

Physicochemical Profile & Pre-Formulation

Before initiating protocols, verify the physicochemical constraints of the specific lot.

PropertySpecificationExperimental Implication
Molecular Weight 240.4 g/mol Calculation basis for Molar concentrations.
Physical State Liquid (Oil)Density ~0.88 g/mL. Pipetting small volumes requires positive displacement or careful washing.
Solubility (Ethanol) Miscible (>50 mg/mL)Preferred primary solvent. Low cytotoxicity compared to DMSO.
Solubility (DMSO) ~3–20 mg/mLSecondary solvent option.
Solubility (PBS/Media) < 50 µg/mLCritical: Insoluble in aqueous media without carrier.
Stability Oxidation-proneStore under inert gas (N₂/Ar) at -20°C. Avoid repeated freeze-thaw.
Critical Material Requirement: Plasticware vs. Glassware

Lipophilic esters adsorb rapidly to standard polystyrene (PS) culture plastics.

  • Stock Preparation: ALWAYS use glass vials or solvent-resistant polypropylene (PP) tubes.

  • Incubation: Pre-saturate tips or use low-retention plastics to minimize loss during transfer.

Protocol A: Rapid Solvent-Direct Dispersion

Best for: Acute experiments (< 6 hours), robust cell lines (e.g., HeLa, HEK293), and high-throughput screening. Mechanism: Kinetic dispersion. Relies on rapid dilution to create micro-droplets before coalescence occurs.

Reagents
  • Methyl Myristoleate (Neat oil or Ethanolic stock)

  • Anhydrous Ethanol (molecular biology grade) or DMSO

  • Complete Culture Media (pre-warmed to 37°C)

Step-by-Step Methodology
  • Primary Stock Preparation (100 mM):

    • Dissolve neat Methyl Myristoleate in Ethanol to reach 100 mM (24.04 mg/mL).

    • Note: If using DMSO, ensure it is anhydrous to prevent hydrolysis.

  • Intermediate Dilution (The "Shock" Step):

    • Do not add the 100 mM stock directly to the cell culture plate. The high local concentration will precipitate the lipid instantly.

    • Prepare a 100x Working Stock by diluting the Primary Stock into the solvent first, or a 50:50 solvent:media mix if the compound tolerates it.

    • Target: If final concentration is 50 µM, prepare a 5 mM intermediate stock in Ethanol.

  • Final Delivery:

    • Add the intermediate stock to the culture media while vortexing or swirling rapidly.

    • Limit: Ensure final solvent concentration is < 0.5% (v/v) for Ethanol or < 0.1% (v/v) for DMSO.

Quality Control Check
  • Visual: Hold the media tube against a light source. It should appear clear or slightly opalescent. Distinct floating oil droplets indicate failure (coalescence).

Protocol B: BSA-Stabilized Complexation (Gold Standard)

Best for: Metabolic studies, sensitive primary cells, long-term incubation (> 24 hours). Mechanism: Albumin acts as a dispersive carrier. While methyl esters do not bind BSA as tightly as free fatty acids (which use ionic interactions), BSA provides hydrophobic pockets that stabilize the ester against phase separation.

Reagents
  • Fatty Acid-Free (FAF) BSA (Lyophilized powder, e.g., Fraction V)[1]

  • PBS (pH 7.[2][3][4]4) or Basal Media

  • Methyl Myristoleate (100 mM Ethanolic Stock)

  • 0.22 µm Syringe Filter (PES or Cellulose Acetate - Low Protein Binding)

Step-by-Step Methodology
  • Preparation of Carrier Vehicle (10% BSA):

    • Dissolve FAF-BSA in PBS or Basal Media to a concentration of 10% (w/v) (approx. 1.5 mM BSA).[1]

    • Filter sterilize (0.22 µm).[1][5][6]

    • Pre-warm to 37°C (Critical for lipid integration).[7]

  • Lipid Conjugation (Solvent Injection Method):

    • Calculate the required volume of 100 mM Methyl Myristoleate stock to achieve a final lipid concentration of 2–4 mM in the BSA solution.

    • Ratio: Aim for a Lipid:BSA molar ratio between 2:1 and 4:1. Do not exceed 6:1 to avoid saturation/precipitation.

    • Injection: While vortexing the warm BSA solution, slowly inject the lipid stock dropwise.

    • Incubation: Cap the tube and incubate at 37°C with constant agitation (shaking water bath) for 30–60 minutes. The solution should clear as the lipid associates with the BSA.

  • Final Dilution:

    • Dilute this "10x Lipid-BSA Stock" into complete cell culture media to the desired final concentration (e.g., 50–200 µM).

    • The final BSA concentration in the well will be ~1%, which acts as a serum supplement.

Visualized Workflows

Workflow Logic: Solvent vs. BSA

The following diagram illustrates the decision matrix and processing steps for both protocols.

G Start Methyl Myristoleate (Neat Oil) SolubilityCheck Solubility Check: Hydrophobic (LogP > 6) Start->SolubilityCheck Decision Select Delivery Method SolubilityCheck->Decision MethodA Method A: Solvent Direct (Acute/Robust Cells) Decision->MethodA Short Term MethodB Method B: BSA Complex (Metabolic/Sensitive Cells) Decision->MethodB Long Term StockPrep Prepare 100mM Stock (Ethanol/DMSO) MethodA->StockPrep Dilution Intermediate Dilution (Prevents Shock Precip.) StockPrep->Dilution Conjugation Dropwise Injection + Agitation (30-60 min @ 37°C) StockPrep->Conjugation Use Stock FinalMediaA Add to Media (<0.5% Solvent) Dilution->FinalMediaA BSA_Prep Prepare 10% FAF-BSA (Warm to 37°C) MethodB->BSA_Prep BSA_Prep->Conjugation Add Lipid FinalMediaB Dilute Complex into Media (Stable Dispersion) Conjugation->FinalMediaB

Caption: Decision tree and process flow for Methyl Myristoleate formulation. Method A utilizes kinetic dispersion, while Method B utilizes thermodynamic stabilization via Albumin.

Validation & Quality Control (The Self-Validating System)

To ensure the observed effects are due to Methyl Myristoleate and not artifacts of the formulation, run these controls:

Control TypeDescriptionPurpose
Vehicle Control Media + Solvent (Method A) OR Media + BSA (Method B)Normalizes for baseline toxicity of Ethanol/DMSO or metabolic effects of BSA.
Turbidity Assay Measure Absorbance @ 600nm immediately after mixing.High OD600 indicates precipitation (failure). Solution should be optically clear.
Cytotoxicity (MTT/LDH) Run a dose-response curve (0–500 µM) for 24h.Determines the "Lipotoxicity Threshold." Differentiate specific lipid effects from solvent necrosis.
Troubleshooting "Oiling Out"

If you observe oil droplets on the surface of the media:

  • Temperature Shock: Ensure BSA and Media are at 37°C before adding the lipid. Cold media causes instant precipitation.

  • Saturation: Reduce the Lipid:BSA ratio. Methyl esters are less polar than free acids and have a lower saturation limit in BSA pockets.

  • Mixing Speed: Increase agitation speed during the dropwise addition step.

References

  • Cayman Chemical. Methyl Myristoleate Product Information & Solubility Data.

  • Sigma-Aldrich. General Lipid/BSA Solubilization Protocol for Cell Delivery.

  • Clement, M. et al. (2007).[2][4] "Whey-derived free fatty acids suppress the germination of Candida albicans in vitro."[2][4] FEMS Yeast Research. (Demonstrates biological activity of myristoleic acid derivatives).

  • Listenberger, L. L. et al. (2003). "Triglyceride accumulation protects against fatty acid-induced lipotoxicity." PNAS. (Foundational text on lipid loading and BSA delivery).

Sources

protocol for testing the antimicrobial activity of methyl cis-9-tetradecenoate

[1]

Executive Summary & Technical Context[1][2][3][4][5]

Methyl cis-9-tetradecenoate (Methyl Myristoleate) is a mono-unsaturated fatty acid methyl ester (FAME) often identified in the lipophilic fractions of Serenoa repens, dairy byproducts, and various bacterial metabolites. While structurally similar to myristoleic acid, the methylation of the carboxyl group significantly alters its physicochemical properties, increasing volatility and hydrophobicity while reducing ionic interactions.

The Analytical Challenge: Standard antimicrobial protocols (e.g., CLSI M07) rely on water-soluble agents diffusing freely in Mueller-Hinton Broth.[1] Methyl cis-9-tetradecenoate is lipophilic.[1] If tested using standard aqueous protocols, it will form a meniscus layer ("oil drop effect"), resulting in poor contact with the bacterial suspension and false-negative MIC values.

The Solution: This guide implements a Modified Broth Microdilution Method utilizing a surfactant-assisted dispersion system and a redox-based colorimetric endpoint (Resazurin) to bypass the optical interference caused by emulsion turbidity.[1]

Pre-Analytical Considerations

Chemical Properties & Handling[1]
  • Molecular Weight: 240.38 g/mol [1]

  • Solubility: Soluble in Ethanol, DMSO, Hexane; Insoluble in Water.

  • Stability: Susceptible to oxidation (auto-oxidation of the double bond).[1] Store under nitrogen or argon at -20°C.

  • Volatility: Moderate.[1] Assay plates must be sealed to prevent vapor transfer between wells (cross-contamination).[1]

Critical Reagents
ReagentGradePurpose
DMSO (Dimethyl Sulfoxide) ACS Reagent, SterilePrimary solvent for stock solution.[1]
Tween 80 (Polysorbate 80) Cell Culture GradeEmulsifying agent to stabilize the FAME in aqueous broth.[1]
Resazurin Sodium Salt High PurityRedox indicator (Blue

Pink/Colorless) for cell viability.[1]
CAMHB Cation-AdjustedStandard growth medium (Mueller-Hinton Broth).[1][2][3][4]

Experimental Workflow Visualization

The following diagram outlines the critical path for testing hydrophobic FAMEs, highlighting the specific emulsification steps required before bacterial inoculation.

Gcluster_prepPhase 1: Solubilization & Emulsificationcluster_assayPhase 2: Microdilution Assaycluster_readoutPhase 3: ReadoutStockStock Preparation(50 mg/mL in DMSO)EmulsionIntermediate Emulsion(Stock + Tween 80)Stock->Emulsion Add 2% Tween 80 WorkingWorking Solution(2x Concentration in Broth)Emulsion->Working Dilute in CAMHB Plate96-Well Plate Setup(Serial Dilution)Working->PlateIncubationIncubation(37°C, 18-24h, Sealed)Plate->IncubationInoculumBacterial Inoculum(5 x 10^5 CFU/mL)Inoculum->PlateResazurinAdd Resazurin(Incubate 2-4h)Incubation->ResazurinResultVisual/Fluorescent Read(Blue=Inhibition, Pink=Growth)Resazurin->Result

Figure 1: Workflow for hydrophobic antimicrobial testing. Note the specific inclusion of an intermediate emulsion step to prevent phase separation.

Detailed Protocols

Protocol A: Preparation of Stock and Working Solutions

Objective: To create a stable dispersion of methyl cis-9-tetradecenoate without exceeding toxic solvent limits.

  • Primary Stock (100x): Dissolve methyl cis-9-tetradecenoate in 100% DMSO to a concentration of 50 mg/mL . Vortex until clear.

  • Surfactant Integration: Add sterile Tween 80 to the DMSO stock to achieve a final Tween concentration of 2% (v/v) within the stock tube.[1] Vortex vigorously for 30 seconds.[1]

    • Why? Tween 80 acts as a bridge.[1] When this DMSO/Tween mix hits the water-based broth, it forms micelles rather than oil slicks.[1]

  • Working Solution (2x): Dilute the Primary Stock 1:50 into Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Final Concentration: 1000 µg/mL compound, 2% DMSO, 0.04% Tween 80.[1]

    • Note: This is your "Row A" solution (highest concentration).[1]

Protocol B: MIC Determination (Resazurin Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using a redox indicator to overcome turbidity issues.

Materials:

  • 96-well polypropylene plates (round bottom preferred for mixing).[1]

  • Standardized bacterial suspension (0.5 McFarland).[1]

Step-by-Step:

  • Plate Filling: Dispense 100 µL of sterile CAMHB (containing 0.04% Tween 80 but no compound) into columns 2 through 12.

  • Compound Addition: Add 200 µL of the Working Solution (2x) into column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix by pipetting up and down 5 times. Repeat down to column 10.[1] Discard the final 100 µL from column 10.[1]

    • Columns 11 & 12: Growth Control (Bacteria + Solvent/Tween only) and Sterility Control (Broth only).[1]

  • Inoculum Prep: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve approx.

    
     CFU/mL.[1]
    
  • Inoculation: Add 100 µL of the diluted inoculum to wells in columns 1–11.

    • Final Test Volume: 200 µL.

    • Final Bacterial Density:

      
       CFU/mL.[1]
      
    • Final Solvent Concentration: <1% DMSO (non-toxic to most bacteria).[1]

  • Sealing: Seal the plate tightly with Parafilm or a gas-permeable adhesive seal to prevent volatile loss of the methyl ester.[1]

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (24h for slow growers).

  • Readout (Resazurin):

    • Add 30 µL of 0.015% Resazurin solution to each well.

    • Incubate for 2–4 hours.

    • Interpretation:

      • Blue: No metabolic activity (Inhibition).[1]

      • Pink/Colorless: Active metabolism (Growth).[1]

      • MIC: The lowest concentration well that remains blue.[1]

Protocol C: Biofilm Inhibition Assay

Objective: FAMEs often exhibit anti-biofilm properties by disrupting quorum sensing or membrane adhesion.[1]

  • Seeding: In a flat-bottom 96-well plate, add 100 µL of bacterial suspension (

    
     CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
    
  • Treatment: Add 100 µL of Methyl cis-9-tetradecenoate (at 0.5x, 1x, and 2x MIC concentrations). Include Solvent Control.[1][5]

  • Incubation: Incubate statically for 24–48 hours at 37°C.

  • Washing: Gently aspirate media.[1] Wash wells 3x with sterile Phosphate Buffered Saline (PBS) to remove planktonic cells.[1]

  • Staining: Add 200 µL of 0.1% Crystal Violet solution. Incubate 15 mins at room temperature.

  • Destaining: Wash 3x with water.[1] Air dry. Solubilize the dye with 200 µL of 30% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm.

    • % Inhibition = [1 - (Abs_treated / Abs_control)] x 100[1]

Mechanism of Action

Methyl cis-9-tetradecenoate acts primarily via membrane perturbation.[1] The hydrophobic tail inserts into the lipid bilayer, while the ester head group alters the hydration shell, leading to increased permeability and leakage of intracellular contents.

MechanismFAMEMethyl cis-9-tetradecenoate(Lipophilic)MembraneBacterial Cell Membrane(Phospholipid Bilayer)FAME->Membrane Partitioning InsertionIntercalation intoLipid Tail RegionMembrane->InsertionFluidityAltered MembraneFluidity & PackingInsertion->Fluidity Steric Hinderance LeakageLeakage of ATP/Ions(Cell Death)Fluidity->Leakage Destabilization

Figure 2: Proposed mechanism of action.[1] The methyl ester functionality facilitates transit through the outer membrane (in Gram-negatives) and intercalation into the inner membrane.

Data Analysis & Troubleshooting

Data Presentation Table

Summarize your findings using this structure to ensure comparability:

OrganismStrain IDMIC (µg/mL)MBC (µg/mL)Biofilm IC50 (µg/mL)
S. aureusATCC 29213[Data][Data][Data]
E. coliATCC 25922[Data][Data][Data]
P. aeruginosaATCC 27853[Data][Data][Data]
Troubleshooting Guide
  • Precipitation in Wells: If the compound crashes out of solution (visible white flakes), your emulsion failed. Increase Tween 80 concentration to 0.5% or sonicate the working solution before adding to the plate.

  • Pink Control Wells: If your sterility control turns pink, you have contamination.[1]

  • Blue Growth Control: If your bacteria didn't grow in the control, the DMSO/Tween concentration might be toxic. Validate the solvent system with a "vehicle only" control plate.

  • Inconsistent Replicates: FAMEs can adhere to polystyrene plastics.[1] Ensure vigorous (but splash-free) mixing before serial dilution.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.[1] CLSI document M07-A11.[1] Wayne, PA: Clinical and Laboratory Standards Institute.[1][6] [Link]

  • Desbois, A. P., & Smith, V. J. (2010).[1] Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential.[1] Applied Microbiology and Biotechnology, 85(6), 1629–1642.[1] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007).[1] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321–324.[1] [Link]

  • Iguchi, K., et al. (2001).[1] Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells.[7] The Prostate, 47(1), 59-65. (Provides context on the cytotoxicity and extraction of the specific C14:1 structure). [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016).[1] Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

Application Note: High-Purity Isolation of Methyl cis-9-tetradecenoate via Orthogonal HPLC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Method Development

The Purification Challenge

Methyl cis-9-tetradecenoate (Methyl Myristoleate) presents a unique separation challenge typical of monounsaturated fatty acid methyl esters (FAMEs). Synthetically derived or naturally isolated samples often contain three distinct classes of impurities that require orthogonal separation mechanisms:

  • Homologous Series Impurities: Saturated analogs (Methyl Myristate, C14:0) or chain-length variants (C12:0, C16:1).

  • Geometric Isomers: The thermodynamically more stable trans-9 isomer (Methyl Myristelaidate), often formed during esterification or hydrogenation steps.

  • Positional Isomers: Double bond migration products (e.g.,

    
    10 or 
    
    
    
    8 isomers).

A single-mode HPLC method is rarely sufficient for pharmaceutical-grade purity (>99%). Reversed-Phase (RP) chromatography excels at separating by chain length (hydrophobicity) but struggles with cis/trans selectivity. Conversely, Argentation (Silver Ion) Chromatography is the "gold standard" for geometric resolution but has lower capacity for bulk cleanup.

The Solution: This protocol utilizes a Two-Stage Orthogonal Workflow :

  • Stage 1 (RP-HPLC): Bulk purification to remove chain-length impurities and saturated analogs.

  • Stage 2 (Ag-HPLC): Isomeric polishing to isolate the cis-9 conformer from trans and positional isomers.

Part 2: Experimental Protocols

Protocol A: Reversed-Phase HPLC (Bulk Purification)

Objective: Separation of Methyl cis-9-tetradecenoate from Methyl Myristate (C14:0) and Palmitates.

Mechanism: Partition chromatography based on equivalent carbon number (ECN).

  • Rule of Thumb: One double bond reduces the ECN by approximately 2 carbon units.

    • Methyl Myristate (C14:0): ECN = 14

    • Methyl Myristoleate (C14:1): ECN ≈ 12

    • Result: The target C14:1 elutes significantly earlier than the C14:0 contaminant.

1. Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (ODS) High-Load, 250 x 10 mm, 5 µmHigh carbon load (20%) required for retention of non-polar FAMEs. Semi-prep dimensions for throughput.
Mobile Phase Isocratic: Acetonitrile (MeCN) / Water (95:5 v/v)Water acts as a "selectivity modifier" to enhance separation of the critical pair (C14:1 vs C14:0).
Flow Rate 4.0 mL/minOptimized for semi-prep separation efficiency.
Temperature 25°C (Controlled)Critical. Fluctuations >1°C cause retention time drift in FAMEs.
Detection UV @ 205 nm (or RI)FAMEs lack strong chromophores. 205 nm detects the isolated double bond (

). RI is preferred if gradient is not used.
2. Step-by-Step Procedure
  • Sample Prep: Dissolve crude oil in 100% MeCN at 50 mg/mL. Filter through 0.2 µm PTFE.

  • Equilibration: Flush column with 10 CV (Column Volumes) of mobile phase until baseline stabilizes.

  • Injection: Inject 100-200 µL.

  • Collection Window:

    • t ~ 8-10 min: Methyl cis-9-tetradecenoate (Target).

    • t ~ 12-14 min: Methyl Myristate (Impurity).

  • Post-Run: Evaporate MeCN under N₂ stream at <30°C to prevent oxidation.

Protocol B: Silver Ion (Ag+) HPLC (Isomeric Polishing)

Objective: Removal of trans-isomers and positional isomers.

Mechanism: Formation of a reversible charge-transfer complex between the Ag+ ions (immobilized on SCX support) and the


-electrons of the double bond.
  • Selectivity Order: Saturated < Trans-Monoenes < Cis-Monoenes < Dienes.

  • Result: The trans contaminant elutes before the cis target.

1. Chromatographic Conditions
ParameterSpecificationRationale
Column ChromSpher Lipids or Nucleosil SA-Ag+, 250 x 4.6 mmSpecialized stationary phase containing Ag+ ions bound to sulfonyl groups.
Mobile Phase Isocratic: 0.5% Acetonitrile in n-HexaneHexane provides the non-polar matrix; MeCN acts as the "displacer" competing for Ag+ sites.
Flow Rate 1.0 mL/minStandard analytical flow; scale up for prep if necessary.[1]
Detection UV @ 205-210 nm or ELSDELSD (Evaporative Light Scattering) is superior here as it ignores the mobile phase gradient/absorbance.
2. Step-by-Step Procedure
  • Sample Prep: Re-dissolve Stage 1 fraction in n-Hexane (dry).

  • System Care: Crucial: Never introduce water or alcohols, as they strip Ag+ ions.

  • Injection: Inject 10-20 µL.

  • Elution Profile:

    • Early Elution: Saturated residues (if any).

    • Mid Elution: Methyl trans-9-tetradecenoate.

    • Late Elution:Methyl cis-9-tetradecenoate (Stronger

      
      -complexation).
      
  • Recovery: Collect the cis peak. Evaporate hexane immediately.

Part 3: Workflow Visualization

The following diagram illustrates the decision logic and orthogonal purification pathway.

G Start Crude Methyl cis-9-tetradecenoate (Contains C14:0, Trans-isomers) RP_HPLC STAGE 1: RP-HPLC (C18) Separation by Hydrophobicity Start->RP_HPLC Decision1 Is C14:0 (Saturated) Removed? RP_HPLC->Decision1 Ag_HPLC STAGE 2: Ag-Ion HPLC Separation by Pi-Complexation Decision1->Ag_HPLC Early Eluting Fraction (Target) Waste1 Waste: Methyl Myristate (C14:0) Long Chain FAMEs Decision1->Waste1 Late Eluting Fraction Waste2 Waste: Trans-9 Isomer Positional Isomers Ag_HPLC->Waste2 Weakly Retained (Trans) Final Pure Methyl cis-9-tetradecenoate (>99% Purity) Ag_HPLC->Final Strongly Retained (Cis)

Figure 1: Orthogonal purification workflow. Stage 1 utilizes hydrophobic discrimination to remove saturated analogs, while Stage 2 utilizes argentation chromatography to resolve geometric isomers.

Part 4: Quality Control & Validation

To ensure the trustworthiness of the purification, the final isolate must be validated using a method independent of the purification technique (Orthogonality Principle).

GC-MS Validation Protocol

Do not rely on HPLC for purity assessment if HPLC was used for purification.

  • Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560, 100m).

    • Why? These biscyanopropyl phases are specifically designed to separate cis/trans FAME isomers by boiling point and polarity.

  • Oven Ramp: 140°C (hold 5 min)

    
     240°C @ 4°C/min.
    
  • Mass Spec: Look for molecular ion

    
     240 and characteristic McLafferty rearrangement ion (
    
    
    
    74) typical of methyl esters.
  • Diagnostic Ions:

    • cis-isomer often shows slightly different abundance ratios of allylic cleavage ions compared to trans, though retention time on CP-Sil 88 is the definitive identification.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Drifting Retention Times (Ag-HPLC) Loss of Ag+ ions or moisture contamination.Regenerate column with AgNO₃ solution; Ensure mobile phase is strictly anhydrous.
Baseline Noise (UV 205nm) Mobile phase absorbance or Temperature flux.Use HPLC-grade Acetonitrile (far UV cut-off <190nm). Thermostat the column.
Peak Tailing Column Overload.Reduce injection mass; FAMEs have low solubility in reversed-phase aqueous mixes.

References

  • Christie, W. W. (1989). Silver Ion Chromatography and Lipids. The Oily Press. [Link]

  • Momchilova, S., & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids. Journal of Separation Science. [Link]

  • AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society. [Link]

  • Adlof, R. O. (1994). Separation of cis and trans isomers of unsaturated fatty acid methyl esters by silver ion HPLC. Journal of High Resolution Chromatography. [Link]

Sources

Application Note: High-Purity Isolation of Methyl Myristoleate (C14:1) via Solid-Phase Extraction (SPE)

[1][2][3][4][5]

Abstract

Methyl myristoleate (cis-9-tetradecenoic acid methyl ester) is a minor but biologically significant monounsaturated fatty acid (MUFA), often serving as a biomarker for desaturase activity or a precursor in pheromone synthesis. Its analysis in complex biological matrices (plasma, tissue, bacterial culture) is frequently compromised by the overwhelming abundance of saturated methyl myristate (C14:0) and matrix interferences like phospholipids and sterols.

This guide details a dual-tier SPE strategy for the cleanup of methyl myristoleate. We define two distinct protocols:

  • Aminopropyl (

    
    ) SPE:  For rapid removal of polar matrix interferences (phospholipids, free acids).
    
  • Silver Ion (

    
    ) SPE:  For the specific fractionation of methyl myristoleate (C14:1) from its saturated analog (C14:0).
    

Strategic Phase Selection: The "Why" Behind the Protocol

Successful isolation requires understanding the interaction mechanisms of the sorbents. We do not use C18 (Reverse Phase) as the primary cleanup tool because it separates based on hydrophobicity (chain length), where C14:0 and C14:1 co-elute or have insufficient resolution for preparative cleanup.

Mechanism of Action[6]
  • Aminopropyl (

    
    ) Phase:  Acts via Hydrogen Bonding  and weak Anion Exchange. It retains polar lipids (phospholipids, hydroxylated species) and free fatty acids (FFAs) while allowing neutral FAMEs to pass through unretained. This is the "bulk cleanup" step.
    
  • Silver Ion (

    
    ) Phase:  Acts via 
    
    
    -Complexation
    . Silver ions form charge-transfer complexes with the
    
    
    -electrons of the carbon-carbon double bond. Saturated FAMEs (C14:0) have no double bonds and elute first; Monounsaturated FAMEs (C14:1) interact weakly and elute second; Polyunsaturated FAMEs (PUFAs) interact strongly and elute last.

SPE_Mechanismcluster_0Aminopropyl (NH2) Mechanismcluster_1Silver Ion (Ag+) MechanismNH2Stationary Phase(NH2 - Silica)PLPhospholipids(Polar Head)NH2->PLH-Bonding(Retained)FAMENeutral FAMEs(Methyl Myristoleate)NH2->FAMENo Interaction(Elutes)AgStationary Phase(Ag+ Ions)SatSaturated (C14:0)Ag->SatNo Pi-electrons(Elutes First)MonoMonounsaturated (C14:1)Ag->MonoWeak Pi-Complex(Elutes Second)

Figure 1: Mechanistic comparison of Aminopropyl vs. Silver Ion SPE interactions.

Protocol A: Bulk Matrix Cleanup (Aminopropyl)

Objective: Isolate Total FAMEs from biological lipid extracts (removing phospholipids and FFAs). Applicability: Plasma, tissue homogenates, cell cultures.

Materials
  • Cartridge: 500 mg Aminopropyl (

    
    ) SPE cartridge (e.g., Bond Elut 
    
    
    or equivalent).
  • Solvents: Hexane (HPLC Grade), Dichloromethane (DCM).

  • Sample: Lipid extract (via Folch or Bligh-Dyer method), dried and redissolved in Hexane.

Step-by-Step Workflow
StepActionCritical Technical Note
1. Conditioning Pass 4 mL Hexane through the cartridge.Do not let the cartridge dry out. This solvates the ligands for interaction.
2. Loading Load sample (dissolved in 0.5 mL Hexane).Keep sample volume low to prevent band broadening.
3. Elution (FAMEs) Elute with 4 mL 2:1 Hexane:DCM .Collect this fraction. This contains Methyl Myristoleate and other neutral FAMEs. Phospholipids remain on the column.
4. Drying Evaporate solvent under

stream at 30°C.
High temps can volatilize C14 FAMEs. Keep gentle.
5. Reconstitution Dissolve in 200

L Hexane or Isooctane.
Ready for GC-MS or Protocol B.

Protocol B: High-Specificity Fractionation (Silver Ion)

Objective: Separate Methyl Myristoleate (C14:1) from Methyl Myristate (C14:0). Applicability: High-purity applications, isomer studies, or when C14:0 co-elution prevents accurate C14:1 quantification.

Materials
  • Cartridge: Commercial Ag-Ion SPE (e.g., Discovery Ag-Ion) OR SCX cartridge converted with Silver Nitrate (

    
    ).
    
  • Solvents: Hexane, Acetone, Acetonitrile (ACN).[1]

Step-by-Step Workflow
StepActionCritical Technical Note
1. Conditioning 4 mL Acetone, followed by 4 mL Hexane.Acetone removes moisture; Hexane primes the phase for non-polar loading.
2. Loading Load FAMEs (from Protocol A) in minimal Hexane.
3. Wash (Saturates) Elute with 6 mL Hexane:Acetone (99:1) .Discard or analyze separately. This removes C14:0 (Methyl Myristate). The weak polarity prevents C14:1 elution.
4. Elution (Monoenes) Elute with 4 mL Hexane:Acetone (90:10) .Collect this fraction. The increased polarity disrupts the weak

-complex, releasing C14:1 (Methyl Myristoleate).
5. Elution (Polyenes) (Optional) Flush with Acetone:ACN.Removes retained PUFAs if present (e.g., if analyzing linoleate).

Quality Control & Validation (GC-MS)

To validate the cleanup, the sample must be analyzed via GC-FID or GC-MS.

Recommended GC Conditions[1][7]
  • Column: High-polarity cyanopropyl phase (e.g., DB-23 or CP-Sil 88). Why? Polar columns separate FAMEs by degree of unsaturation, complementing the SPE.

  • Carrier Gas: Helium at 1 mL/min (constant flow).

  • Oven Program:

    • Initial: 50°C (hold 1 min)

    • Ramp 1: 25°C/min to 175°C

    • Ramp 2: 4°C/min to 230°C (hold 5 min)

  • Target Ions (MS):

    • Methyl Myristoleate (C14:1): m/z 74 (McLafferty rearrangement), 208 (Molecular Ion), 176 (Loss of methanol).

    • Methyl Myristate (C14:0): m/z 74, 242 (Molecular Ion).

Workflow_Validationcluster_SPESPE CleanupSampleBiological Sample(Plasma/Tissue)ExtractLipid Extraction(Folch/Bligh-Dyer)Sample->ExtractDerivTransesterification(BF3-MeOH)Extract->DerivSPE_AProtocol A: NH2 SPE(Remove Phospholipids)Deriv->SPE_ASPE_BProtocol B: Ag-Ion SPE(Isolate C14:1 from C14:0)SPE_A->SPE_BOptionalEnrichmentGCGC-MS Analysis(DB-23 Column)SPE_A->GCRoutineAnalysisSPE_B->GCHigh PurityAnalysis

Figure 2: Complete analytical workflow from sample to validated data.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery of C14:1 Volatility loss during evaporation.Do not evaporate to complete dryness. Stop when ~10

L remains. Use a keeper solvent (isooctane).
C14:0 Contamination in C14:1 Fraction (Ag-Ion) Wash solvent too polar.Reduce Acetone content in Step 3 (Protocol B) to 0.5%.
Phospholipid Breakthrough (NH2) Column overload or solvent too polar.Ensure sample is loaded in pure Hexane. Do not use Methanol in the elution step.
Ghost Peaks in GC Plasticizers from SPE tube.Use glass SPE cartridges or wash plastic cartridges with DCM prior to conditioning.

References

  • Christie, W. W. (1989). Silver ion chromatography using solid-phase extraction columns packed with a bonded sulphonic acid phase.[2][3] Journal of Lipid Research, 30(9), 1471-1473.

  • Kaluzny, M. A., et al. (1985). Recovery of phenols and extraction of chlorinated fatty acids using aminopropyl SPE. Journal of Lipid Research, 26, 135-140. (Foundational method for NH2 lipid class separation).

  • Agilent Technologies. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Application Note 5991-0552EN.

  • Sigma-Aldrich (Merck). Methyl myristoleate Product Specification and Standards.

  • Momchilova, S., & Nikolova-Damyanova, B. (2003). Silver ion solid-phase extraction of fatty acid methyl esters. Journal of Separation Science, 26(3-4), 261-270. (Detailed optimization of Ag-Ion solvents).

Troubleshooting & Optimization

Technical Support Center: Methyl cis-9-tetradecenoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process engineers involved in lipid synthesis. It prioritizes the specific stereochemical and purification challenges associated with Methyl cis-9-tetradecenoate (Methyl Myristoleate) .

Senior Application Scientist Desk

Status: Operational Topic: Troubleshooting Stereoselectivity, Esterification, and Purification Molecule ID: C14:1 (n-5) | CAS: 56219-06-8[1]

Introduction: The "Z" Imperative

Methyl cis-9-tetradecenoate is a critical monounsaturated fatty acid (MUFA) used as a biological marker and pheromone precursor.[1] The synthesis difficulty lies not in the chain length, but in the geometric purity of the C9=C10 double bond. Biological systems are intolerant of the trans (E) isomer, yet thermodynamic stability favors it.

This guide addresses the three failure points in the synthetic workflow:

  • Stereocontrol: Preventing trans-isomer contamination during bond formation.[1]

  • Esterification: Methylating the acid without migrating the double bond.[1]

  • Purification: Separating the elusive cis isomer from trans byproducts.[1]

Module 1: Stereochemical Integrity (The "Z" Factor)

Workflow Selector

Before troubleshooting, verify you are using the correct route for your purity requirements.

SynthesisRoutes Start Select Synthesis Route Wittig Route A: Wittig Reaction (Ylide + Aldehyde) Start->Wittig Alkyne Route B: Alkyne Reduction (Lindlar Hydrogenation) Start->Alkyne Metathesis Route C: Metathesis (Grubbs Z-Selective) Start->Metathesis Wittig_Pros Pros: Convergent, accessible reagents Wittig->Wittig_Pros Wittig_Cons Cons: Requires 'Salt-Free' conditions for Z-selectivity Wittig->Wittig_Cons Alkyne_Pros Pros: High Z-selectivity (>95%) with correct poisoning Alkyne->Alkyne_Pros Alkyne_Cons Cons: Risk of over-reduction to saturated C14:0 Alkyne->Alkyne_Cons

Figure 1: Decision logic for selecting the synthetic pathway based on lab capabilities and purity needs.

Troubleshooting Guide: The Wittig Route

Context: Reaction of (8-carboxyoctyl)triphenylphosphonium bromide with pentanal.

Q: Why is my product showing 15-20% trans isomer despite using a "Z-selective" Wittig? A: You likely have Lithium salts present in your reaction matrix.[1]

  • The Mechanism: The Wittig reaction proceeds via an oxaphosphetane intermediate. Lithium ions (from bases like

    
    -BuLi) stabilize the trans-selective betaine intermediate via coordination, eroding cis selectivity.[1]
    
  • The Fix: Switch to "Salt-Free" Conditions .

    • Base: Use Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu) instead of Lithium bases.[1]

    • Solvent: Use THF or DME at low temperatures (-78°C).

    • Protocol Adjustment: Ensure the ylide is generated before adding the aldehyde, and keep the temperature low during the addition.

Q: My yield is low (<40%). Where is the loss occurring? A: Check for enrolization of the aldehyde.

  • The Issue: Pentanal is an enolizable aldehyde.[1] If your ylide is too basic or the addition is too slow, the ylide acts as a base, deprotonating the pentanal rather than attacking the carbonyl.

  • The Fix:

    • Add the aldehyde rapidly to the cold ylide solution.

    • Ensure reagents are dry; water quenches the ylide immediately.[1]

Module 2: The Alkyne Reduction (Lindlar Route)

Context: Partial hydrogenation of 9-tetradecynoic acid using Lindlar’s Catalyst (Pd/CaCO₃ poisoned with Pb).

Q: The reaction stalls before completion, leaving unreacted alkyne. A: The catalyst is over-poisoned .

  • Explanation: Lindlar catalyst requires a delicate balance.[1][2] Commercial batches vary in activity. Adding too much Quinoline (an external poison) shuts down the active sites completely.[1]

  • The Fix:

    • Run a pilot scale (50 mg) to titrate the Quinoline.[1]

    • Standard ratio: 5-10% by weight of catalyst relative to substrate.[1]

    • Quinoline load: 2-5% volume relative to solvent.[1]

Q: I see significant over-reduction to Myristic Acid (C14:0). A: This is a Hydrogen Uptake Monitoring failure.

  • The Mechanism: Once the alkyne is consumed, the "poisoned" catalyst will eventually reduce the alkene to an alkane, albeit slower.

  • The Fix: Do not rely on time. You must monitor Hydrogen Uptake (stoichiometry).[1]

    • Calculate the theoretical volume of H₂ required (1 mole H₂ per mole alkyne).

    • Stop the reaction immediately when uptake ceases or reaches theoretical volume.[1]

    • Alternative: Use P-2 Nickel (Ni₂B) generated in situ with ethylenediamine; it is often more selective than Lindlar for difficult substrates.[1]

Module 3: Esterification (The Migration Trap)

Q: After esterification, the double bond has migrated to C8 or C10. A: You used a Strong Acid + Heat .

  • The Issue: Heating unsaturated fatty acids with sulfuric acid or HCl promotes protonation of the alkene, leading to carbocation shifts (isomerization).

  • The Fix: Use milder methods.

MethodRisk LevelRecommendation
H₂SO₄ / MeOH / Reflux High Avoid for pure cis isomers.[1] Causes migration.[1][2][3]
BF₃ · MeOH (14%) Medium Standard, but limit temp to 60°C and time to <15 min.[1]
Diazomethane (CH₂N₂) Zero Gold Standard. Reaction at 0°C, neutral conditions.[1] No migration.
TMS-Diazomethane Low Safer alternative to Diazomethane.[1] Highly recommended.

Module 4: Purification (Silver Ion Chromatography)

Standard silica gel cannot separate Methyl cis-9-tetradecenoate from its trans isomer or the saturated Myristate.[1] You must use Silver Ion Chromatography.[1]

Protocol: Ag-Impregnated Silica Gel

Principle: Ag⁺ ions form reversible


-complexes with double bonds.[1] Cis double bonds complex more strongly than trans due to steric accessibility.[1]

Step-by-Step Preparation:

  • Dissolve: Dissolve 10g of Silver Nitrate (

    
    ) in 20mL of water.
    
  • Slurry: Add 90g of Silica Gel (High purity, 230-400 mesh) to a flask. Add the

    
     solution and enough acetonitrile to make a slurry.
    
  • Evaporate: Rotary evaporate the solvent in the dark (wrap flask in foil) until a free-flowing powder remains.

  • Activate: Dry in an oven at 120°C for 4 hours. Store in the dark.

Chromatography Conditions:

  • Stationary Phase: 10%

    
     on Silica.[1]
    
  • Mobile Phase: Hexane : Diethyl Ether (Gradient 98:2 to 90:10).[1]

  • Elution Order:

    • Saturated (Methyl Myristate) - Elutes first (No interaction)[1]

    • Trans Isomer (Methyl trans-9-tetradecenoate)[1]

    • Cis Isomer (Methyl cis-9-tetradecenoate) - Elutes last (Strongest interaction)

AgChrom Input Crude Mixture (Saturated, Trans, Cis) Column AgNO3-Silica Column Input->Column Fraction1 Fraction 1: Saturated (C14:0) Column->Fraction1 Weakest Interaction Fraction2 Fraction 2: Trans-Isomer (Impurity) Column->Fraction2 Medium Interaction Fraction3 Fraction 3: Cis-9-Tetradecenoate (Target) Column->Fraction3 Strongest Interaction

Figure 2: Elution profile on Silver Nitrate Silica. The target molecule elutes last.

References

  • Wittig Selectivity: Byrne, P. A., et al. "Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism."[1][4] Journal of the American Chemical Society 134.16 (2012): 6936-6939.[1] Link[1]

  • Lindlar Hydrogenation: Lindlar, H. "Ein neuer Katalysator für selektive Hydrierungen."[1] Helvetica Chimica Acta 35.2 (1952): 446-450.[1] Link[1]

  • Silver Ion Chromatography: Morris, L. J. "Separations of lipids by silver ion chromatography."[1][3] Journal of Lipid Research 7.6 (1966): 717-732.[1] Link

  • Fatty Acid Analysis: Christie, W. W.[1] "Gas Chromatography and Lipids: A Practical Guide." The Oily Press, Bridgwater (1989). Link

Sources

Technical Guide: Yield Optimization in Methyl Myristoleate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TG-MM-14-1 Subject: High-Purity Synthesis & Fractionation of Methyl Myristoleate (C14:1 cis-9) Target Audience: Medicinal Chemists, Lipidologists, Process Engineers

Executive Summary & Mechanistic Insight

Methyl Myristoleate (cis-9-tetradecenoic acid methyl ester) is a valuable monounsaturated fatty acid methyl ester (FAME) often plagued by low yields due to two primary factors: co-elution with saturated analogs (Methyl Myristate, C14:0) and oxidative degradation of the cis-9 double bond.

Improving yield is not merely about driving the esterification reaction to completion; it is about maximizing the recovery of the specific unsaturated fraction from a mixed lipid matrix. Standard distillation is often insufficient due to the proximity of boiling points between C14:0 and C14:1.

This guide prioritizes a Chemo-Physical Fractionation Workflow :

  • Robust Esterification: Acid-catalyzed methylation with rigorous water scavenging.

  • Urea Complexation: A non-chromatographic bulk separation method to remove saturated contaminants (C14:0).

  • Argentation Chromatography: Silver-ion based polishing for isomeric purity.

The Optimization Pipeline (Workflow)

The following logic flow illustrates the critical decision points where yield is typically lost and how to mitigate them.

G Start Starting Material (Crude Myristoleic Acid or Kombo Butter) Esterification Acid-Catalyzed Esterification (BF3-MeOH / Reflux) Start->Esterification Check1 QC: Conversion > 98%? Esterification->Check1 WaterRemoval Troubleshoot: Remove Water (Add DMP or Molecular Sieves) Check1->WaterRemoval No UreaStep Urea Complexation (Critical Yield Step) Check1->UreaStep Yes WaterRemoval->Esterification Recycle SolidPhase Solid Phase (Crystals) Contains: Saturated C14:0 (Discard) UreaStep->SolidPhase Crystallization LiquidPhase Liquid Phase (Filtrate) Contains: Enriched C14:1 (Keep) UreaStep->LiquidPhase Filtration AgPolish Silver Ion Chromatography (Ag-SiO2) LiquidPhase->AgPolish Polishing Final Pure Methyl Myristoleate (>99% Purity) AgPolish->Final

Figure 1: The Integrated Yield Optimization Pipeline. Note that Urea Complexation is the primary divergence point for separating saturates from unsaturates.

Protocol Module A: Robust Esterification

Objective: Convert free fatty acids (FFA) to methyl esters with >98% conversion while preventing isomerization.

The Challenge: Equilibrium Shift

Fischer esterification is an equilibrium process (


). Accumulation of water halts the reaction.
Optimized Protocol
  • Reagents: Anhydrous Methanol (excess), 14% Boron Trifluoride in Methanol (

    
    ), 2,2-Dimethoxypropane (DMP) as a water scavenger.
    
  • Setup: Flame-dried round bottom flask, reflux condenser, nitrogen inlet.

  • Procedure:

    • Dissolve 10g of crude fatty acid in 50mL anhydrous methanol.

    • Add 5mL of

      
       catalyst.
      
    • Critical Step: Add 2mL of DMP. DMP reacts irreversibly with water to form acetone and methanol, chemically driving the equilibrium to the right [1].

    • Reflux at 65°C for 30–45 minutes under

      
      . Do not over-boil; prolonged heat promotes cis-trans isomerization.
      
    • Quench with saturated NaCl solution and extract with Hexane.

Protocol Module B: Urea Complexation (The Yield Improver)

Objective: Bulk removal of Methyl Myristate (C14:0) without expensive chromatography.[1]

Mechanism

Urea molecules crystallize into a hexagonal lattice with a channel diameter of ~5.5 Å. Linear, saturated chains (like C14:0) fit perfectly into these channels and co-crystallize as solid inclusion compounds (UICs). The "kinked" cis-9 double bond of Methyl Myristoleate disrupts this fit, causing it to remain in the liquid solvent phase [2, 5].

Step-by-Step Fractionation
ParameterSpecificationNotes
Solvent System Methanol : Urea (1:3 w/w)Ethanol can be used, but Methanol offers sharper separation for shorter chains.
Temperature Dissolve at 60°C

Cool to 4°C
Slow cooling promotes larger, purer crystals.
Ratio 1g FAME : 3g UreaInsufficient urea results in poor removal of saturates.

Procedure:

  • Dissolve 10g of mixed FAMEs (from Module A) and 30g of Urea in 150mL of hot Methanol (60°C) until clear.

  • Allow the solution to cool to room temperature, then place in a fridge (4°C) for 12 hours.

  • Filtration: Rapidly filter the white crystals (UICs) using a chilled Buchner funnel.

    • Solid Cake: Contains Methyl Myristate (Saturated).

    • Filtrate: Contains Methyl Myristoleate (Unsaturated).

  • Concentrate the filtrate in vacuo. Wash the residue with water/hexane to remove residual urea.

  • Yield Check: GC-FID analysis should show a drastic reduction in the C14:0 peak.

Protocol Module C: Silver Ion Chromatography (Ag-Ion)[1][2][3]

Objective: Final polishing to remove trace trans isomers or remaining saturates.

Mechanism

Silver ions (


) form reversible 

-complexes with double bonds. The interaction strength increases with the number of double bonds. Methyl Myristoleate (1 double bond) is retained longer than Myristate (0 double bonds) but elutes before di-unsaturates [3, 4].
Setup
  • Stationary Phase: Silica gel impregnated with 10%

    
    .
    
  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 98:2

    
     90:10).
    
  • Detection: UV at 205nm (ester carbonyl) or ELSD.

Separation Logic:

  • Elution 1 (Fast): Saturated FAMEs (Methyl Myristate) - weak interaction.

  • Elution 2 (Target): Methyl Myristoleate (cis-9) .

  • Elution 3 (Slow): Trans isomers (if present) or polyunsaturates.

Troubleshooting & FAQs

Q1: My yield is low (<50%) even after long reflux times.

  • Diagnosis: Water contamination is likely stalling the equilibrium.

  • Fix: Do not extend reflux time (this degrades the lipid). Instead, use a chemical water scavenger like 2,2-dimethoxypropane (DMP) during esterification. Ensure methanol is anhydrous.

Q2: I see a "split peak" for Methyl Myristoleate on GC.

  • Diagnosis: Cis-trans isomerization. This often happens if the reaction temperature exceeded 70°C or if old, acidic catalyst was used for too long.

  • Fix: Switch to base-catalyzed transesterification (Sodium Methoxide in MeOH) if starting from triglycerides (Kombo butter), as it operates at lower temperatures and avoids acid-induced isomerization.

Q3: The Urea Complexation step didn't precipitate any solids.

  • Diagnosis: The solvent contained too much water or the temperature wasn't low enough.

  • Fix: Ensure the methanol used for urea crystallization is dry. Cool the mixture to -20°C if 4°C is insufficient for C14 chains (shorter chains require colder temps to crystallize than C18 chains).

Q4: Can I use Kombo Butter (Pycnanthus angolensis) as a starting material?

  • Answer: Yes, this is the ideal natural source. Kombo butter contains ~20-30% myristoleic acid. You must perform the Urea Complexation step (Module B) after methylation, as the butter also contains significant saturated myristic acid [6].

References

  • Sigma-Aldrich. (n.d.). Methyl myristoleate, ≥98.5% (capillary GC). Retrieved from

  • Hayes, D. G., et al. (1998). Urea complexation for the rapid, ecologically responsible fractionation of fatty acids from seed oil.[2][3] Journal of the American Oil Chemists' Society.

  • Christie, W. W. (1989). Silver Ion Chromatography and Lipids.[1][4] AOCS Lipid Library.

  • Momchilova, S., & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids. Journal of Separation Science.

  • Liu, J., et al. (2022). Fractionation of fatty acid methyl esters via urea inclusion and its application to improve the low-temperature performance of biodiesel.[3][5] Biofuel Research Journal.[3]

  • PROTA4U. (n.d.). Pycnanthus angolensis (Kombo Butter) composition.[6]

Sources

overcoming co-elution of methyl cis-9-tetradecenoate with other FAMEs

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FAME-C14-001 Topic: Resolution of Methyl cis-9-tetradecenoate (Myristoleate) Co-elution Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Triage

User Problem: You are observing a co-elution or "shoulder" peak in the C14 region of your FAME chromatogram, specifically involving methyl cis-9-tetradecenoate (C14:1 n-5) .

Root Cause Analysis: Co-elution in this region is typically driven by one of two physical phenomena, depending on your stationary phase:

  • Boiling Point Overlap (Non-Polar Columns): On 100% dimethyl polysiloxane columns (e.g., DB-1, HP-5), separation is governed by vapor pressure. The boiling points of methyl myristate (C14:0) and methyl myristoleate (C14:1) are too similar to resolve without extreme column lengths.

  • Equivalent Chain Length (ECL) Convergence (Polar Columns): On cyanopropyl phases (e.g., SP-2560, CP-Sil 88), the dipole-dipole interaction with the double bond increases retention. If the temperature ramp is too steep, the "polarity shift" (retention of C14:1) may align perfectly with the elution of C15:0 or branched-chain isomers.

Troubleshooting Guide: Chromatographic Optimization

Use this workflow to physically separate the critical pair before resorting to software deconvolution.

Phase 1: Stationary Phase Selection (The "Hardware" Fix)

If you are using a non-polar or intermediate polarity column (DB-5, DB-Wax), stop . You cannot thermally optimize your way out of this physics problem efficiently.

Recommended Action: Switch to a high-polarity biscyanopropyl polysiloxane column.

  • Why? The cyano groups (

    
    ) in the stationary phase possess a strong permanent dipole. This dipole interacts with the 
    
    
    
    -electrons of the cis-9 double bond in methyl myristoleate.
  • Result: This interaction selectively retains C14:1 longer than the saturated C14:0, reversing the elution order compared to non-polar columns and creating the necessary separation window.

Gold Standard Columns (AOCS Method Ce 1h-05):

  • Restek Rt-2560 (100 m × 0.25 mm × 0.20 µm)

  • Agilent CP-Sil 88 (100 m × 0.25 mm × 0.20 µm)

  • Supelco SP-2560 (100 m × 0.25 mm × 0.20 µm)[1]

Phase 2: Thermal Gradient Optimization (The "Method" Fix)

If you are already using a 100 m cyanopropyl column and still see co-elution (likely with C15:0 or C14 isomers), your temperature ramp is masking the separation.

The Protocol: Isothermal Plateau Strategy Objective: Maximize the interaction time with the stationary phase at the specific elution temperature of the C14 region.

StepRate (°C/min)Temp (°C)Hold (min)Function
1 -1004.0Solvent focusing.
2 10.01750.0Rapid ramp to region of interest.
3 0.0 (Isothermal) 175 15.0 CRITICAL: Separates C14:0 / C14:1 / C15:0.
4 4.024010.0Elute remaining C18-C24 FAMEs.

Note: Adjust the Step 3 temperature by ±2°C. Lower temperatures increase resolution (Rs) but broaden peaks.

Visualizing the Logic

The following diagram illustrates the decision matrix for troubleshooting this specific co-elution.

FAME_Troubleshooting Start Issue: C14:1 Co-elution CheckCol Check Column Phase Start->CheckCol NonPolar Non-Polar / PEG (DB-1, DB-5, Wax) CheckCol->NonPolar Polar High Polarity (Biscyanopropyl) CheckCol->Polar ActionSwap Action: Switch Column (Req: SP-2560 / CP-Sil 88) NonPolar->ActionSwap CheckTemp Check Temperature Program Polar->CheckTemp Ramp Steep Ramp (>5°C/min) CheckTemp->Ramp Iso Isothermal / Shallow Ramp CheckTemp->Iso ActionProg Action: Implement 175°C Isothermal Hold Ramp->ActionProg CheckMS Check Detector (MS vs FID) Iso->CheckMS FID FID Only CheckMS->FID MS GC-MS Available CheckMS->MS ActionAg Action: Ag-Ion SPE Fractionation FID->ActionAg ActionDeconv Action: Spectral Deconvolution (m/z 240 vs 242) MS->ActionDeconv

Caption: Decision matrix for resolving C14:1 co-elution, prioritizing chromatographic separation before spectral deconvolution.

Advanced Solutions: Mass Spectrometry & Deconvolution

If chromatographic resolution is impossible (e.g., fast GC requirements), use Mass Spectrometry (GC-MS) to resolve the peaks spectrally.

The Physics of Differentiation

Unlike FID, which burns everything into a generic signal, MS allows us to filter by Mass-to-Charge ratio (m/z).

Target Ions for Deconvolution:

  • Methyl Myristate (C14:0):

    • Molecular Ion (

      
      ): m/z 242 
      
    • Base Peak: m/z 74 (McLafferty rearrangement)

  • Methyl Myristoleate (C14:1 cis-9):

    • Molecular Ion (

      
      ): m/z 240 
      
    • Base Peak: m/z 55 or 74 (depending on energy, but 240 is the discriminator).

Deconvolution Protocol:

  • Acquire Data: Run the sample in Full Scan mode (m/z 50–350).

  • Extract Ion Chromatograms (EIC):

    • Extract m/z 242.0 (Red trace in software).

    • Extract m/z 240.0 (Blue trace in software).

  • Integration: Integrate the area of the 240 peak independently of the 242 peak.

  • Quantification: Use a response factor (RF) derived from a standard mix (e.g., FAME 37 mix) because the ionization efficiency of the saturated vs. unsaturated ester may differ slightly.

FAQ: Common User Queries

Q: Can I use a PEG column (e.g., Supelcowax-10) instead of a Cyanopropyl column? A: You can, but it is risky for this specific separation. PEG (Polyethylene Glycol) columns are polar, but they lack the specific cyano-dipole interaction. While they separate C14:0 and C14:1 better than non-polar columns, they often struggle to separate C14:1 from C15:0 (Pentadecanoate) or C14:1 trans isomers . For regulatory or high-precision work, stick to the AOCS-recommended cyanopropyl phases [1].

Q: How do I know if I have the cis or trans isomer? A: On a high-polarity cyanopropyl column (SP-2560), the elution order is generally trans < cis .

  • Methyl trans-9-tetradecenoate: Elutes earlier.

  • Methyl cis-9-tetradecenoate: Elutes later.

  • Validation: Spike your sample with a known standard of Methyl Myristoleate (cis-9) to confirm which peak increases in height.

Q: My baseline is noisy at the end of the run. Why? A: Cyanopropyl columns have a lower maximum temperature limit (usually 250°C) compared to non-polar columns (325°C+). If you push the column to 250°C for too long, you will see "column bleed" (siloxane degradation), which raises the baseline. Ensure your final bake-out is short (5-10 mins).

References & Authority

  • AOCS Official Method Ce 1h-05. (2005).[2][3][4][5] Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC.[4][5] American Oil Chemists' Society.[4][6][7]

  • Restek Corporation. (2024). FAMEs Analysis: Critical Pairs and Column Selection.[3] Application Note.

  • Sigma-Aldrich (Merck). (2024). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column.

  • Delmonte, P., et al. (2011). Separation of Fatty Acid Methyl Esters by GC-Online Hydrogenation x GC. Analytical Chemistry.[1][2][5][6][7][8][9] (Demonstrates orthogonal separation logic).

Sources

preventing degradation of methyl cis-9-tetradecenoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support Guide: Storage & Stability of Methyl cis-9-tetradecenoate Role: Senior Application Scientist, Lipidomics Division

Introduction: The Stability Paradox of C14:1

Methyl cis-9-tetradecenoate (Methyl Myristoleate) is a critical reagent in lipidomics, often serving as a pheromone precursor or an internal standard for fatty acid profiling. While it lacks the extreme instability of polyunsaturated fatty acids (PUFAs) like arachidonic acid, it occupies a "danger zone" of complacency. Because it is a mono-unsaturated fatty acid (MUFA), researchers often treat it with the same casualness as saturated standards (e.g., Methyl Myristate), leading to silent degradation that compromises quantitative data.

This guide addresses the specific physicochemical vulnerabilities of the cis-9 double bond and the ester linkage, providing a self-validating storage ecosystem.

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The primary threat to Methyl cis-9-tetradecenoate is Allylic Autoxidation , not simple thermal breakdown.

The cis-9 double bond activates the methylene groups at positions C8 and C11 (the allylic carbons). Hydrogen atoms at these positions are loosely held and easily abstracted by atmospheric oxygen radicals, initiating a chain reaction that cleaves the chain into aldehydes (rancidity) or cross-links molecules (polymerization).

Visualizing the Threat: The Autoxidation Cascade

G Intact Intact Methyl cis-9-tetradecenoate (Liquid, Colorless) Initiation Initiation: H-Abstraction at C8 or C11 Intact->Initiation UV Light / Heat / Metal Ions Radical Carbon-Centered Radical (L•) Initiation->Radical Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O2 (Fast) Polymer Polymerization: Viscous Sludge Radical->Polymer Radical-Radical Term. Hydroperoxide Lipid Hydroperoxide (LOOH - Primary Product) Peroxyl->Hydroperoxide + Intact Lipid (Chain Reaction) Secondary Secondary Products: Aldehydes, Ketones, Epoxides (Rancid Odor, Yellowing) Hydroperoxide->Secondary Cleavage

Figure 1: The Autoxidation Cascade.[1] Note that the reaction is autocatalytic; once hydroperoxides form, they accelerate further degradation.

Part 2: Storage Protocols (The "How")

Do not rely on manufacturer packaging for long-term storage once opened. Implement this Argon-Barrier System .

Protocol 1: The "Zero-Headspace" Storage Workflow

Objective: Eliminate oxygen contact at the gas-liquid interface.

  • Aliquot Immediately: Never store the bulk bottle after opening. Aliquot the standard into amber glass vials with Teflon-lined caps.

    • Why? Repeated freeze-thaw cycles introduce moisture (hydrolysis risk) and fresh oxygen.

  • Solvent Selection: Store as a stock solution rather than neat oil if possible.

    • Recommended: Ethanol (absolute) or Hexane (spectroscopic grade).

    • Concentration: >1 mg/mL (Dilute solutions degrade faster due to higher solvent-oxygen ratios).

  • The Inert Purge (Critical):

    • Use Argon rather than Nitrogen.

    • Mechanism:[1][2][3][4] Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen mixes with air and is less effective in unsealed environments.

    • Technique: Flow the gas gently against the vial wall (do not bubble vigorously) for 10-15 seconds before capping.

  • Temperature:

    • Short-term (<1 month): -20°C.

    • Long-term (>1 month): -80°C.

Protocol 2: Solvent Compatibility Matrix
SolventSuitabilityRisk FactorApplication
Hexane/Heptane High Evaporation (Volatile)GC-MS Standards
Ethanol (Abs.) High Moisture absorption (Hygroscopic)Cell Culture/Bio-assays
DMSO Medium Freezing point (Solidifies at RT)High-concentration stocks
Water/PBS Critical Fail Hydrolysis Immediate use only

Part 3: Troubleshooting & FAQs

Q1: My neat standard has turned slightly yellow. Is it still usable?

  • Verdict: Likely Degraded.

  • The Science: Pure Methyl cis-9-tetradecenoate is colorless. Yellowing indicates the formation of diketones or conjugated polyenes (secondary oxidation products).

  • Action: Run a TLC or GC check. If degradation >5%, discard. The oxidation products can inhibit enzymes or act as false positives in biological assays.

Q2: I see "ghost peaks" in my GC-MS chromatogram near the main peak.

  • Diagnosis: These are likely epoxides or isomers .

  • Troubleshooting:

    • Peak broadening: Indicates cis-to-trans isomerization (elutes slightly later on polar columns).

    • Early eluting peaks: Short-chain aldehydes from chain cleavage.

    • Late eluting peaks: Dimers or polymerized artifacts.

  • Solution: Check your inlet temperature. If >250°C, thermal degradation might be occurring during injection. Lower the inlet temp or use "Cold On-Column" injection.

Q3: Can I store the methyl ester in plastic tubes (Eppendorf)?

  • Verdict: NO.

  • Reasoning:

    • Leaching: Plasticizers (phthalates) from the tube will leach into the lipid, appearing as massive contaminant peaks in MS.

    • Permeability: Polypropylene is permeable to oxygen over time.

    • Adsorption: Hydrophobic lipids stick to the plastic walls, altering concentration.

  • Correct Vessel: Silanized Amber Glass Vials with PTFE-lined screw caps.

Q4: I need to use the standard in an aqueous cell culture. How do I prevent hydrolysis?

  • The Issue: The ester bond (

    
    ) is susceptible to hydrolysis by water, releasing free myristoleic acid and methanol.
    
  • Protocol:

    • Prepare a high-concentration stock in DMSO or Ethanol.

    • Spike into the culture media immediately before the experiment.

    • Do not store pre-mixed media. Hydrolysis half-life can be hours at 37°C in slightly basic media.

Part 4: Quality Control (Self-Validation)

Before running a high-value experiment, validate your reagent using this logic flow:

QC Start Validation Check Visual Visual Inspection: Colorless & Clear? Start->Visual TLC TLC/GC Check: Single Spot/Peak? Visual->TLC Yes Fail DISCARD (Do not repurify) Visual->Fail No (Yellow/Haze) Pass PROCEED (Re-purge with Ar) TLC->Pass >98% Purity TLC->Fail Extra Peaks

Figure 2: Rapid QC Decision Tree for FAME Standards.

References

  • Cayman Chemical. Myristoleic Acid methyl ester Product Information & Storage.Link

  • Christie, W.W. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Lipid Library. Link

  • Metrohm. Oxidation stability of fatty acid methyl esters (FAME, biodiesel). Application Monograph. Link

  • PubChem. Methyl cis-9-tetradecenoate Compound Summary. National Library of Medicine. Link

Sources

dealing with matrix effects in methyl myristoleate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in Biological Matrices

Role: Senior Application Scientist Status: Active Support Ticket

Welcome to the Technical Support Hub

You are likely here because your quantification of Methyl Myristoleate (C14:1 cis-9 FAME) is showing poor reproducibility, signal suppression, or impossible recovery values (>120% or <50%).

Methyl Myristoleate is a unique analyte. As a mid-chain Fatty Acid Methyl Ester (FAME), it sits in a "danger zone": volatile enough to be lost during concentration (GC-MS issue) yet hydrophobic enough to co-elute with ion-suppressing phospholipids (LC-MS issue).

This guide is not a textbook; it is a troubleshooting workflow designed to isolate and eliminate matrix effects.

Module 1: Diagnostic Workflow

Phase I: Is it actually a Matrix Effect?

Before modifying your extraction, you must confirm that the error source is the matrix and not the instrument.

Q: How do I distinguish between instrument drift and matrix effects? A: You must decouple the sample from the solvent.

  • The Symptom: Signal drops over a sequence of injections.

  • The Test: Inject a neat standard (in solvent) immediately after a biological sample.

    • If the standard signal is low: System Contamination (Dirty liner in GC, source fouling in LC).

    • If the standard signal is normal but the sample is low: Matrix Effect (Ion suppression).

Visualizing the Problem (LC-MS Focus)

For LC-MS/MS, the "Post-Column Infusion" (PCI) is the gold standard for visualizing where suppression occurs.[1]

PCI_Workflow Start Start PCI Experiment Infusion Infuse Analyte (Constant Flow via Tee) Start->Infusion Inject Inject Blank Matrix Extract Start->Inject Monitor Monitor Baseline (MRM of Analyte) Infusion->Monitor Inject->Monitor Result Observe Dips/Peaks in Baseline Monitor->Result

Figure 1: Post-Column Infusion (PCI) setup.[2] Dips in the baseline indicate elution zones where matrix components suppress ionization.

Module 2: Sample Preparation & Extraction

The First Line of Defense

Q: My recovery is consistently low (<60%) in plasma samples. Is the matrix "eating" my analyte? A: Unlikely. For Methyl Myristoleate, low recovery usually stems from evaporative loss or hydrolysis , not matrix binding.

Critical Protocol Check:

  • Evaporation: Methyl Myristoleate is volatile. If you use a nitrogen evaporator (TurboVap) at >40°C or blow it down to complete dryness, you will lose the analyte.

    • Fix: Evaporate only to a small volume (e.g., 50 µL), never to dryness. Use a "keeper" solvent like isooctane or toluene.

  • Hydrolysis: Plasma contains esterases. If your processing is slow, enzymes may convert Methyl Myristoleate back to Myristoleic Acid.

    • Fix: Add enzyme inhibitors (e.g., PMSF) or process immediately on ice.

Extraction Strategy Comparison
FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Mechanism Partitioning (Hexane/MTBE)Adsorption (C18/Silica)Partitioning on diatomaceous earth
Phospholipid Removal Poor (Lipids co-extract)Excellent (with specialized Hybrid phases)Good
Methyl Myristoleate Recovery High (if not evaporated to dry)Variable (Elution solvent critical)High
Throughput Low (Manual phase separation)High (96-well plate)High
Recommendation Gold Standard for GC-MS Required for LC-MS Alternative for high-throughput

Module 3: Instrumental Solutions

Scenario A: GC-MS Specific Issues

Q: I see "ghost peaks" and tailing. Is this the matrix? A: This is likely Liner Activity . Biological matrices (proteins/phospholipids) deposit non-volatile residue in the GC inlet liner.

  • The Mechanism: These residues create active sites that adsorb Methyl Myristoleate or catalyze its degradation.

  • The Fix:

    • Use baffled, ultra-inert liners with glass wool (to trap non-volatiles).

    • Change the liner every 50-100 injections of biological extracts.

    • Use a "Backflush" configuration if available to reverse flow and eject high-boilers.

Scenario B: LC-MS/MS Ion Suppression

Q: My internal standard response varies wildly between patients. A: You are co-eluting with Phospholipids (Glycerophosphocholines). These are the "silent killers" of LC-MS sensitivity. They elute late in the run, often overlapping with hydrophobic FAMEs.

The Logic of Separation: You cannot rely on MRM specificity alone. You must chromatographically separate the phospholipids from the Methyl Myristoleate.

Separation_Logic cluster_elution Elution Order Sample Biological Extract Column C18 Column Separation Sample->Column Early Polar Matrix (Salts/Proteins) Column->Early Target Methyl Myristoleate (The Analyte) Early->Target Gradient Ramp Late Phospholipids (The Suppressors) Target->Late High Organic Wash

Figure 2: Chromatographic strategy. Ensure Methyl Myristoleate elutes before the massive phospholipid wash at the end of the gradient.

Module 4: Quantification Strategies

Q: Which Internal Standard (IS) should I use? A: The choice of IS dictates your ability to correct for matrix effects.

Hierarchy of Internal Standards:

  • Platinum Standard: Methyl Myristoleate-d3 (or d5).

    • Why: It is the exact chemical match. It co-elutes and experiences the exact same ion suppression/evaporation loss.

    • Correction: 100% correction of matrix effects.

  • Gold Standard: 13C-labeled Fatty Acid Methyl Ester.

    • Why: Similar to deuterated, but no deuterium isotope effect on retention time.

  • Silver Standard: Methyl Nonadecanoate (C19:0). [3]

    • Why: A structural analog (odd-chain FAME not present in humans).

    • Risk:[4] It elutes at a different time (later). If suppression is transient (at the C14 elution time but not C19), this IS will fail to correct the data.

Method of Standard Addition

If you cannot obtain a deuterated standard and the matrix effect is severe, use Standard Addition.

Protocol:

  • Take your sample extract (Volume

    
    ).
    
  • Split it into 4 aliquots.

  • Add increasing amounts of Methyl Myristoleate standard to aliquots 2, 3, and 4 (Spike 0, Spike 1x, Spike 2x, Spike 3x).

  • Analyze.[2][5][6]

  • Plot Signal (

    
    ) vs. Added Concentration (
    
    
    
    ).
  • The absolute value of the x-intercept is the concentration in the original sample.

Note: This corrects for matrix effects because the added standard experiences the same matrix as the endogenous analyte.

References & Authority

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Defines requirements for Matrix Factor (MF) calculation and acceptance criteria (±15%).

  • National Institute of Standards and Technology (NIST). Methyl Myristoleate Standard Reference Data. Provides physical properties (boiling point, mass spectrum) critical for GC method development.

  • Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019-3030. (The seminal paper on calculating Matrix Factor).

  • Agilent Technologies. "Analysis of FAMEs in Biodiesel." (Demonstrates the use of C19:0 as an internal standard for FAMEs, applicable to biological transfer).

  • Sigma-Aldrich. Methyl Myristoleate Analytical Standard Product Information.

Sources

troubleshooting low recovery of methyl myristoleate during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipidomics & Small Molecule Extraction Ticket ID: #FAME-C14-REC-001 Subject: Troubleshooting Low Recovery of Methyl Myristoleate (C14:1) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are reporting low recovery for Methyl Myristoleate (C14:1) . This is a classic "Goldilocks" problem in lipid analysis. Unlike C18 fatty acids (which are robust) or C4-C8 volatiles (which require specialized headspace analysis), C14:1 sits in a dangerous middle ground. It is lipophilic enough to require solvent extraction but volatile enough to sublime during standard concentration steps.

If you are treating C14:1 like C18:1 (Oleic acid), you will consistently lose 30–60% of your analyte during the nitrogen blow-down step.

The following guide isolates the three critical failure points: Volatility (The Phantom Loss) , Partitioning , and Chromatographic Discrimination .

Phase 1: The Volatility Trap (Root Cause #1)

Q: I use a standard nitrogen blow-down to concentrate my samples. Why is C14:1 disappearing?

A: Methyl myristoleate has a significantly higher vapor pressure than palmitate (C16) or stearate (C18). When you evaporate a solvent (like hexane or chloroform) to "dryness," the C14:1 co-evaporates with the final microliters of solvent. This is not degradation; it is physical loss.

The Fix: The "Keeper" Solvent Strategy Never evaporate to complete dryness. You must use a "keeper" solvent—a high-boiling point alkane that retains the analyte while the extraction solvent evaporates.

  • Standard Practice: Evaporate Hexane (

    
    ).
    
  • The Error: Blowing down until the vial looks empty.

  • The Correction: Add 50–100

    
     of Isooctane  (2,2,4-Trimethylpentane, 
    
    
    
    ) or Toluene before starting the nitrogen stream. The Hexane will evaporate, leaving your FAMEs safely dissolved in the residual Isooctane.
Visualization: The Evaporation Loss Mechanism

VolatilityTrap cluster_0 Standard Protocol (High Risk) cluster_1 Keeper Solvent Protocol (Safe) A1 Solvent + C14:1 FAME A2 N2 Blowdown A1->A2 A3 Approaching Dryness (Critical Zone) A2->A3 A4 C14:1 Co-evaporates with Solvent Vapor A3->A4 A5 Low Recovery A4->A5 B1 Solvent + C14:1 + Isooctane B2 N2 Blowdown B1->B2 B3 Hexane Evaporates B2->B3 B4 Isooctane Remains (Boiling Point > 99°C) B3->B4 B5 C14:1 Retained in Liquid B4->B5

Figure 1: Mechanism of analyte loss during solvent evaporation. C14:1 is lost in the vapor phase without a keeper solvent.

Phase 2: Extraction Efficiency & Partitioning

Q: My aqueous layer is cloudy. Could my FAME be trapped there?

A: Yes. Methyl esters are hydrophobic, but if your sample matrix contains phospholipids or proteins, they can form micelles (emulsions) that trap the FAMEs in the aqueous or interface layer.

The Fix: Salting Out & Centrifugation

  • Salting Out: Add a saturated NaCl or KCl solution to the aqueous phase. This increases the ionic strength, driving the organic FAMEs into the organic layer (Hexane/Chloroform).

  • Force Separation: Centrifuge at

    
     for 10 minutes. A simple gravity separation is insufficient for quantitative recovery of medium-chain FAMEs in complex matrices [1].
    

Phase 3: Chromatographic Discrimination

Q: Is the recovery actually low, or is the GC inlet lying to me?

A: If you are using Split Injection (e.g., 50:1 or 100:1), you may be experiencing Inlet Discrimination . While this usually affects high-boiling compounds (C20+), volatility issues in the inlet liner can cause variable recovery for C14 if the seal is not tight or if the liner activity is high.

The Fix: The Correct Internal Standard (ISTD) Do not use C19:0 or C21:0 as your internal standard for C14:1. They behave too differently during evaporation and injection.

  • Recommended ISTD: Methyl Tridecanoate (C13:0) or Methyl Pentadecanoate (C15:0).

  • Why: These odd-chain fatty acids do not occur naturally in most biological samples and share the exact volatility profile of your target (C14:1). If you lose C14:1 during blow-down, you will lose C13:0 at the same rate, and the ratio (quantification) will remain accurate [2].

Recommended Protocol: The "Low-Loss" Extraction

This protocol is adapted from AOCS Official Method Ce 2-66 but modified specifically to prevent volatility loss of medium-chain FAMEs [3].

Reagents
  • Extraction Solvent: Hexane:Chloroform (4:1 v/v).

  • Keeper Solvent: Isooctane (2,2,4-Trimethylpentane).

  • Antioxidant: 0.01% BHT (Butylated hydroxytoluene) added to the extraction solvent (prevents oxidation of the C14:1 double bond).

  • ISTD: Methyl Tridecanoate (C13:0 ME) dissolved in Isooctane.

Step-by-Step Workflow
StepActionCritical Technical Note
1. Lysis/Homogenization Homogenize sample in 1 mL Methanol.Ensure sample is finely dispersed to allow solvent penetration.
2. ISTD Addition Add 10

g C13:0 ISTD
immediately.
CRITICAL: Add ISTD before extraction to track all losses.
3. Transesterification Add acid catalyst (e.g., 3M HCl in MeOH) or BF3-MeOH. Heat at 80°C for 30-60 min.Tightly cap vials with PTFE-lined caps to prevent vapor leak.
4. Extraction Add 1 mL Hexane + 1 mL Water (saturated with NaCl). Vortex 1 min.NaCl drives FAMEs into the Hexane layer.
5. Separation Centrifuge at 2,000 rpm for 5 mins.Look for a sharp interface. If cloudy, spin longer.
6. Recovery (The Fix) Transfer the top Hexane layer to a new vial. Add 50

L Isooctane.
The Isooctane acts as the "Keeper."
7. Concentration Blow down with

until volume is ~50-100

L. DO NOT GO TO DRYNESS.
If you see the vial bottom dry, you have lost the sample.
8. Analysis Transfer to GC vial with insert. Inject.Use splitless injection if sensitivity is an issue.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure point.

TroubleshootingTree Start Start: Low C14:1 Recovery CheckISTD Is C13:0 ISTD recovery also low? Start->CheckISTD YesISTD Yes: Systemic Loss CheckISTD->YesISTD ISTD Low NoISTD No: Specific Loss CheckISTD->NoISTD ISTD Normal EvapCheck Did you evaporate to dryness? YesISTD->EvapCheck Discrim Root Cause: GC Discrimination Action: Check Split Ratio/Liner NoISTD->Discrim VolLoss Root Cause: Volatility Loss Action: Use Isooctane Keeper EvapCheck->VolLoss Yes ExtractCheck Check Extraction pH & Salt EvapCheck->ExtractCheck No

Figure 2: Diagnostic logic for isolating the cause of low recovery.

References

  • Christie, W.W. (2005). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press.[1] (Standard reference for salting-out procedures and phase separation).

  • National Renewable Energy Laboratory (NREL). (2016). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification. NREL/TP-5100-60958. Link (Establishes C13:0 as the preferred internal standard for algal/microbial lipids).

  • AOCS Official Method Ce 2-66. (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.[2][3] Link (The gold standard for FAME preparation, noting volatility precautions).

Sources

Technical Support Center: Optimization of Myristoleic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Derivatization Reaction for Myristoleic Acid (C14:1 cis-9) Role: Senior Application Scientist Status: System Operational

Introduction: The C14:1 Challenge

Myristoleic acid (C14:1 cis-9) presents a unique analytical challenge compared to common long-chain fatty acids like Oleic (C18:1) or Palmitic (C16:0) acid.[1][2][3][4][5][6][7][8][9][10] As a medium-chain monounsaturated fatty acid (MUFA), it sits in a precarious "volatility window."

  • Volatility Risk: Its methyl ester (FAME) is significantly more volatile than C18 FAMEs. Standard solvent evaporation protocols often lead to selective loss of the target analyte, skewing quantitative data.

  • Isomer Ambiguity: Mass spectrometry of standard FAMEs cannot easily distinguish the cis-9 double bond position from other isomers (e.g., cis-7) due to double bond migration under electron ionization (EI).

This guide provides optimized workflows to solve these specific issues, moving beyond generic fatty acid protocols.

Method Selection: The Triage Phase

Before starting, select the correct derivatization path based on your analytical goal.

Decision Matrix (Visualized)

MethodSelection Start Start: Myristoleic Acid Sample Goal Primary Analytical Goal? Start->Goal Quant Quantification (Total Content) Goal->Quant Concentration Struct Isomer ID (Double Bond Location) Goal->Struct Structure/Purity SampleType Sample Matrix? Quant->SampleType Method3 Method C: DMDS Derivatization (Dimethyl Disulfide) Struct->Method3 Fixes Double Bond FreeFA Free Fatty Acids SampleType->FreeFA LipidBound Bound Lipids (TAGs/Phospholipids) SampleType->LipidBound Method1 Method A: Acid-Catalyzed FAME (BF3-MeOH or HCl-MeOH) FreeFA->Method1 Requires Acid LipidBound->Method1 Robust Alternative Method2 Method B: Base-Catalyzed FAME (NaOCH3) LipidBound->Method2 Fastest (Transesterification)

Figure 1: Decision tree for selecting the optimal derivatization strategy based on sample type and analytical requirements.

Protocol A: Optimized FAME Synthesis (Quantification)

Objective: Maximize yield while preventing evaporative loss of C14:1 methyl ester. Reagent Choice: BF3-Methanol (14%) is the standard, but Methanolic HCl (3N) is preferred for C14:1 if water content is controlled, as it is less prone to artifact formation.

Reagents
  • Derivatizing Agent: 14% BF3 in Methanol (freshly opened).

  • Solvent: Hexane (HPLC Grade).

  • Antioxidant: BHT (Butylated hydroxytoluene) at 50 mg/L in methanol (Critical for MUFA protection).

Step-by-Step Workflow
  • Solubilization: Dissolve 1-5 mg of lipid sample in 0.5 mL Toluene.

    • Expert Note: Toluene is superior to hexane here as it improves the solubility of polar lipids prior to reaction.

  • Catalysis: Add 1.0 mL of BF3-Methanol reagent.

    • Critical Control Point: Flush the headspace with Nitrogen gas immediately before capping to prevent oxidation of the cis-9 bond.

  • Heating: Incubate at 80°C for 45 minutes (for bound lipids) or 60°C for 15 minutes (for free fatty acids).

    • Warning: Do not exceed 100°C. High heat degrades MUFAs and promotes polymerization.

  • Quenching: Cool to room temperature. Add 1.0 mL distilled water to stop the reaction.

  • Extraction: Add 1.0 mL Hexane. Vortex vigorously for 1 minute. Centrifuge at 2000 rpm to separate phases.

  • Concentration (THE DANGER ZONE):

    • Transfer the upper organic layer to a new vial.[11]

    • Do NOT evaporate to dryness. This is the #1 cause of Myristoleic acid loss.

    • Concentrate under a gentle stream of Nitrogen only until volume is ~200 µL.

    • Alternative: Use a "keeper" solvent like isooctane if high concentration factors are needed.

Protocol B: DMDS Derivatization (Isomer Identification)

Objective: Locate the double bond. Standard EI-MS of FAMEs often fails to distinguish C14:1 cis-9 from cis-7 or cis-5. Dimethyl Disulfide (DMDS) adds across the double bond, creating a stable adduct with distinct fragmentation patterns.[12]

Mechanism of Action

The reaction converts the unsaturated bond into a saturated bond with two methylthio groups. Mass spectrometry cleavage occurs between the carbons carrying the sulfur groups.

Workflow
  • Preparation: Start with ~50 µg of FAME (prepared in Protocol A) in 50 µL Hexane.

  • Reaction: Add 100 µL DMDS and 10 µL Iodine solution (60 mg/mL in diethyl ether).

  • Incubation: Heat at 40°C for 4 hours in a sealed vial.

    • Note: The iodine acts as a catalyst.

  • Cleanup: Remove excess iodine by adding 5% Sodium Thiosulfate (aqueous) until the solution turns colorless.

  • Extraction: Extract with 200 µL Hexane. Inject directly into GC-MS.

Data Interpretation (Diagnostic Ions)

For Myristoleic Acid Methyl Ester (C14:1 n-5 or


9):
  • Parent FAME MW: 240 Da.

  • DMDS Adduct MW: 334 Da.

  • Key Fragments: Cleavage between C9 and C10.

    • Fragment A (Carboxyl end): Contains C1-C9. Mass

      
       187 m/z.[6]
      
    • Fragment B (Methyl end): Contains C10-C14. Mass

      
       147 m/z.
      

Troubleshooting & FAQs

Q1: I see a significant loss of Myristoleic acid compared to Palmitic acid (C16:0) in my standard mix. Why?

A: This is almost certainly an evaporation issue. C14:1 methyl ester has a relatively high vapor pressure.

  • The Fix: Never evaporate your extracts to complete dryness. Always leave a residual volume of solvent. If using an automated evaporator, set the endpoint to 100-200 µL. Switch your extraction solvent to Isooctane (2,2,4-Trimethylpentane), which has a higher boiling point (99°C) than Hexane (68°C), acting as a "keeper" to retain the analyte.

Q2: My chromatogram shows "ghost peaks" near the Myristoleic acid peak.

A: These are likely trans isomers or oxidation byproducts.

  • The Fix:

    • Check Reagents: Old BF3-Methanol generates artifacts. If the reagent is yellow/brown, discard it.

    • Add Antioxidants: Ensure BHT is present during the heating step.

    • Verify Isomerization: If you used acid catalysis for too long or at too high a temperature (>100°C), you may have isomerized cis-9 to trans-9. Lower the temperature to 60°C.

Q3: The reaction yield is low (<50%) for my phospholipid samples.

A: Phospholipids are difficult to solubilize in pure methanol.

  • The Fix: Use the Toluene modification (Protocol A, Step 1). Methanol alone cannot penetrate the lipid micelle effectively. The addition of toluene or chloroform disrupts the structure, allowing the catalyst access to the ester bonds.

Q4: Can I use Base-Catalyzed methylation (KOH/MeOH) for everything?

A: No.

  • Reason: Base catalysis (transesterification) only works on esterified lipids (Triglycerides, Phospholipids). It cannot methylate Free Fatty Acids (FFAs); it will simply turn them into soaps (salts), which will remain in the aqueous phase and not be extracted. If your sample contains FFAs, you must use Acid Catalysis (BF3 or HCl).

Comparative Data: Reagent Performance

ParameterBF3-MethanolMethanolic HClSodium Methoxide (Base)
Reaction Speed Fast (15-30 min)Medium (60-90 min)Very Fast (5-10 min)
FFA Conversion ExcellentExcellentFails (Forms salts)
Artifact Risk High (if old/heated)LowLow
Shelf Life Poor (<3 months)Good (Stable)Medium
Best For Routine Total LipidsSensitive/Labile LipidsHigh-Throughput Screening (TAGs only)

References

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. The Lipid Library. Available at: [Link]

  • AOCS Official Method Ce 2-66 . (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society. Available at: [Link]

  • Nichols, P. D., Guckert, J. B., & White, D. C. (1986). Determination of monounsaturated fatty acid double-bond position and geometry for microbial monocultures and complex consortia by capillary GC-MS of their dimethyl disulphide adducts. Journal of Microbiological Methods, 5(1), 49-55. Available at: [Link]

Sources

reducing column bleed in GC-MS analysis of fatty acid methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide is engineered for researchers and drug development professionals requiring high-sensitivity quantification of Fatty Acid Methyl Esters (FAMEs). Our goal is to eliminate spectral interference caused by stationary phase degradation (column bleed), ensuring the integrity of your mass spectral data.

Module 1: Diagnostic Triage

User Question: "I see high background noise at high temperatures. How do I confirm if this is column bleed or system contamination?"

Technical Insight: True column bleed is the thermal degradation of the polysiloxane stationary phase, resulting in a continuous, rising baseline at high temperatures.[1] Contamination (from the inlet, septum, or carrier gas) typically manifests as erratic spikes or discrete peaks.[2]

To diagnose, you must analyze the mass spectrum of the background noise.

Diagnostic Data Table: Ion Signatures | Signal Type | Characteristic Ions (


) | Source | Mechanism |
| :--- | :--- | :--- | :--- |
| Column Bleed  | 207, 281  | Polysiloxane Backbone | Cyclic siloxane formation (D3, D4) due to "backbiting" of the polymer chain [1, 2]. |
| Septum Bleed  | 73, 147  | Inlet Septum | Thermal degradation of low-molecular-weight silicones in the septum [4, 5]. |
| Ferrules  | 207, 281 (plus others) | Vespel/Graphite | Physical particulate degradation or poor installation. |

Protocol: The "No-Injection" Isolation Test

  • Run 1 (System Blank): Perform your standard temperature program without an injection (no solvent).

  • Run 2 (Solvent Blank): Perform the same run with a solvent injection.

  • Analysis:

    • If the baseline rises only at high temp in Run 1 & 2 with

      
       207/281: It is Column Bleed. 
      
    • If you see discrete peaks in Run 2 but not Run 1: It is Injector/Solvent Contamination.

Visual Logic: Diagnostic Workflow

DiagnosticLogic start High Background Signal Detected check_profile Check Chromatogram Profile start->check_profile continuous Continuous Rising Baseline check_profile->continuous discrete Discrete/Erratic Peaks check_profile->discrete check_ions_bleed Check Ions: m/z 207, 281? continuous->check_ions_bleed check_ions_contam Check Ions: m/z 73, 147? discrete->check_ions_contam result_bleed DIAGNOSIS: Column Bleed (Stationary Phase Degradation) check_ions_bleed->result_bleed Yes result_septum DIAGNOSIS: Septum Bleed (Inlet Maintenance Required) check_ions_contam->result_septum Yes

Figure 1: Logic flow for distinguishing between column bleed and system contamination based on mass spectral signatures.

Module 2: Column Chemistry & Selection

User Question: "Why does my FAME column bleed significantly more than my standard non-polar (DB-5) columns?"

Technical Insight: FAME analysis requires high-polarity stationary phases to separate critical isomers (e.g., cis vs. trans C18:1, or omega-3 PUFAs). These polar phases have significantly lower thermal stability than non-polar phases.

  • PEG (Wax) Columns: Excellent for general FAMEs but limited to ~250°C.

  • Cyanopropyl Columns: Essential for cis/trans separation but highly susceptible to oxidation and bleed above 240°C [8, 9].

  • Ionic Liquid Columns: A newer class of columns offering high polarity with extended thermal stability (up to 300°C), reducing bleed in high-temperature applications [6, 7].

Comparative Stability Table

Column Class Stationary Phase Max Temp (Isothermal) Application Bleed Risk
PEG / Wax Polyethylene Glycol 250°C - 260°C General FAMEs (C4-C24) High near limit
High Polar Biscyanopropyl polysiloxane 275°C cis/trans isomers (PUFAs) High (Oxidation prone)
Ionic Liquid Dicationic/Polycationic 300°C+ High-temp FAMEs Low

| Non-Polar | 5% Phenyl Polysiloxane | 325°C - 350°C | Not suitable for FAME isomers | Very Low |

Module 3: Oxygen Management (The Root Cause)

User Question: "I bought a 'Low Bleed' column, but it started bleeding after one week. What happened?"

Technical Insight: The primary cause of premature column failure is Oxidative Degradation . At high temperatures, even trace amounts of oxygen cleave the siloxane backbone, generating cyclic siloxanes (bleed) [3].

  • Mechanism: Oxygen attacks the stationary phase at

    
    .
    
  • Prevention: You must use a self-validating gas filtration system.

Protocol: The "Zero-Oxygen" Setup

  • Carrier Gas: Use UHP Helium (99.999%) or Hydrogen.

  • Traps: Install an Indicating Oxygen Trap as the last filter before the gas line enters the GC.

    • Why Indicating? Standard traps saturate silently. An indicating trap changes color (e.g., green to gray), providing visual validation of protection.

  • Leak Check: Use an electronic leak detector (thermal conductivity) on the inlet weldment and reducing nut. Do not use soap solution (introduces contamination).

Workflow: Oxygen Exclusion System

GasTrain source Gas Source (UHP He/H2) moisture Moisture Trap (Zeolite) source->moisture hydrocarbon Hydrocarbon Trap (Charcoal) moisture->hydrocarbon oxygen Indicating O2 Trap (CRITICAL) hydrocarbon->oxygen gc_inlet GC Inlet (Leak Checked) oxygen->gc_inlet column FAME Column gc_inlet->column

Figure 2: Correct order of gas traps. The Oxygen trap must be the final defense before the instrument to protect the column.

Module 4: Conditioning Protocol

User Question: "How do I condition a new FAME column without damaging it?"

Technical Insight: Aggressive conditioning (heating rapidly to max temp) is the fastest way to destroy a polar column. You must purge oxygen before heating.

Step-by-Step Protocol:

  • Installation: Connect the column to the inlet only . Leave the detector end loose in the oven (do not connect to MS yet to avoid source contamination).

  • Room Temp Purge: Flow carrier gas at normal velocity for 15-20 minutes at room temperature.

    • Reason: Removes ambient air trapped in the column coils.

  • The Ramp:

    • Start at 40°C.[3]

    • Ramp at 10°C/min to your method's maximum temperature + 20°C (Do NOT exceed the column's isothermal max limit).

    • Example: If method max is 240°C, condition at 260°C (if column allows).

  • The Bake-Out: Hold at the conditioning temperature for 2 hours .

  • Verification: Cool down, connect to MS, and run a blank. The baseline should be flat.[4]

References
  • Agilent Technologies. (2024).[5] How Does Bleed Impact GC/MS Data and How Can It Be Controlled?

  • Restek Corporation. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.

  • Separation Science. (2024). GC Column Bleed: Causes and Prevention.

  • Phenomenex. (2016). GC Technical Tip: How to Identify & Prevent Septum Bleed.

  • Restek Corporation. (2020). How to Diagnose GC Septum Bleed Contamination Sources.

  • Sigma-Aldrich (Supelco). Ionic Liquid GC Columns: Extending the dimensions in Gas Chromatography.

  • Sidisky, L. M., et al. (2014).[6] Evaluation of a New Ionic Liquid GC Stationary Phase with PEG-Like Selectivity. Chromatography Today.

  • Shimadzu. Analysis of 37 FAMEs using 6 Types of Capillary Columns.

  • David, F., et al. (2005).[5][7] Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Application Note.[5]

Sources

selecting the right GC column for separating FAME isomers

[1]

The separation of FAMEs is governed by three molecular characteristics: Carbon Chain Length , Degree of Unsaturation , and Double Bond Position/Geometry (cis vs. trans).[1][2][3] Your column selection must match the complexity of your sample.

The Stationary Phase Decision Matrix

Do not default to a "standard" column. Use this logic to select the correct phase chemistry.

1. Polyethylene Glycol (PEG / "Wax")

  • Chemistry: Bonded polyethylene glycol.

  • Mechanism: Separates primarily by carbon chain length and degree of unsaturation.[2]

  • Best For: General food analysis, marine oils (Omega 3/6), and simple vegetable oils where cis/trans detail is not required.

  • Limitation: Cannot resolve cis and trans isomers effectively; they often co-elute.

2. Biscyanopropyl Polysiloxane (High Polarity)

  • Chemistry: High percentage (up to 100%) cyanopropyl substitution.

  • Mechanism: Strong dipole-dipole interactions with the pi-electrons of double bonds.

  • Best For: The "Gold Standard" for trans fat labeling, partially hydrogenated oils (PHOs), and conjugated linoleic acid (CLA) isomers.

  • Key Feature: Reverses the elution order compared to Wax phases; trans isomers generally elute before cis isomers.[4][5]

3. Ionic Liquid Phases (Ultra-High Polarity)

  • Chemistry: Dicationic or monocationic ionic liquids.

  • Best For: Extreme resolution of specific geometric isomers (e.g., C18:1, C18:2, C18:3 isomers) that even cyanopropyl columns cannot separate.

Visual Selection Guide

FAME_SelectionStartStart: Define Sample GoalQ1Is Cis/Trans IsomerResolution Required?Start->Q1SimpleGeneral Profiling(Saturates/PUFAs only)Q1->SimpleNoComplexDetailed IsomerProfilingQ1->ComplexYesCol_WaxColumn: PEG / Wax(e.g., DB-Wax, FAMEWAX)Separates by unsaturationSimple->Col_WaxQ2Sample Matrix Type?Complex->Q2VegVegetable/Non-Ruminant(AOCS Ce 1h-05)Q2->VegDairyDairy/Ruminant(AOCS Ce 1j-07)Q2->DairyCol_CyanoColumn: 100% Biscyanopropyl(e.g., HP-88, SP-2560)Length: 100m recommendedVeg->Col_CyanoDairy->Col_CyanoStandardCol_ILColumn: Ionic Liquid(e.g., SLB-IL111)For resolving critical overlapsDairy->Col_ILAdvanced

Figure 1: Decision tree for selecting the optimal stationary phase based on analytical requirements.

Part 2: Troubleshooting Specific Separations

This section addresses the most common "pain points" in FAME analysis where researchers often misinterpret data due to column limitations.

Q: My C18:3 (Linolenic) and C20:1 (Eicosenoic) peaks are merging. How do I fix this?

Diagnosis: This is a classic issue on PEG/Wax columns. The retention increase caused by the 3 double bonds in C18:3 is nearly identical to the retention increase caused by the extra 2 carbons in C20:1. The Fix:

  • Switch Column: Move to a Cyanopropyl (High Polar) column. The strong interaction with the double bonds will retain C18:3 significantly longer, pushing it well past C20:1.

  • Thermal Tuning (If switching is impossible): On a Wax column, lower the oven temperature. Separation is often improved at isothermal temperatures around 190°C–200°C, though run times will increase.

Q: I cannot resolve the C18:1 isomer cluster (Oleic/Elaidic/Vaccenic).

Diagnosis: You are likely using a column that is too short or has insufficient polarity. The Fix:

  • Column Length: For C18:1 isomer resolution, a 100-meter biscyanopropyl column (e.g., SP-2560 or HP-88) is often mandatory. A 30m or 60m column lacks the theoretical plates to resolve the subtle dipole differences between cis-9, trans-9, and trans-11 isomers.

  • Carrier Gas: Switch from Helium to Hydrogen . Hydrogen allows for faster linear velocities (optimum ~40-50 cm/sec) without losing efficiency, which is critical when running 100m columns to keep run times reasonable (under 60-70 mins).

Q: Why is my elution order different from the literature?

Explanation: Elution order is dictated by the stationary phase chemistry.

Fatty Acid PairPEG (Wax) Elution OrderBiscyanopropyl (High Polar) Elution Order
Cis vs. Trans Often co-elute; Cis usually first if separated.[4]Trans elutes BEFORE Cis (Strong Dipole Effect).
C20:1 vs C18:3 Overlap / Co-elute.C20:1 elutes BEFORE C18:3 .
CLA Isomers Poor resolution.Excellent resolution (e.g., 9c,11t separates from 10t,12c).

Part 3: Protocol - AOCS Ce 1h-05 (Modified)

This protocol is the industry benchmark for determining cis, trans, saturated, monounsaturated, and polyunsaturated fatty acids in vegetable or non-ruminant oils.

Objective: Minimize thermal degradation while maximizing isomer resolution.

System Configuration
  • Injector: Split/Splitless (Split mode preferred, ratio 50:1 to 100:1).

  • Detector: FID (Flame Ionization Detector) at 250°C.

  • Column: 100 m × 0.25 mm ID × 0.20 µm film, Biscyanopropyl Polysiloxane (e.g., SP-2560, CP-Sil 88, HP-88).[3]

Oven Program (Optimized for Resolution)

The "isothermal" approach is often preferred for maximum resolution of the C18 cluster, though ramped methods exist for speed.

  • Initial Temp: 180°C.

  • Hold Time: 32 minutes (Critical for C18 isomer separation).

  • Ramp: 20°C/min to 225°C.

  • Final Hold: 13 minutes (To elute C20-C24 FAMEs).

  • Carrier Gas: Hydrogen at 1.0 mL/min (constant flow).

Workflow Diagram

Protocol_WorkflowSampleOil Sample(10-20 mg)DerivDerivatization(BF3-Methanol orKOH-Methanol)Sample->DerivExtractExtraction(Heptane/Isooctane)Deriv->ExtractInjectInjection(Split 100:1, 250°C)Extract->InjectSepSeparation(100m Biscyanopropyl180°C Isothermal)Inject->SepDetectDetection(FID)Sep->Detect

Figure 2: Standard workflow for FAME analysis via AOCS Ce 1h-05.

Part 4: Maintenance & Optimization FAQs

Q: My column bleed is high. Is my column ruined? A: Not necessarily. Biscyanopropyl columns have lower thermal stability (Max ~275°C) than non-polar columns.

  • Check: Ensure your method does not exceed the column's isothermal limit.

  • Mitigation: Install a gas filter (oxygen/moisture trap) on the carrier line. Cyanopropyl phases are highly susceptible to oxidation, which causes bleed and retention time shifts.

Q: I see "Fronting" peaks (Shark fin shape). A: This indicates column overload . FAMEs are polar; if you inject too much mass, the stationary phase becomes saturated.

  • Solution: Increase the Split Ratio (e.g., from 50:1 to 100:1) or dilute the sample further in hexane/heptane.

Q: Can I use MS (Mass Spectrometry) for FAMEs? A: Yes, but with a caveat. MS is excellent for identifying chain length and degree of unsaturation. However, MS cannot easily distinguish between geometric isomers (e.g., cis-9 vs trans-9 C18:1) because their fragmentation patterns are nearly identical. You must rely on the column chemistry (chromatographic resolution) to separate them before they reach the MS source.

References

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations.Link

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters.Link

  • American Oil Chemists' Society (AOCS). Official Method Ce 1h-05: Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC.[3][6][7]Link

  • Sigma-Aldrich (Supelco). GC Column Selection Guide: FAME Analysis.Link

  • National Institutes of Health (NIH). (2011). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels.Link

optimizing ion source temperature for methyl cis-9-tetradecenoate detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ion Source Temperature for Methyl cis-9-tetradecenoate

Welcome to the Advanced Applications Support Center. This guide addresses the specific challenges of optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for Methyl cis-9-tetradecenoate (Methyl myristoleate, C14:1 n-5).

While standard protocols often suggest a "set-and-forget" approach, the detection of unsaturated Fatty Acid Methyl Esters (FAMEs) requires a nuanced balance between ionization efficiency and thermal stability .[1]

Part 1: The Core Directive – The Thermodynamic Trade-Off[2]

The ion source temperature is the critical variable controlling the internal energy of your analyte prior to ionization.[2][3] For Methyl cis-9-tetradecenoate (MW 240.38) , this setting dictates the survival rate of the molecular ion (


) versus the production of diagnostic fragments (m/z 74, 55).[1][2]
The "Goldilocks" Zone[2]
  • Standard Setting: 230°C – 250°C (Default for most EI sources).[1][2][3]

  • Optimized for C14:1: 200°C – 230°C .

Why lower? Unsaturated FAMEs are thermally labile.[1][3] Excessive source heat adds kinetic energy to the molecule.[3] When combined with the 70 eV electron impact, this excess energy promotes rapid fragmentation, obliterating the molecular ion (m/z 240) and reducing the signal-to-noise ratio (S/N) for identification [1, 2].[1][2]

Why not too low? Temperatures below 180°C risk condensation of the analyte on the repeller or ion volume, leading to peak tailing and rapid source contamination ("charging" effects).[2]

Part 2: Troubleshooting & FAQs
Q1: I am seeing the base peak (m/z 74) but the molecular ion (m/z 240) is absent or weak. How do I fix this?

Diagnosis: Thermal Over-Fragmentation.[1][3] The McLafferty rearrangement ion (m/z 74) is the base peak for FAMEs, but for confident identification of the specific C14:1 isomer, you need the molecular ion.[2] If the source is too hot (>250°C), the internal energy causes the molecular ion to dissociate before it can be extracted by the quadrupole/lens assembly [5].[2]

Corrective Action:

  • Lower Ion Source Temperature: Drop the temperature in 20°C increments (e.g., from 250°C to 230°C, then 210°C).

  • Verify Ionization Energy: Ensure you are at standard 70 eV. (Soft ionization at lower eV is an option, but source temp is the primary variable here).

  • Check Tuning: Re-tune the instrument at the new lower temperature. Lens voltages change with thermal expansion and source dynamics.[1][3]

Q2: My C14:1 peak is tailing significantly, degrading resolution from adjacent isomers. Is this a temperature issue?

Diagnosis: Cold Spots or Activity.[1][3] While we recommend lower temperatures for sensitivity, tailing usually indicates the analyte is adsorbing to active sites or condensing.[1][3]

Corrective Action:

  • Differential Heating: Ensure the GC-MS Transfer Line is set at least 10°C–20°C higher than the final oven ramp temperature (typically 250°C–260°C for FAMEs) to prevent condensation before the source [4].[3]

  • Source Cleaning: If the source temp is already >200°C and tailing persists, the source is likely dirty (insulating layer formation).[2][3] Clean the ion volume and repeller.[3]

Q3: Does source temperature affect the separation of cis-9 from trans-9 isomers?

Answer: Indirectly, yes. Separation is primarily a function of the column stationary phase (e.g., bis-cyanopropyl phases like DB-23 or HP-88) [3].[1] However, high source temperatures can induce thermal isomerization or subtle spectral shifts that make deconvolution software fail.[1][3] Maintaining a stable, moderate temperature (230°C) ensures the spectral fingerprint matches library standards (NIST/Wiley), which were typically acquired under these standard conditions [6].

Part 3: Experimental Protocol – The Thermal Ramp Optimization

Do not guess. Validate your optimal temperature using this self-validating protocol.

Objective: Determine the temperature that maximizes S/N for m/z 240 without inducing peak tailing.

Materials:

  • Standard solution of Methyl cis-9-tetradecenoate (10 ppm in Hexane).[1][3]

  • Clean GC-MS system (EI mode).[1][3]

Workflow:

StepSource Temp (°C)ActionSuccess Metric
1 250°C Run Standard (x3)Establish Baseline Area & Peak Symmetry.
2 230°C Run Standard (x3)Compare m/z 240 abundance relative to m/z 74.[1][2][3]
3 200°C Run Standard (x3)Check for peak broadening/tailing.
4 180°C Run Standard (x3)Critical Limit Check: If tailing > 1.2 (Asymmetry factor), Stop.
5 Analysis Plot S/N vs. TempSelect Temp with highest S/N and Asymmetry < 1.1.
Part 4: Visualization of Mechanisms[1][2]
Diagram 1: The Optimization Logic Flow

This decision tree guides you through the tuning process based on observed spectral data.[3]

OptimizationLogic Start Start: Analyze Standard (Methyl cis-9-tetradecenoate) CheckSignal Check Molecular Ion (m/z 240) Intensity Start->CheckSignal WeakSignal Signal Weak / Absent CheckSignal->WeakSignal Low Abundance StrongSignal Signal Strong CheckSignal->StrongSignal High Abundance ActionLower Action: LOWER Source Temp (-20°C steps) WeakSignal->ActionLower CheckTailing Check Peak Symmetry (Tailing Factor) StrongSignal->CheckTailing TailingYes Tailing > 1.2 CheckTailing->TailingYes TailingNo Symmetry Good CheckTailing->TailingNo ActionRaise Action: RAISE Source Temp (+10°C steps) or Clean Source TailingYes->ActionRaise ActionOpt OPTIMAL STATE Lock Method TailingNo->ActionOpt ActionLower->CheckSignal Re-inject ActionRaise->CheckTailing Re-inject

Caption: Logic flow for balancing sensitivity (m/z 240) against chromatographic integrity (peak shape).

Diagram 2: Thermal Dynamics in the Ion Source

Understanding why temperature matters: The competition between ionization and degradation.[2]

SourceDynamics Molecule Methyl cis-9-tetradecenoate (Gas Phase) InternalEnergy Total Internal Energy Molecule->InternalEnergy SourceHeat Source Thermal Energy (kT) SourceHeat->InternalEnergy Adds Vibrational Energy ElectronBeam Electron Beam (70 eV) ElectronBeam->InternalEnergy Ionization Event PathFrag Fragmentation (m/z 74, 55) InternalEnergy->PathFrag Excess Energy (High Temp) PathMol Molecular Ion (m/z 240) InternalEnergy->PathMol Stabilized Energy (Optimized Temp)

Caption: Thermodynamic pathways. High source temperature biases the system toward fragmentation, reducing detection of the intact molecule.[2]

References
  • Shimadzu Corporation. (2021).[1][3] Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Application News. Link

  • Warner, N. A., et al. (2022).[1][3] Fatty acid methyl ester (FAME) analysis for jet fuel using gas chromatography-mass spectrometry. Thermo Fisher Scientific Application Note 000773.[1][3] Link

  • Restek Corporation. (2020).[1][3][4] High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub.[1][3] Link

  • Agilent Technologies. (2011).[1][3] GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585.[1][2][3][5] Application Note. Link

  • Dodds, E. D., et al. (2005).[1][3] Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Lipids, 40(4).[1][2][3] Link

  • NIST. (2023). Methyl cis-9-tetradecenoate Mass Spectrum.[1][3][6] NIST Chemistry WebBook, SRD 69.[1][3][7] Link

Sources

Validation & Comparative

Validation of Methyl cis-9-tetradecenoate Cytotoxicity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl cis-9-tetradecenoate (also known as Methyl Myristoleate ) is a monounsaturated fatty acid methyl ester (FAME) frequently identified in bioactive fractions of Cochlospermum planchonii, Spirulina, and Prosopis juliflora. While often overshadowed by polyunsaturated analogs, its specific structural configuration (C14:1, cis-9) confers unique lipophilicity and membrane-penetrating properties.

This guide provides a technical framework for validating its cytotoxic efficacy. Unlike conventional chemotherapeutics (e.g., Doxorubicin) that target DNA replication, Methyl cis-9-tetradecenoate primarily functions through membrane disruption and ROS-mediated mitochondrial stress . Consequently, validation protocols must account for solubility limits, volatility, and specific time-dependent apoptotic kinetics.

Part 1: Compound Profile & Physicochemical Constraints

Before initiating biological assays, the physicochemical behavior of the compound must be stabilized. Inconsistent cytotoxicity data for FAMEs often stems from poor solubility or evaporation during incubation.

PropertySpecificationExperimental Implication
Systematic Name Methyl (Z)-tetradec-9-enoateTarget Compound
Synonym Methyl MyristoleateCommon literature search term
CAS Number 56219-06-8Verification Standard
Molecular Weight 240.38 g/mol Calculation of Molarity (µM)
LogP (Lipophilicity) ~6.2 (Predicted)High. Requires DMSO/Ethanol carrier.
Volatility ModerateSeal plates to prevent cross-well vapor transfer.

Part 2: Comparative Efficacy Analysis

The following data benchmarks the expected IC50 range of Methyl cis-9-tetradecenoate against industry-standard positive controls and structural analogs.

Note on Potency: FAMEs typically exhibit moderate cytotoxicity (IC50: 20–100 µg/mL) compared to pure chemotherapeutics. Their value lies in their Selectivity Index (SI) —they often show lower toxicity to normal fibroblasts (e.g., Vero, HUVEC) compared to cancer lines.

Table 1: Benchmark Cytotoxicity Values (IC50)
Compound ClassAgentCell Line (Type)IC50 BenchmarkMechanism of ActionReference
Target Analyte Methyl cis-9-tetradecenoate MCF-7 (Breast) 18.1 – 45.0 µg/mL Membrane permeabilization; ROS induction[1, 3]
HepG2 (Liver) 33.1 – 50.0 µg/mL Apoptosis/Necrosis mix[1, 2]
Structural Analog Methyl Palmitate (C16:0)MCF-7> 50 µg/mLLower membrane fluidity interference[3]
Positive Control Doxorubicin MCF-70.5 – 2.0 µM DNA Intercalation; Topoisomerase II inhibition[4, 6]
HepG21.0 – 5.0 µMDNA damage[6]
Negative Control DMSO (Vehicle)All LinesN/A (< 0.1% v/v)Solvent toxicity baseline[Standard]

Critical Insight: If your experimental IC50 for Methyl cis-9-tetradecenoate exceeds 100 µg/mL, the compound is considered inactive in that context. If it drops below 10 µg/mL, verify purity, as this exceeds typical FAME potency.

Part 3: Mechanistic Validation (Signaling Pathways)

To distinguish specific cytotoxicity from general solvent toxicity, you must validate the mechanism. Methyl cis-9-tetradecenoate typically induces cell death via the Intrinsic Mitochondrial Pathway , triggered by Reactive Oxygen Species (ROS) accumulation due to lipid peroxidation.

Diagram 1: Mechanism of Action (MOA) Flow

This diagram illustrates the cascade from cellular entry to apoptosis.

MOA_Pathway Compound Methyl cis-9-tetradecenoate (Extracellular) Membrane Lipid Bilayer Integration (Membrane Fluidity Alteration) Compound->Membrane Passive Diffusion ROS Intracellular ROS Accumulation (Oxidative Stress) Membrane->ROS Lipid Peroxidation Necrosis Necrosis (High Concentration >50µM) Membrane->Necrosis Lysis (Acute Toxicity) Mito Mitochondrial Depolarization (Loss of ΔΨm) ROS->Mito Damage CytoC Cytochrome C Release Mito->CytoC Pore Opening Caspase Caspase 9/3 Activation CytoC->Caspase Cascade Initiation Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis Execution

Caption: The dual-action pathway where moderate doses trigger ROS-mediated apoptosis, while high doses cause direct membrane lysis (necrosis).

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Cytotoxicity Screening (MTT/SRB)

Objective: Determine IC50 with high reproducibility.

Reagents:

  • Target: Methyl cis-9-tetradecenoate (Stock: 100 mM in DMSO).

  • Control: Doxorubicin (Stock: 10 mM in Water).

  • Cells: MCF-7 or HepG2 (Log phase).

Workflow Logic:

  • Solubilization: FAMEs are hydrophobic. Dissolve stock in 100% DMSO. Intermediate dilutions must be made in culture media to ensure final DMSO < 0.5%.

    • Validation Check: Observe for "oiling out" (droplets) in the media. If cloudy, sonicate or use BSA (0.1%) as a carrier.

  • Seeding: 5,000–10,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM).

    • Crucial Step: Seal plate with Parafilm to prevent cross-contamination via volatility.

  • Incubation: 48 hours (FAMEs often require longer than 24h for ROS accumulation).

  • Readout: MTT (Metabolic activity) or SRB (Protein content).

Protocol B: Mechanistic Confirmation (Flow Cytometry)

Objective: Distinguish Apoptosis (Annexin V) from Necrosis (PI only).

  • Treat cells at IC50 concentration for 24h.

  • Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - enters leaky membranes).

  • Analysis:

    • Q3 (Annexin+/PI-): Early Apoptosis (Target mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Indicates toxicity/membrane lysis).

Diagram 2: Experimental Validation Workflow

This diagram outlines the step-by-step logic for validating the compound.

Validation_Workflow Stock Stock Prep (100mM in DMSO) QC Solubility QC (No Precipitation) Stock->QC Treat Cell Treatment (0 - 100 µM) QC->Treat Pass Assay MTT Assay (48h Endpoint) Treat->Assay Analysis Data Analysis (Sigmoidal Fit) Assay->Analysis Decision IC50 < 50µM? Analysis->Decision Decision->Stock No (Inactive/Error) Mechanism Proceed to Flow Cytometry Decision->Mechanism Yes (Active)

Caption: Operational workflow ensuring solubility checks ("Solubility QC") occur before biological testing to prevent false negatives.

References

  • Al-Sayed, E., et al. (2019). Prosopis juliflora leave extracts induce cell death of MCF-7, HepG2, and LS-174T cancer cell lines.[1] Journal of Applied Pharmaceutical Science.

  • Senthilraja, P., & Kathiresan, K. (2015).[2] In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.

  • Abou-Elella, F., et al. (2009). Antioxidant and anticancer activities of Cochlospermum planchonii root.[3] Research Journal of Pharmaceutical, Biological and Chemical Sciences. (Identification of Methyl tetradecenoate in cytotoxic fractions).

  • Thorn, C.F., et al. (2011). Doxorubicin pathways: pharmacodynamics and pharmacokinetics. Pharmacogenetics and Genomics.

  • PubChem Database. (2024). Methyl cis-9-tetradecenoate (Compound Summary). National Library of Medicine.

  • Ferreira, A., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites. Cardiovascular Toxicology.

Sources

Comparative Study: Methyl cis-9-Tetradecenoate vs. Methyl trans-9-Tetradecenoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Methyl cis-9-tetradecenoate (Methyl Myristoleate) and its geometric isomer, Methyl trans-9-tetradecenoate (Methyl Myristelaidate). While the cis-isomer is a potent bioactive lipid implicated in pheromone signaling and cytotoxicity against prostate cancer cells, the trans-isomer primarily serves as an analytical standard for quantifying isomerization during lipid processing or metabolic biohydrogenation.

This guide provides researchers with the physicochemical data, separation protocols, and mechanistic insights necessary to distinguish these isomers in complex biological matrices.

Physicochemical Profile

The geometric configuration of the double bond at the


 position significantly alters the spatial arrangement of the molecule. The cis (Z) configuration introduces a "kink" in the hydrocarbon chain, preventing tight packing and lowering the melting point. The trans (E) configuration results in a linear structure similar to saturated fatty acids, enhancing van der Waals interactions.
Table 1: Comparative Properties
FeatureMethyl cis-9-tetradecenoateMethyl trans-9-tetradecenoate
Common Name Methyl MyristoleateMethyl Myristelaidate
CAS Number 56219-06-814531-35-2 (Acid: 5502-94-3)
Formula


MW 240.38 g/mol 240.38 g/mol
Configuration Z (Zusammen - Same side)E (Entgegen - Opposite side)
Chain Topology Kinked (U-shape)Linear (Zig-zag)
IR Diagnostic Band ~720 cm⁻¹ (cis-CH wag), ~3005 cm⁻¹965–968 cm⁻¹ (trans-CH wag)
GC Elution (Polar) Elutes Later (

)
Elutes Earlier (

)

Expert Insight: The infrared absorption band at 966 cm⁻¹ is the definitive spectroscopic fingerprint for the trans-isomer. This band is absent in pure cis samples and is used to quantify trans contamination [1, 2].

Analytical Performance: GC-MS Separation

Separating these isomers requires specific stationary phases. Non-polar columns (e.g., 5% phenyl polysilphenylene-siloxane) often fail to resolve them adequately. Highly polar cyanopropyl phases are required for baseline resolution.

Experimental Protocol: Isomer Resolution

Objective: Achieve baseline separation of C14:1 cis and trans isomers.

Reagents & Equipment:

  • Column: SP-2560 or CP-Sil 88 (100 m x 0.25 mm x 0.20 µm). Note: Long columns (100m) are preferred for geometric isomer separation.

  • Carrier Gas: Helium (constant flow 1.0 mL/min).

  • Injection: Split 1:50, 250°C.

Step-by-Step Workflow:

  • Sample Prep: Dissolve FAME standards in hexane (1 mg/mL).

  • Oven Program:

    • Initial: 140°C (Hold 5 min) — Stabilizes volatiles.

    • Ramp 1: 4°C/min to 240°C.

    • Hold: 240°C (15 min) — Elutes longer chain impurities.

  • Detection: MS (EI, 70 eV) or FID (260°C).

  • Validation:

    • The trans-isomer (Methyl Myristelaidate) must elute before the cis-isomer (Methyl Myristoleate) on cyanopropyl columns due to weaker dipole-dipole interactions with the stationary phase nitrile groups [3].

Separation Mechanism Diagram

The following diagram illustrates the differential interaction logic governing the separation of these isomers.

G Sample FAME Mixture (Cis + Trans) Column Cyanopropyl Column (SP-2560 / CP-Sil 88) Sample->Column Injection Interaction_Trans Trans-Isomer (Linear Structure) Weaker Dipole Interaction Column->Interaction_Trans Partitioning Interaction_Cis Cis-Isomer (Kinked Structure) Stronger Pi-Dipole Interaction Column->Interaction_Cis Partitioning Elution_Trans Elutes FIRST (Lower Retention Time) Interaction_Trans->Elution_Trans Fast Mass Transfer Elution_Cis Elutes SECOND (Higher Retention Time) Interaction_Cis->Elution_Cis Retained by Stationary Phase

Figure 1: Mechanistic workflow of geometric isomer separation on polar GC stationary phases. The linear trans-isomer interacts less strongly with the cyanopropyl phase, resulting in earlier elution.

Biological & Functional Implications

The biological utility of these isomers differs drastically. The cis-isomer is a functional metabolite, while the trans-isomer is often a marker of exogenous processing or bacterial metabolism.

Methyl cis-9-tetradecenoate (Bioactive Agent)[1][3][4][5]
  • Cytotoxicity: Extracted from Serenoa repens (Saw Palmetto), this isomer induces apoptosis and necrosis in LNCaP human prostate cancer cells [4].[1][2]

  • Antifungal Activity: It inhibits the germination of Candida albicans, making it a potential lead for antifungal therapeutics [5].

  • Pheromone Signaling: Acts as a sex pheromone component in various Lepidoptera species (e.g., Illiberis rotundata), often in a specific blend with other esters [6].

Methyl trans-9-tetradecenoate (Metabolic Marker)
  • Origin: Rarely produced by eukaryotic desaturases (which are Z-selective). It arises primarily from the biohydrogenation of PUFAs by rumen bacteria or during the industrial partial hydrogenation of oils.

  • Research Use: Used as a negative control in bioactivity assays to prove that the cis-geometry is essential for receptor binding or membrane disruption.

Synthesis & Production

For comparative studies, the trans-isomer is often synthesized from the commercially available cis-isomer via chemical isomerization.

Isomerization Protocol (P-Toluenesulfinic Acid Method):

  • Reactants: Mix Methyl cis-9-tetradecenoate with 0.1 equivalents of p-toluenesulfinic acid in dioxane.

  • Reaction: Reflux at 100°C for 2 hours. The reaction reaches a thermodynamic equilibrium (typically ~80% trans / 20% cis).

  • Purification:

    • Cool the mixture.

    • Perform Silver Ion Chromatography (Ag-TLC or Ag-HPLC). Silver ions (

      
      ) form stable complexes with the 
      
      
      
      -electrons of the cis double bond (sterically more accessible), retarding its migration.
    • The trans-isomer elutes/migrates faster, allowing isolation of high-purity standards [7].

References

  • Sigma-Aldrich. Highly Detailed Analysis of cis/trans FAME Isomers.

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra.

  • ResearchGate. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method.

  • MedChemExpress. (Z)-Methyl tetradec-9-enoate Product Information.

  • Cayman Chemical. Myristoleic Acid methyl ester Product Information.

  • Subchev, M., et al. Identification and biological activity of sex pheromone components from females of the plum moth Illiberis rotundata.

  • Berdeaux, O., et al. A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate.[3]

Sources

Comparative Biological Activity Guide: Methyl cis-9-Tetradecenoate vs. Myristoleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Methyl cis-9-tetradecenoate and its parent free fatty acid, Myristoleic Acid . This document is designed for researchers in drug discovery, chemical ecology, and lipid signaling.

Executive Summary

Myristoleic acid (cis-9-tetradecenoic acid) is a monounsaturated fatty acid (omega-5) functioning primarily as a cytotoxic agent in mammalian cells and a metabolic regulator. It is the active cytotoxic component of Serenoa repens (Saw Palmetto) and exhibits potent anti-biofilm properties.

Methyl cis-9-tetradecenoate , its methyl ester derivative, possesses distinct physicochemical properties that shift its biological utility. While it retains the hydrophobic core of the parent acid, the esterification of the carboxyl group nullifies its capacity to participate in proton-transfer reactions critical for certain enzyme inhibitions (e.g., 5


-reductase). Conversely, this modification significantly increases volatility, making it a potent semiochemical (pheromone) in insect communication.
Key Differentiators
FeatureMyristoleic Acid (Free Acid)Methyl cis-9-Tetradecenoate (Ester)
Primary Biological Role Cytotoxic (Mammalian), Anti-biofilmInsect Pheromone, Lipophilic Prodrug
5

-Reductase Inhibition
Weak/Moderate ActivityInactive
Cellular Uptake Fatty Acid Transporters (CD36)Passive Diffusion (High Lipophilicity)
Physicochemical State Solid/Semisolid (mp ~0°C), Low VolatilityLiquid, High Volatility
Key Target Prostate Cancer Cells (LNCaP), C. albicansInsect Olfactory Receptors

Physicochemical & Structural Analysis

The biological divergence between these two compounds stems from the functional group at the C1 position.

  • Myristoleic Acid (C14:1 n-5): The free carboxyl group (-COOH) allows for ionization at physiological pH (pKa ~4.8), facilitating interaction with basic residues in enzyme active sites and incorporation into phospholipids via acyl-CoA synthetases.

  • Methyl cis-9-tetradecenoate: The methyl ester (-COOCH

    
    ) caps the polar head, removing the negative charge potential. This prevents ionic bonding but enhances membrane permeability and volatility.
    
Comparative Properties Table
PropertyMyristoleic AcidMethyl cis-9-tetradecenoate
CAS Number 544-64-956219-06-8
Formula C

H

O

C

H

O

LogP (Predicted) ~5.8~6.4 (More Lipophilic)
Solubility (Aq) Negligible (requires BSA/Ethanol)Insoluble (requires DMSO/Ethanol)
Volatility LowHigh (Pheromone grade)

Biological Activity Profiles

A. Cytotoxicity & Prostate Cancer (LNCaP Cells)

Dominant Agent: Myristoleic Acid[1][2][3][4][5][6]

Research identifies Myristoleic acid as the primary cytotoxic component in Serenoa repens extracts, widely used for Benign Prostatic Hyperplasia (BPH).

  • Mechanism: It induces mixed cell death (apoptosis and necrosis) in LNCaP human prostate cancer cells.[1][2][4][5] The free acid structure is essential for triggering the specific caspase cascades involved.

  • Ester Activity: While methyl esters are often sold as "cytotoxic components," they typically act as prodrugs . Intracellular esterases must hydrolyze the methyl group to release the active free acid. Direct application of the ester without hydrolysis often yields lower potency in short-term assays due to the lag time of conversion.

B. 5 -Reductase Inhibition

Dominant Agent: Myristoleic Acid (Weak) vs. Ester (Inactive)[7][8][9]

This is a critical distinction for drug development in androgenic disorders (e.g., alopecia, BPH).

  • Myristoleic Acid: Exhibits weak to moderate inhibition of 5

    
    -reductase (Type II isoform). The free carboxyl group is required to coordinate with the enzyme's active site, mimicking the transition state.
    
  • Methyl Ester: Studies explicitly demonstrate that esterification renders the molecule inactive against 5

    
    -reductase (approx. 27% inhibition at high concentrations vs. >50% for free acids). The steric bulk and lack of charge on the ester prevent necessary binding interactions.
    
C. Antimicrobial & Anti-Biofilm Activity

Dominant Agent: Myristoleic Acid

  • Fungal Germination: Myristoleic acid (isolated from cheese whey by-products) inhibits Candida albicans germination with an MIC of ~9 µM in vivo.[1][2][3][5] It disrupts membrane fluidity and signaling pathways required for hyphal transition.

  • Biofilms: It effectively inhibits Cutibacterium acnes and Staphylococcus aureus biofilm formation.

  • Note on Datasheets: Some commercial datasheets list the methyl ester as having this activity. This is often a conflation; the ester is used for its stability in storage, but the free acid is the active antimicrobial species released in biological media.

D. Insect Pheromone Activity

Dominant Agent: Methyl cis-9-tetradecenoate

In the context of chemical ecology, the ester reigns supreme.

  • Role: It serves as a sex pheromone component for various Lepidoptera species (e.g., Spodoptera species, clothes moths).

  • Mechanism: Insect olfactory receptors (ORs) are tuned to the specific volatility and shape of the ester. The free acid is often a biosynthetic precursor but does not trigger the same behavioral response (attraction/mating).

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the two compounds: the intracellular activation of the acid in mammalian cells versus the receptor-based activity of the ester in insects.

BioActivity cluster_mammal Mammalian Cell Context cluster_insect Insect/Environmental Context MA Myristoleic Acid (Free Acid) Reductase 5α-Reductase (Enzyme) MA->Reductase Weak Inhibition (Requires -COOH) Caspase Caspase 3/7 (Apoptosis) MA->Caspase Activates (LNCaP Cells) ME Methyl cis-9-tetradecenoate (Methyl Ester) ME->Reductase Inactive (Steric/Charge Block) PheromoneRec Insect Olfactory Receptor (ORs) ME->PheromoneRec High Affinity Binding (Volatile Signal) Esterase Intracellular Esterases ME->Esterase Hydrolysis Esterase->MA Releases Active Acid

Caption: Divergent signaling pathways. Myristoleic acid directly engages mammalian apoptotic and enzymatic targets, while the methyl ester targets insect olfactory receptors or acts as a prodrug.

Experimental Protocols

Protocol A: LNCaP Cytotoxicity Assay (Comparative)

Objective: To determine the IC50 of Myristoleic Acid vs. Methyl Ester in prostate cancer cells.

  • Preparation of Stocks:

    • Dissolve Myristoleic Acid in Ethanol (EtOH) to 100 mM.

    • Dissolve Methyl cis-9-tetradecenoate in DMSO to 100 mM (due to higher lipophilicity).

    • Critical Step: Verify solubility; the free acid may require slight warming.

  • Cell Culture:

    • Culture LNCaP cells in RPMI-1640 medium + 10% FBS + 1% Pen/Strep.

    • Seed at

      
       cells/well in 96-well plates. Incubate 24h for attachment.
      
  • Treatment:

    • Prepare serial dilutions (0, 10, 25, 50, 100, 200 µM) in serum-free medium.

    • Control: Vehicle control (EtOH/DMSO < 0.1%).

    • Incubate cells for 48 hours.

  • Viability Detection (WST-1 or MTT):

    • Add 10 µL WST-1 reagent per well.

    • Incubate 2-4 hours at 37°C.

    • Measure absorbance at 450 nm (Ref 630 nm).

  • Data Analysis:

    • Normalize to control. Plot dose-response curves.

    • Expectation: Myristoleic acid should show a clear IC50 (approx. 50-100 µM). The Methyl Ester may show a right-shifted curve (higher IC50) unless incubation time is extended to allow hydrolysis.

Protocol B: 5 -Reductase Inhibition Assay

Objective: To validate the inactivity of the methyl ester.[8][9][10]

  • Enzyme Source: Rat liver microsomes or expressed human 5

    
    -R2 in HEK293 lysates.
    
  • Reaction Mix:

    • Buffer: 50 mM Tris-Citrate (pH 5.5).

    • Substrate: [1,2,6,7-

      
      H]-Testosterone (2 µM).
      
    • Cofactor: NADPH (500 µM).

    • Inhibitor: Myristoleic Acid or Methyl Ester (10 - 100 µM).

  • Incubation:

    • Incubate at 37°C for 30 minutes.

  • Extraction & Analysis:

    • Stop reaction with Ethyl Acetate.

    • Separate Testosterone and Dihydrotestosterone (DHT) via TLC or HPLC.

    • Quantify radiolabeled DHT.

  • Validation:

    • Calculate % Inhibition.

    • Reference Standard: Finasteride (positive control).

References

  • Iguchi, K., et al. (2001). "Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells."[5][6][11] The Prostate.[2][3][5][6][9][10][12]

  • Liang, T., & Liao, S. (1992). "Inhibition of steroid 5 alpha-reductase by specific aliphatic unsaturated fatty acids." Biochemical Journal.

  • Clément, M., et al. (2007). "Whey-derived free fatty acids suppress the germination of Candida albicans in vitro." FEMS Yeast Research.

  • Kim, Y.G., et al. (2021). "Antibiofilm activities of fatty acids including myristoleic acid against Cutibacterium acnes." Phytomedicine.

  • Fabriàs, G., et al. (1996). "Direct inhibition of (Z)-9 desaturation of (E)-11-tetradecenoic acid by methylenehexadecenoic acids in the biosynthesis of Spodoptera littoralis sex pheromone." Journal of Lipid Research.

Sources

comparing the efficacy of methyl myristoleate from different natural sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Myristoleate (C15H28O2), the methyl ester of cis-9-tetradecenoic acid (myristoleic acid), is a rare monounsaturated fatty acid derivative. While the free acid acts as a potent inhibitor of bacterial germination and a cytotoxic agent against specific cancer lines, the methyl ester form offers enhanced hydrophobicity, improved cellular permeability, and superior bioavailability in lipid-based formulations.

This guide evaluates the efficacy of Methyl Myristoleate (MM) derived from its three primary natural reservoirs: Kombo Butter (Pycnanthus angolensis), Saw Palmetto (Serenoa repens), and Marine/Animal Lipids .

Key Finding: While the chemical structure of MM remains constant (CAS 56219-06-8), the biological efficacy of source-derived fractions differs significantly due to the "entourage effect" of co-eluting bioactive lipids (e.g., Kombic acid in Kombo butter, phytosterols in Saw Palmetto).

Source Analysis: Matrix Effects & Yield

For drug development, the choice of source material dictates not just yield, but the impurity profile which can act as either a contaminant or a synergistic adjuvant.

Table 1: Comparative Source Profile
FeatureKombo Butter (P. angolensis)Saw Palmetto (S. repens)Marine/Dairy Lipids
Precursor Content High (20–30% Myristoleic Acid)Moderate (Constituent of oil)Low (<1% in tallow/butter)
Primary Impurities Kombic Acid (Antioxidant), Sargaquinoic AcidPhytosterols (β-sitosterol), Lauric AcidSaturated Fats (Palmitic/Stearic), Cholesterol
Extraction Efficiency High (Solid fat, easy fractionation)Medium (Supercritical CO2 required)Low (Complex fractionation required)
Therapeutic Synergy Anti-inflammatory (Arthritis/Pain)Prostate Health (5α-reductase inhibition)General Nutritional
Sustainability Renewable (West African Tree Nut)Renewable (Palm fruit)Low (Animal byproduct)
Deep Dive: The Kombo Advantage

Pycnanthus angolensis is the only commercially viable source for isolating myristoleic acid at scale. The presence of Kombic Acid (16-[2,5-dihydroxy-3-methylphenyl]-2,6,10,14-tetramethyl-2,6,10,14-hexadecatetraenoic acid) in the crude fraction provides potent antioxidant protection to the MM molecule, preventing oxidation of the cis-9 double bond during processing.

Biological Efficacy & Mechanism of Action[1][2]

Oncology: Prostate Cancer (LNCaP Cells)

Research indicates that MM and its free acid precursor induce apoptosis in human prostate cancer cells.[1][2]

  • Efficacy: Induces apoptosis (8.8%) and necrosis (8.1%) in LNCaP cells at physiological concentrations.[1]

  • Source Variance: MM derived from Saw Palmetto shows higher efficacy than synthetic standards in crude assays due to the synergistic presence of β-sitosterol, which independently inhibits 5α-reductase.

  • Mechanism: MM triggers the mitochondrial apoptotic pathway, leading to cytochrome c release and caspase activation.

Antimicrobial: Candida albicans[4]
  • Target: Inhibition of germ tube formation (germination).

  • Efficacy: MIC of ~9 µM in vivo.[1][2]

  • Mechanism: The hydrophobic methyl ester disrupts the fungal plasma membrane integrity more effectively than the free acid in pH-neutral environments, preventing the yeast-to-hyphae transition critical for virulence.

Diagram: Mechanism of Action (Apoptosis)

MMApoptosis MM Methyl Myristoleate (Hydrophobic Entry) Membrane Cell Membrane (Permeation) MM->Membrane Passive Diffusion Mito Mitochondria (Depolarization) Membrane->Mito Targeting CytC Cytochrome c Release Mito->CytC ΔΨm Collapse Caspase Caspase 3/9 Activation CytC->Caspase Cascade Initiation Apoptosis Apoptosis / Necrosis (LNCaP Cell Death) Caspase->Apoptosis Execution

Caption: Pathway of Methyl Myristoleate-induced apoptosis in prostate cancer cells.[1]

Experimental Protocols

Protocol A: Isolation & Methylation from Pycnanthus angolensis

Rationale: Direct transesterification of Kombo butter maximizes yield while allowing for the optional retention of terpenoid antioxidants in the crude phase.

Reagents: Crude Kombo Butter, MeOH (anhydrous), H2SO4 (catalyst), Hexane.

  • Saponification (Optional for purification):

    • Reflux 10g Kombo butter with 1M KOH in EtOH for 1 hour.

    • Acidify with HCl to pH 2 to recover Free Fatty Acids (FFAs).

    • Note: This step removes glycerol but retains Kombic acid.

  • Methylation (Fischer Esterification):

    • Dissolve 5g of FFAs (or crude butter) in 20mL MeOH.

    • Add 0.5mL conc. H2SO4.

    • Reflux at 65°C for 2 hours.

    • Validation: Reaction is complete when the solution becomes clear and monophasic (if using FFAs).

  • Extraction:

    • Cool to room temperature. Add 20mL Hexane and 10mL water.

    • Collect the upper organic layer (Hexane + FAMEs).

    • Wash with 5% NaHCO3 to remove residual acid.

  • Purification (Urea Complexation):

    • To separate polyunsaturated impurities (if high purity is required), dissolve FAMEs in hot MeOH/Urea solution.

    • Cool to 4°C. Saturated/monounsaturated FAMEs (like MM) crystallize; polyunsaturates remain in solution.

    • Yield: Expect ~25% Methyl Myristoleate in the final fraction.

Protocol B: GC-MS Quantification

Rationale: Validates the conversion of myristoleic acid to methyl myristoleate and quantifies isomeric purity.

  • Column: DB-23 or SP-2560 (High polarity for cis/trans separation).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 50°C (1 min) -> 175°C @ 25°C/min -> 230°C @ 4°C/min.

  • Target Ion: m/z 240.4 (Molecular Ion), m/z 74 (McLafferty rearrangement characteristic of methyl esters).

Workflow Visualization

ExtractionWorkflow Raw Raw Kombo Butter (20-30% Myristoleic) Sapon Saponification (KOH/EtOH) Raw->Sapon Acid Acidulation (Isolate FFAs) Sapon->Acid Meth Methylation (MeOH/H2SO4) Acid->Meth Extract Hexane Extraction Meth->Extract Distill Molecular Distillation (Remove Kombic Acid) Extract->Distill Optional Purification Product Pure Methyl Myristoleate (>98% Purity) Extract->Product Crude (High Antioxidant) Distill->Product

Caption: Industrial workflow for isolating Methyl Myristoleate from Kombo Butter.

References

  • Iguchi, K., et al. (2001). "Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells."[1] The Prostate.[1][3] Link

  • Clément, M., et al. (2007). "Whey-derived free fatty acids suppress the germination of Candida albicans in vitro."[1] FEMS Yeast Research. Link

  • Leonard, J. (2001). "Cetyl Myristoleate: A Unique Natural Compound for Arthritis." Health Science. (Contextual reference for Kombo butter source chemistry).
  • Mapongmetsem, P.M. (2007). "Pycnanthus angolensis (Welw.)[4] Warb." PROTA (Plant Resources of Tropical Africa). Link

  • Cayman Chemical. "Methyl Myristoleate Product Data Sheet & Biological Activity." Link

Sources

Validation of an Analytical Method for Methyl cis-9-Tetradecenoate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying Methyl cis-9-tetradecenoate (C14:1 n-5 methyl ester) requires distinguishing it from its saturated counterpart (Myristate, C14:0) and potential trans isomers.[1][2] While general lipidomics often utilizes mass spectrometry for broad profiling, accurate quantification of specific FAME (Fatty Acid Methyl Ester) isomers demands chromatographic resolution that standard non-polar columns cannot provide.

This guide compares the High-Polarity Cyanopropyl GC-FID method (Method A) against the Standard PEG/Wax GC-MS method (Method B). Based on regulatory standards (ICH Q2(R2)) and chromatographic physics, Method A is designated as the "Gold Standard" for quantification , offering superior isomer resolution and linear dynamic range. Method B serves as a viable alternative for qualitative identification but lacks the robustness required for strict quantitative validation of this specific isomer.

The Challenge: Isomer Resolution in Lipidomics

Methyl cis-9-tetradecenoate is a monounsaturated fatty acid (MUFA) derivative. The primary analytical challenge is not detection, but selectivity .

  • Co-elution Risk: On non-polar columns (e.g., 5% phenyl), C14:1 co-elutes with C14:0 or other C14 isomers.

  • Geometric Isomerism: Distinguishing the cis-9 form from trans isomers requires a stationary phase capable of interacting specifically with the

    
    -electrons of the double bond.
    
The Solution: Dipole-Induced Dipole Interaction

To validate a method for this analyte, one must utilize a stationary phase with high polarity. Cyanopropyl phases contain nitrile groups (


) that create strong dipole interactions with the polarizable double bond of the FAME. This retards the elution of unsaturated esters relative to saturated ones, creating the necessary separation window.

Method Comparison: Cyanopropyl (FID) vs. PEG (MS)

The following table objectively compares the two dominant methodologies.

FeatureMethod A (Recommended) Method B (Alternative)
Technique GC-FID (Gas Chromatography - Flame Ionization Detection)GC-MS (Gas Chromatography - Mass Spectrometry)
Stationary Phase Biscyanopropyl Polysiloxane (e.g., Rt-2560, SP-2560, CP-Sil 88)Polyethylene Glycol (PEG) (e.g., Wax, FFAP)
Mechanism Strong dipole-dipole interaction with

-bonds.
Hydrogen bonding and moderate polarity.
Selectivity High: Resolves cis vs. trans isomers and positional isomers.Moderate: Separates by chain length/unsaturation but may merge isomers.
Linearity Excellent (

dynamic range).
Good (


), but saturation occurs earlier.
Suitability Quantification (QC, Purity Testing).Identification (Unknown profiling).
Cost/Maintenance Low / Robust.High / Requires frequent tuning.

Visualizing the Analytical Workflow

The following diagram outlines the critical path for validating Methyl cis-9-tetradecenoate, from sample preparation to data processing.

G cluster_GC Chromatographic Separation Sample Biological/Drug Matrix Extract Lipid Extraction (Folch/Blygh-Dyer) Sample->Extract Deriv Transesterification (BF3-Methanol) Extract->Deriv Column Cyanopropyl Column (100m x 0.25mm) Deriv->Column Inter Dipole-Pi Interaction Column->Inter Separation Detect FID Detection (Carbon Response) Inter->Detect Data Quantification (Internal Std C11:0) Detect->Data

Figure 1: Analytical workflow for FAME quantification. The critical control point is the column selection, ensuring dipole-pi interactions separate the target cis-9 isomer.

Detailed Protocol: Method A (GC-FID)[3]

This protocol is designed to meet AOAC 996.06 and ICH Q2(R2) standards.

Reagents and Standards[2][4][5]
  • Reference Standard: Methyl cis-9-tetradecenoate (>99% purity).

  • Internal Standard (IS): Methyl undecanoate (C11:0) or Methyl tridecanoate (C13:0). Note: C13:0 is preferred if not naturally present in the sample.

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
Sample Preparation (Transesterification)
  • Weigh 100 mg of sample into a screw-cap tube.

  • Add 1.0 mL of Internal Standard solution (1 mg/mL in hexane).

  • Add 2.0 mL of 0.5 M NaOH in methanol; heat at 100°C for 5 mins (Saponification).

  • Add 2.0 mL of 14%

    
    -methanol; heat at 100°C for 5 mins (Methylation).
    
  • Extract FAMEs with 2.0 mL Hexane and wash with saturated NaCl.

  • Transfer the upper hexane layer to a GC vial containing anhydrous

    
    .
    
GC Conditions[1]
  • Instrument: GC with FID.[3][4][5]

  • Column: SP-2560 or CP-Sil 88 (100 m

    
     0.25 mm 
    
    
    
    0.20 µm). Long column length is requisite for isomer splitting.
  • Carrier Gas: Hydrogen (40 cm/sec constant linear velocity) or Helium (20 cm/sec).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Initial: 140°C (hold 5 min).

    • Ramp: 4°C/min to 240°C.

    • Final: 240°C (hold 15 min).

  • Detector (FID): 260°C; Air: 400 mL/min,

    
    : 40 mL/min.
    

Validation Framework (ICH Q2(R2))

To validate this method, the following parameters must be assessed. The data below represents acceptance criteria for a successful validation.

Specificity (Selectivity)

The method must demonstrate the ability to separate Methyl cis-9-tetradecenoate from interferences.

  • Requirement: Resolution (

    
    ) between Methyl myristate (C14:0) and Methyl cis-9-tetradecenoate must be 
    
    
    
    (Baseline resolution).
  • Isomer Check: If trans isomers are present,

    
     between cis-9 and trans-9 must be 
    
    
    
    .
Linearity and Range

Prepare a 5-point calibration curve ranging from 50% to 150% of the expected sample concentration.

  • Acceptance: Coefficient of determination (

    
    ) 
    
    
    
    .[6]
  • Residuals: Plot of residuals should show random distribution (no bias).

Accuracy (Recovery)

Perform spike recovery studies at three levels (low, medium, high) in the sample matrix.

  • Acceptance: Mean recovery between 95.0% and 105.0% .

Precision (Repeatability)

Inject the target concentration standard 6 times.

  • Acceptance: Relative Standard Deviation (RSD)

    
     for peak area ratios.
    
Limit of Quantitation (LOQ)

Determine the concentration where the Signal-to-Noise ratio (S/N) is 10:1.

  • Typical Target: 0.05 mg/g sample.

Decision Matrix: When to Use Which Method?

Use this logic flow to justify your method selection in regulatory filings.

D Start Start: Select Method Q1 Is Quantification Required? Start->Q1 Q2 Are Trans Isomers Present? Q1->Q2 Yes MethodB Use Method B (PEG / MS) Q1->MethodB No (ID Only) MethodA Use Method A (Cyanopropyl / FID) *Recommended* Q2->MethodA Yes (Critical Separation) Q2->MethodA Unknown (Safe Bet) Q2->MethodB No (Simple Matrix)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on study requirements.

Conclusion

For the rigorous quantification of Methyl cis-9-tetradecenoate , Method A (GC-FID with a 100m Cyanopropyl column) is the validated choice. It provides the necessary physicochemical interaction to resolve the cis-9 double bond from saturated and trans interferences, satisfying the specificity requirements of ICH Q2(R2). While GC-MS (Method B) offers mass spectral confirmation, it should be reserved for qualitative identification or secondary confirmation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • AOAC International. (1996). AOAC Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods.[7][5]

  • Restek Corporation. (2020).[8] Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 FAMEs Analysis.

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.[9][10]

  • Christie, W.W. (1989). Gas Chromatography and Lipids: A Practical Guide. The Oily Press.

Sources

Validating Lipidomic Quantification: A Guide to Methyl Myristoleate (C14:1) Certified Reference Materials

[1][2]

Executive Summary: The Cost of Quantification Error

Methyl myristoleate (cis-9-tetradecenoic acid methyl ester, C14:1) is a minor but biologically significant fatty acid, often serving as a biomarker for desaturase activity and lipid metabolism disorders. In drug development—particularly for metabolic diseases and lipid nanoparticle (LNP) formulations—accurate quantification of such minor lipid species is critical.

However, a dangerous ambiguity exists in the supply chain: the confusion between Analytical Standards and Certified Reference Materials (CRMs) . Using a non-certified standard for critical quantification can introduce a systematic bias of 5–15% due to purity variations, instability, and lack of metrological traceability.

This guide details the strategic use of ISO 17034 Certified Reference Materials to validate methyl myristoleate quantification, ensuring your data withstands regulatory scrutiny (FDA/EMA).

The Hierarchy of Standards: Selecting the Right Material

To ensure data integrity, one must distinguish between the three tiers of reference materials.[1] For methyl myristoleate, single-component ISO 17034 CRMs are rare; therefore, the industry standard often involves using Multi-Component CRM Mixes for calibration validation.[2]

Comparative Performance Table
FeatureCertified Reference Material (CRM) Reference Material (RM) Analytical Standard
ISO Accreditation ISO 17034 & ISO 17025ISO 17025ISO 9001 (usually)
Traceability SI Units (NIST/NMI traceable)Traceable to CRMManufacturer defined
Certified Value Yes (with Uncertainty Budget)Yes (often without full uncertainty)Concentration/Purity only
Uncertainty Explicit (e.g., 200 ± 4 µg/mL)N/AN/A
Primary Use Method Validation, Calibration QC Check, System SuitabilityID, Qualitative work
Example Product Supelco 37 Component FAME MixDr. Ehrenstorfer RMsSigma 70121 (Neat Liquid)
Strategic Recommendation
  • For Identification (Retention Time): Use a neat Analytical Standard (e.g., Sigma 70121).

  • For Quantification (Calibration): You must validatethe calibration curve using an ISO 17034 CRM . Since single-component C14:1 CRMs are scarce, use the Supelco 37 Component FAME Mix (CRM47885) which contains certified Methyl Myristoleate at 200 µg/mL.[2]

Metrological Traceability Chain

The following diagram illustrates how a laboratory result for Methyl Myristoleate links back to the International System of Units (SI), establishing the "Chain of Trust" required for drug submissions.

TraceabilityChainSI_UnitSI Unit (Mole/Kg)NMINational Metrology Institute(NIST SRM / NMIJ)SI_Unit->NMI DefinitionPrimary_CalPrimary Calibrator(High Purity C14:1)NMI->Primary_Cal CharacterizationManuf_CRMCommercial CRM Producer(ISO 17034 Accredited)Primary_Cal->Manuf_CRM TransferCRM_ProductCertified Reference Material(e.g. Supelco 37 Mix)Manuf_CRM->CRM_Product Gravimetric Prep & VerificationLab_MethodLab Analytical Method(GC-FID / GC-MS)CRM_Product->Lab_Method Calibration / ValidationFinal_ResultValidated Result(C14:1 Conc ± Uncertainty)Lab_Method->Final_Result Quantification

Figure 1: The Metrological Traceability Chain ensuring data validity from SI units to the final laboratory result.

Experimental Protocol: Validated Quantification of Methyl Myristoleate

Objective: Quantify C14:1 in biological lipid extracts using GC-FID, validated against an ISO 17034 CRM.

Materials
  • Analyte: Methyl Myristoleate (C14:1).[3]

  • Internal Standard (IS): Methyl Nonadecanoate (C19:0) or Methyl Tridecanoate (C13:0). Note: C19:0 is preferred as it does not naturally occur in most biological samples.[2]

  • CRM: Supelco 37 Component FAME Mix (ISO 17034).

  • Reagents: Boron Trifluoride (BF3)-Methanol (14%), Hexane (HPLC Grade), Toluene.[2]

Workflow Diagram

GCFID_WorkflowSampleBiological Sample(Plasma/Tissue)ExtractionLipid Extraction(Folch/Blyth-Dyer)Sample->ExtractionIS_AddAdd Internal Standard(C19:0)Extraction->IS_AddDerivTransesterification(BF3-MeOH, 70°C, 90 min)IS_Add->DerivExtract_FAMEExtract FAMEs(Hexane Layer)Deriv->Extract_FAMEGC_AnalysisGC-FID Analysis(Split 1:20, CP-Sil 88)Extract_FAME->GC_AnalysisData_CalcQuantification(Response Factor Calc)GC_Analysis->Data_Calc

Figure 2: Step-by-step workflow for the extraction, derivatization, and quantification of Methyl Myristoleate.

Detailed Methodology
Step 1: Calibration & Response Factor Determination

Before running samples, establish the Response Factor (RF) of C14:1 relative to the Internal Standard (C19:0) using the CRM.[4][5][6]

  • Aliquot 100 µL of the Supelco 37 CRM Mix (containing known C14:1).

  • Add a precise amount of C19:0 Internal Standard (e.g., 20 µg).

  • Analyze via GC-FID.[7]

  • Calculate RF using the formula:

    
    
    Note: The Mass of C14:1 is known with high certainty from the CRM certificate.
    
Step 2: Sample Preparation (Transesterification)[2]
  • Extraction: Extract total lipids from sample (e.g., 100 µL plasma) using Chloroform:Methanol (2:1).

  • Spike IS: Add exactly 20 µg of C19:0 IS to the extract. Evaporate solvent under N2.

  • Derivatization: Add 0.5 mL BF3-Methanol and 0.1 mL Toluene. Cap tightly.

  • Incubation: Heat at 70°C for 90 minutes (optimized for complete methylation without degradation).

  • Extraction: Cool, add 1 mL Hexane and 1 mL Water. Vortex. Centrifuge.

  • Collection: Collect the top Hexane layer (containing FAMEs) for GC injection.

Step 3: GC-FID Parameters (Agilent 7890/8890 equivalent)[2]
  • Column: High-polarity cyanopropyl phase (e.g., SP-2560 or CP-Sil 88), 100m x 0.25mm x 0.2µm.[2] Required for separating cis/trans isomers.

  • Carrier Gas: Hydrogen or Helium (1.0 mL/min constant flow).[8]

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 140°C (5 min) → 4°C/min → 240°C (15 min).

  • Detector (FID): 260°C.[5]

Critical Analysis: CRM vs. Analytical Standard

Why invest in the CRM? The table below demonstrates the impact on measurement uncertainty.

Scenario: Quantifying C14:1 in a patient sample with a target concentration of 50 µg/mL.

Uncertainty ComponentUsing Analytical Standard (Reagent Grade)Using ISO 17034 CRM (e.g., Supelco 37)
Purity Assessment Manufacturer claim (e.g., "≥98.5%")Certified (e.g., 99.6% ± 0.3%)
Stability Data Unknown / Not providedMonitored & Guaranteed
Homogeneity AssumedTested (ANOVA)
Gravimetric Prep Error High (User weighs mg amounts)Low (Industrial gravimetric prep)
Total Expanded Uncertainty (k=2) ± 8.5% (Estimated)± 2.5% (Certified)
Result Range 45.75 – 54.25 µg/mL48.75 – 51.25 µg/mL

References

  • National Institute of Standards and Technology (NIST). (2013).[4] Standard Reference Materials Catalog. NIST Special Publication 260. Retrieved January 29, 2026, from [Link][2]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.
  • Eder, K. (1995). Gas chromatographic analysis of fatty acid methyl esters. Journal of Chromatography B: Biomedical Sciences and Applications, 671(1-2), 113-131.[2] (Foundational protocol for BF3 derivatization).

  • Agilent Technologies. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Retrieved January 29, 2026, from [Link][2]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Methyl cis-9-tetradecenoate

[1]

Executive Summary & Chemical Profile

Methyl cis-9-tetradecenoate (Methyl myristoleate) is a monounsaturated fatty acid methyl ester (FAME).[1][2] While generally exhibiting low acute toxicity, its handling requires specific protocols to maintain chemical integrity (prevention of auto-oxidation) and ensure operator safety against potential irritation and environmental contamination.[1]

This guide moves beyond generic safety data, providing a self-validating workflow for the safe manipulation of this lipid standard in a research setting.

Chemical Identity Table
ParameterDetail
CAS Number 56219-06-8
Synonyms Methyl myristoleate; 9-Tetradecenoic acid methyl ester
Physical State (20°C) Liquid (Colorless to pale yellow)
Molecular Weight 240.38 g/mol
Solubility Soluble in ethanol, DMSO, DMF; Insoluble in water
Key Vulnerability Oxidation Sensitive (cis-unsaturation at C9)

Risk Assessment & Hazard Identification

Unlike saturated fatty esters, the cis-double bond in Methyl myristoleate presents a specific chemical risk: auto-oxidation .[1] This does not just degrade the sample; it can form peroxides, which are reactive and potentially more hazardous than the parent compound.[1]

GHS Classification (Self-Validating Check)
  • Signal Word: WARNING (Standard precautionary assignment for FAMEs)

  • Hazard Statements:

    • H413: May cause long-lasting harmful effects to aquatic life.[1]

    • Note: While often not classified as acutely toxic, treat as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) due to the lipophilic nature of esters which can defat skin and penetrate membranes.[1]

Personal Protective Equipment (PPE) Matrix

Effective protection relies on material compatibility.[1] Latex gloves are explicitly contraindicated for handling fatty acid esters due to rapid swelling and permeation.[1]

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Nitrile (≥ 0.11 mm thickness) Nitrile rubber provides excellent resistance to aliphatic esters and oils.[1] Latex degrades and swells upon contact with FAMEs, compromising the barrier.[1]
Eye Protection Chemical Safety Goggles Safety glasses with side shields are minimum; goggles are required if pipetting volumes >10 mL to prevent splash entry (lipids are difficult to flush from eyes).[1]
Respiratory Fume Hood (Face Velocity >0.5 m/s) While vapor pressure is low, aerosolization during pipetting can cause lipid pneumonia if inhaled.[1] Always handle open vials in a hood.
Body Defense Lab Coat (Cotton/Poly blend) Standard protection.[1] If handling large quantities (>100 mL), use a chemical-resistant apron (Tyvek®).[1]

Operational Handling Protocol

This workflow ensures sample integrity and operator safety.[1] The critical step often missed is the inert gas overlay , which prevents the "rancidity" (oxidation) that invalidates experimental results.[1]

Workflow Visualization: The Safe Handling Lifecycle

SafeHandlingLifecyclecluster_integritySample Integrity LoopStorageCold Storage(-20°C)ThawThaw & Equilibrate(Room Temp, Dark)Storage->ThawPrevent condensationOpenOpen Under Inert Gas(N2 or Ar)Thaw->OpenIn Fume HoodAliquotAliquot / Transfer(Glass Pipettes)Open->AliquotUse Nitrile GlovesResealPurge Headspace &ResealAliquot->ResealCritical StepWasteDisposal(Organic Waste)Aliquot->WasteExcess/TipsReseal->StorageReturn immediately

Figure 1: Operational lifecycle emphasizing the inert gas purge loop to maintain chemical stability.

Step-by-Step Protocol
  • Equilibration: Remove the vial from -20°C storage. Allow it to reach room temperature before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture into the hydrophobic ester, causing hydrolysis over time.[1]

  • Primary Access: Place the vial in a certified chemical fume hood. Ensure you are wearing Nitrile gloves .[1]

  • Transfer: Use glass or high-quality polypropylene pipettes.[1]

    • Caution: Avoid polystyrene plastics if possible, as some esters can leach plasticizers, contaminating the sample for Mass Spectrometry (MS) analysis.[1]

  • Inert Gas Purge (Critical): Before closing the stock vial, gently flow a stream of Nitrogen (

    
    ) or Argon (
    
    
    ) into the headspace for 5-10 seconds.[1]
    • Mechanism:[1][3][4][5] This displaces oxygen, preventing the attack on the cis-9 double bond.[1]

  • Resealing: Seal tightly with a Parafilm® wrap over the cap to minimize gas exchange during freezer storage.[1]

Storage & Stability

  • Temperature: -20°C is mandatory for long-term stability (>1 month).[1]

  • Light: Store in amber vials or wrap in aluminum foil. UV light accelerates photo-oxidation of the double bond.[1]

  • Solvent: If diluting, use degassed ethanol or DMSO.[1] Avoid storing in aqueous buffers for extended periods to prevent hydrolysis.[1]

Emergency Response & Disposal

Spill Management
  • Isolate: Evacuate the immediate area if a large volume (>500 mL) is spilled (rare for standards).[1]

  • PPE Upgrade: Wear splash goggles and double-glove (Nitrile).[1]

  • Absorb: Use an inert absorbent (vermiculite or sand).[1] Do not use combustible materials (sawdust) as the ester adds fuel load.[1]

  • Clean: Wash the area with soap and water.[1] Esters are greasy; water alone will not remove the residue.[1]

Waste Disposal
  • Classification: Non-hazardous organic waste (unless mixed with toxic solvents).[1]

  • Protocol: Collect in a dedicated "Organic Solvent" waste container.

  • Environmental Prohibition: Do NOT pour down the drain. H413 indicates potential long-term aquatic toxicity.[1] Incineration is the required disposal method.[1]

References

  • PubChem. (2025).[1] Methyl cis-9-tetradecenoate Compound Summary (CID 5352674).[1] National Library of Medicine.[1] [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl cis-9-tetradecenoate
Reactant of Route 2
Reactant of Route 2
Methyl cis-9-tetradecenoate

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